molecular formula C9H6BrNO B1269170 3-(4-Bromophenyl)-3-oxopropanenitrile CAS No. 4592-94-3

3-(4-Bromophenyl)-3-oxopropanenitrile

Cat. No.: B1269170
CAS No.: 4592-94-3
M. Wt: 224.05 g/mol
InChI Key: HSNWUXWZCSDJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-3-oxopropanenitrile is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNWUXWZCSDJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354368
Record name 3-(4-bromophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4592-94-3
Record name 3-(4-bromophenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromobenzoyl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 3-(4-Bromophenyl)-3-oxopropanenitrile. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound in their work. All quantitative data is presented in a clear, tabular format for ease of comparison, and detailed experimental protocols for key physical property determination are provided.

Core Physical and Chemical Properties

This compound, also known as (4-Bromobenzoyl)acetonitrile, is a solid organic compound.[1][2] The key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₆BrNO[2]
Molecular Weight 224.05 g/mol [1][2]
Melting Point 160-164 °C[1]
Boiling Point Not available
Density Not available
Solubility Not available
XLogP3 1.7[2]
Topological Polar Surface Area 40.9 Ų[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination and verification of physical properties. Below are standard laboratory protocols for measuring key physical characteristics of solid organic compounds like this compound.

Synthesis of this compound

A general and efficient method for the synthesis of β-ketonitriles involves the reaction of amides with acetonitriles. The following is a representative procedure that can be adapted for the synthesis of this compound.

Materials:

  • 4-Bromo-N-phenyl-N-tosylbenzamide (starting amide)

  • Acetonitrile

  • Lithium bis(trimethylsilyl)amide (LiHMDS) in THF

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add the starting amide (1.0 equivalent), acetonitrile (2.0 equivalents), and toluene.

  • Under an inert atmosphere (e.g., argon), add LiHMDS solution (3.0 equivalents, 1 M in THF).

  • Stir the resulting solution for approximately 15 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Dilute the mixture with ethyl acetate.

  • Separate the organic layer and wash it sequentially with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate) to obtain the pure this compound.

Logical Workflow for Synthesis

reagents Starting Materials: - 4-Bromo-N-phenyl-N-tosylbenzamide - Acetonitrile - LiHMDS in THF - Toluene reaction Reaction (15 hours) reagents->reaction workup Workup: - Quench with NH4Cl - Ethyl Acetate Extraction - Brine Wash reaction->workup purification Purification: - Drying (MgSO4) - Filtration - Concentration - Column Chromatography workup->purification product Pure 3-(4-Bromophenyl) -3-oxopropanenitrile purification->product

Caption: General workflow for the synthesis of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Materials:

  • Melting point apparatus

  • Capillary tubes

  • Sample of this compound

Procedure:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).

Workflow for Melting Point Determination

sample_prep Sample Preparation: - Dry and powder sample - Pack capillary tube heating Heating Protocol: - Rapid heating to ~T_m - 15°C - Slow heating (1-2°C/min) sample_prep->heating observation Observation: - Record start of melting - Record end of melting heating->observation result Melting Point Range observation->result

Caption: Standard procedure for determining the melting point of a solid organic compound.

Density Determination (Gas Pycnometry)

Gas pycnometry is a common method for determining the skeletal density of a solid.

Materials:

  • Gas pycnometer

  • Helium gas

  • Analytical balance

  • Sample of this compound

Procedure:

  • Accurately weigh the sample of this compound using an analytical balance.

  • Place the weighed sample into the sample chamber of the gas pycnometer.

  • Seal the chamber and purge it with helium gas to remove any air and moisture.

  • The instrument will then automatically introduce a known quantity of helium into a reference chamber and measure the pressure.

  • The gas is then expanded into the sample chamber, and the new pressure is measured.

  • The volume of the solid sample is calculated by the instrument based on the pressure difference.

  • The density is then calculated by dividing the mass of the sample by its measured volume.

Gas Pycnometry Workflow

weigh Weigh Sample place Place Sample in Chamber weigh->place calculate_den Calculate Density (Mass/Volume) weigh->calculate_den purge Purge with Helium place->purge measure_p1 Measure Initial Pressure (P1) purge->measure_p1 expand Expand Gas to Sample Chamber measure_p1->expand measure_p2 Measure Final Pressure (P2) expand->measure_p2 calculate_vol Calculate Volume measure_p2->calculate_vol calculate_vol->calculate_den result Density calculate_den->result

Caption: Workflow for determining the density of a solid using gas pycnometry.

Solubility Determination

A qualitative assessment of solubility in various solvents is essential for understanding the compound's polarity and for selecting appropriate solvents for reactions, purification, and analysis.

Materials:

  • Test tubes

  • Vortex mixer or stirring rod

  • Sample of this compound

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

Procedure:

  • Place a small, accurately weighed amount of the sample (e.g., 10 mg) into a series of test tubes.

  • To each test tube, add a measured volume of a different solvent (e.g., 1 mL).

  • Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.

  • Visually inspect the mixture to determine if the solid has completely dissolved.

  • If the solid dissolves, it is considered soluble at that concentration. If not, it can be classified as partially soluble or insoluble.

  • For more quantitative measurements, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by UV-Vis spectroscopy or HPLC after filtration).

Solubility Testing Workflow

start Weigh Sample (e.g., 10 mg) add_solvent Add Solvent (e.g., 1 mL) start->add_solvent agitate Agitate Vigorously add_solvent->agitate observe Observe for Dissolution agitate->observe soluble Soluble observe->soluble Complete Dissolution insoluble Insoluble/ Partially Soluble observe->insoluble Incomplete Dissolution

Caption: A general workflow for the qualitative determination of solubility.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain detailing the involvement of this compound in any particular biological signaling pathways or established experimental workflows beyond its synthesis and basic characterization. As a bromo-functionalized β-ketonitrile, it holds potential as a building block in medicinal chemistry for the synthesis of more complex molecules with potential biological activity. Further research would be required to elucidate any specific biological interactions.

Conclusion

This technical guide provides the available physical property data for this compound and outlines standard experimental protocols for their determination. While some experimental data, such as a precise boiling point and density, are not yet publicly available, the provided methodologies offer a clear path for their determination in a laboratory setting. The absence of information on its role in biological pathways suggests an open area for future research and discovery.

References

An In-depth Technical Guide to (4-Bromobenzoyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (4-Bromobenzoyl)acetonitrile, a key intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry and materials science.

Core Chemical Information

(4-Bromobenzoyl)acetonitrile, also known by its IUPAC name 3-(4-bromophenyl)-3-oxopropanenitrile, is a beta-ketonitrile compound. Its structure features a benzoyl group substituted with a bromine atom at the para position, attached to an acetonitrile moiety. This combination of a ketone and a nitrile functional group makes it a versatile reagent in organic synthesis.

Chemical Structure
  • IUPAC Name: this compound[1]

  • Synonyms: p-Bromobenzoylacetonitrile, 4-Bromo-β-oxo-benzenepropanenitrile[2]

  • CAS Number: 4592-94-3[1][2]

  • Molecular Formula: C₉H₆BrNO[1]

  • SMILES: C1=CC(=CC=C1C(=O)CC#N)Br[1]

Physicochemical Properties
PropertyValueReference
Molecular Weight 224.05 g/mol [2]
Appearance White to brown solid, powder or crystals[3]
Melting Point 160-164 °C[2]
Exact Mass 222.96328 Da[1]

Experimental Protocols

Synthesis of (4-Bromobenzoyl)acetonitrile

The most common method for the synthesis of β-ketonitriles such as (4-Bromobenzoyl)acetonitrile is the Claisen condensation of an appropriate ester with acetonitrile, using a strong base.[4][5] Below is a representative experimental protocol adapted from general procedures for similar compounds.

Reaction: Crossed Claisen condensation between methyl 4-bromobenzoate and acetonitrile.

Materials:

  • Methyl 4-bromobenzoate

  • Acetonitrile (anhydrous)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents). The NaH is washed with anhydrous hexanes to remove mineral oil and then suspended in anhydrous THF.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of anhydrous acetonitrile (2.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension under a nitrogen atmosphere.

  • The mixture is allowed to warm to room temperature and stirred for 30 minutes.

  • A solution of methyl 4-bromobenzoate (1.0 equivalent) in anhydrous THF is then added dropwise.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with water and then with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (4-Bromobenzoyl)acetonitrile.

G Synthesis of (4-Bromobenzoyl)acetonitrile reagent1 Methyl 4-bromobenzoate intermediate Acetonitrile Enolate reagent1->intermediate Nucleophilic Attack (Claisen Condensation) reagent2 Acetonitrile base Sodium Hydride (NaH) in Anhydrous THF reagent2->base Deprotonation base->intermediate product (4-Bromobenzoyl)acetonitrile intermediate->product Loss of Methoxide workup Acidic Workup (e.g., HCl) product->workup Neutralization

Caption: Claisen condensation workflow for synthesizing (4-Bromobenzoyl)acetonitrile.

Spectroscopic Characterization

Detailed experimental spectra for (4-Bromobenzoyl)acetonitrile are not widely available in peer-reviewed literature. The following data is based on typical values for compounds with similar functional groups and predicted spectral information. Researchers should perform their own analytical characterization for confirmation.

Spectroscopy Expected Peaks / Signals
¹H NMR Signals corresponding to the aromatic protons on the bromophenyl ring (typically two doublets in the δ 7.5-8.0 ppm range) and a singlet for the methylene (-CH₂-) protons adjacent to the carbonyl and nitrile groups (typically in the δ 4.0-4.5 ppm range).
¹³C NMR Signals for the nitrile carbon (δ ~115 ppm), methylene carbon (δ ~30 ppm), carbonyl carbon (δ ~185-190 ppm), and four distinct signals for the aromatic carbons, including the carbon bearing the bromine atom.
IR (Infrared) Characteristic absorption bands for the nitrile group (C≡N stretch) around 2250 cm⁻¹, the carbonyl group (C=O stretch) around 1690 cm⁻¹, and C-Br stretching in the fingerprint region.
Mass Spec (MS) A molecular ion peak [M]⁺ showing a characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, e.g., at m/z 223 and 225).

Applications in Drug Discovery and Organic Synthesis

(4-Bromobenzoyl)acetonitrile is not typically investigated for its own biological activity. Instead, its value lies in its role as a versatile synthetic intermediate for building more complex, biologically active molecules.

Synthesis of Pyrazole Derivatives

The primary application of (4-Bromobenzoyl)acetonitrile is in the synthesis of substituted pyrazoles. The β-ketonitrile moiety is an ideal precursor for reacting with hydrazine and its derivatives to form the pyrazole ring system via cyclocondensation.[6] This reaction is a cornerstone for creating libraries of compounds for drug discovery. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Experimental Protocol: Synthesis of 5-Amino-3-(4-bromophenyl)pyrazole

  • (4-Bromobenzoyl)acetonitrile (1.0 equivalent) is dissolved in ethanol or glacial acetic acid in a round-bottom flask.

  • Hydrazine hydrate (1.1 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux for 2-4 hours. The progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates out of the solution.

  • The solid product is collected by filtration, washed with cold ethanol, and dried to yield 5-amino-3-(4-bromophenyl)pyrazole.

G Key Application: Pyrazole Synthesis cluster_start Starting Materials cluster_end Bioactive Core Structure start_mol (4-Bromobenzoyl)acetonitrile process Cyclocondensation (in Ethanol/Acetic Acid, Reflux) start_mol->process hydrazine Hydrazine Hydrate hydrazine->process product 5-Amino-3-(4-bromophenyl)pyrazole bioactivity Leads to Compounds with Anti-inflammatory, Anticancer, etc. Activities product->bioactivity process->product Ring Formation

Caption: Workflow from (4-Bromobenzoyl)acetonitrile to bioactive pyrazole scaffolds.

Role in Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring allows this intermediate to participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3] This enables the introduction of diverse substituents at the para-position, further expanding the molecular diversity of the resulting heterocyclic products for structure-activity relationship (SAR) studies in drug development.

References

An In-depth Technical Guide to p-Bromobenzoylacetonitrile (CAS 4592-94-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromobenzoylacetonitrile, with the CAS number 4592-94-3, is a halogenated β-ketonitrile that serves as a versatile intermediate in organic synthesis.[1][2] Its structure, featuring a p-bromophenyl ketone and a nitrile group separated by a methylene bridge, imparts a unique reactivity profile, making it a valuable building block for the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of p-Bromobenzoylacetonitrile, with a focus on data-driven insights and detailed experimental methodologies.

Chemical and Physical Properties

The fundamental properties of p-Bromobenzoylacetonitrile are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General Properties of p-Bromobenzoylacetonitrile

PropertyValueReference(s)
CAS Number 4592-94-3[2]
Molecular Formula C₉H₆BrNO[2]
Molecular Weight 224.05 g/mol [2]
IUPAC Name 3-(4-bromophenyl)-3-oxopropanenitrile[2]
Synonyms (4-Bromobenzoyl)acetonitrile, 4-Bromo-β-oxo-benzenepropanenitrile[2]
Appearance White to tan solid/powder[2]

Table 2: Physical and Spectroscopic Data of p-Bromobenzoylacetonitrile

PropertyValueReference(s)
Melting Point 161-163 °C[2]
Boiling Point 370 °C at 760 mmHg[2]
Density 1.523 g/cm³[2]
Solubility Information not widely available
¹H NMR Data not readily available in literature
¹³C NMR Data not readily available in literature
IR Spectrum Data not readily available in literature
Mass Spectrum Data not readily available in literature

Synthesis of p-Bromobenzoylacetonitrile

The synthesis of p-Bromobenzoylacetonitrile, as a β-ketonitrile, can be achieved through the condensation of an appropriate ester with acetonitrile. A general and adaptable experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general synthesis of β-ketonitriles via the condensation of a methyl ester with acetonitrile using a strong base.

Materials:

  • Methyl 4-bromobenzoate

  • Anhydrous acetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flushed with dry nitrogen.

  • Base Suspension: Sodium hydride (1.2 equivalents) is carefully washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous THF.

  • Acetonitrile Addition: Anhydrous acetonitrile (5-10 equivalents) is added dropwise to the stirred suspension of sodium hydride in THF at 0 °C. The mixture is stirred at this temperature for 30 minutes.

  • Ester Addition: A solution of methyl 4-bromobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to 0 °C and carefully quenched by the dropwise addition of 1 M HCl until the pH is neutral.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

G Synthesis Workflow for p-Bromobenzoylacetonitrile cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Methyl 4-bromobenzoate reaction Condensation in Anhydrous THF start1->reaction start2 Acetonitrile start2->reaction start3 Sodium Hydride start3->reaction quench Acidic Quench (HCl) reaction->quench extract Ethyl Acetate Extraction quench->extract purify Column Chromatography extract->purify product p-Bromobenzoylacetonitrile purify->product

Synthesis Workflow for p-Bromobenzoylacetonitrile

Reactivity and Chemical Transformations

The reactivity of p-Bromobenzoylacetonitrile is primarily dictated by the presence of the ketone and nitrile functional groups, as well as the activated methylene bridge.

1. Reactivity of the Methylene Group: The protons on the carbon atom situated between the carbonyl and nitrile groups are acidic and can be readily removed by a base. The resulting carbanion is a potent nucleophile that can participate in a variety of alkylation and acylation reactions.

2. Reactions of the Nitrile Group: The nitrile group can undergo nucleophilic addition and hydrolysis. Under acidic or basic conditions, it can be hydrolyzed to the corresponding amide and subsequently to a carboxylic acid.

3. Reactions of the Ketone Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or conversion to an imine.

4. Aromatic Substitution: The bromine atom on the phenyl ring can be displaced through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the para position.

G Reactivity of p-Bromobenzoylacetonitrile cluster_methylene Methylene Group Reactivity cluster_nitrile Nitrile Group Reactivity cluster_ketone Ketone Group Reactivity cluster_aromatic Aromatic Ring Reactivity main p-Bromobenzoylacetonitrile alkylation Alkylation main->alkylation Base, R-X acylation Acylation main->acylation Base, R-COCl hydrolysis Hydrolysis to Amide/Acid main->hydrolysis H⁺ or OH⁻ nucleophilic_add Nucleophilic Addition main->nucleophilic_add Nu⁻ reduction Reduction to Alcohol main->reduction e.g., NaBH₄ imine_formation Imine Formation main->imine_formation R-NH₂ coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) main->coupling Pd catalyst, etc.

Reactivity of p-Bromobenzoylacetonitrile

Biological Activity and Drug Development Potential

Currently, there is a lack of publicly available scientific literature detailing the specific biological activity, mechanism of action, or signaling pathway involvement of p-Bromobenzoylacetonitrile. However, the structural motifs present in this molecule are found in compounds with known biological activities, suggesting potential avenues for future research.

Derivatives of a structurally similar compound, 3-(4-halophenyl)-3-oxopropanal, have been synthesized and evaluated for their in vitro antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria.[1] Certain derivatives showed moderate to potent antibacterial activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1] This suggests that the p-bromobenzoyl moiety could be a pharmacophore for antibacterial agents.

The nitrile group is also a common functional group in many approved drugs and is often used as a bioisostere for other functional groups. Its presence in a molecule can influence metabolic stability and binding interactions with biological targets.

Given the versatile reactivity of p-Bromobenzoylacetonitrile, it can serve as a starting material for the synthesis of a library of diverse compounds for screening in various biological assays. Future research could focus on synthesizing derivatives and evaluating their potential as anticancer, anti-inflammatory, or antimicrobial agents.

Conclusion

p-Bromobenzoylacetonitrile is a valuable and versatile building block in synthetic organic chemistry. Its well-defined chemical and physical properties, coupled with its diverse reactivity, make it an attractive starting material for the synthesis of complex molecules and potential drug candidates. While direct biological data for this specific compound is currently limited, the known activities of structurally related compounds highlight its potential as a scaffold for the development of new therapeutic agents. Further investigation into the biological effects of p-Bromobenzoylacetonitrile and its derivatives is warranted and could lead to the discovery of novel bioactive compounds.

References

In-Depth Technical Guide: Spectral Data of 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 3-(4-Bromophenyl)-3-oxopropanenitrile, a molecule of interest in pharmaceutical and chemical research. This document collates available spectroscopic data, outlines a general experimental protocol for its synthesis, and presents a logical workflow for its spectral analysis.

Core Spectral Data

The following tables summarize the key spectral data for this compound (CAS No: 4592-94-3).[1] This data is essential for the structural elucidation and characterization of the compound.

Table 1: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
27.5CH₂
115.4CN
129.5C-Br
130.8Aromatic CH
132.5Aromatic CH
134.1Aromatic C
185.1C=O

Source: Inst. of Org. Chem., Univ. of Vienna (data available on PubChem)[1]

Table 2: Mass Spectrometry Data

m/zInterpretation
50Fragment
75Fragment
76Fragment
104Fragment
155[M-Br]⁺
157[M-Br+2]⁺
182[M-C₂H₂N]⁺
184[M-C₂H₂N+2]⁺
223[M]⁺
225[M+2]⁺

Source: John Wiley & Sons, Inc. (data available on PubChem)[1]

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Assignment
~2250C≡N stretch
~1680C=O stretch (aromatic ketone)
~1580, 1480, 1400C=C stretch (aromatic)
~830C-H bend (para-substituted aromatic)

Source: John Wiley & Sons, Inc. (data available on PubChem)[1]

Experimental Protocols

General Synthesis of Substituted Benzoylacetonitriles

This procedure is adapted from a method described for the synthesis of various β-ketonitriles.

Materials:

  • Ethyl 4-bromobenzoate (1 equivalent)

  • Acetonitrile (1 equivalent)

  • Potassium tert-butoxide (2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • n-hexane

  • 1 M HCl solution

  • Water

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve ethyl 4-bromobenzoate (1 equivalent) in anhydrous THF.

  • To this solution, add potassium tert-butoxide (2 equivalents) at room temperature with stirring.

  • Add acetonitrile (1 equivalent) to the reaction mixture.

  • Stir the resulting mixture at ambient temperature and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction by adding water.

  • Add ethyl acetate and acidify the aqueous layer with 1 M HCl solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to yield this compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.

Spectral Analysis Workflow Workflow for Synthesis and Spectral Analysis of this compound Start Start: Synthesis of This compound Purification Purification (Column Chromatography) Start->Purification Crude Product HNMR ¹H NMR Spectroscopy Purification->HNMR Purified Sample CNMR ¹³C NMR Spectroscopy Purification->CNMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation and Data Compilation HNMR->Structure Proton Environment Data CNMR->Structure Carbon Skeleton Data IR->Structure Functional Group Data MS->Structure Molecular Weight and Fragmentation Data End End: Characterized Compound Structure->End

Caption: Logical workflow for the synthesis and spectral analysis.

References

1H NMR spectrum of (4-Bromobenzoyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the 1H NMR Spectrum of (4-Bromobenzoyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromobenzoyl)acetonitrile, a β-ketonitrile, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. A thorough understanding of its structural properties is crucial for its application. This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (4-Bromobenzoyl)acetonitrile. A key feature of this compound is its existence in a state of keto-enol tautomerism, which is reflected in its ¹H NMR spectrum. This document presents the expected spectral data for both tautomers, a comprehensive experimental protocol for spectral acquisition, and visual diagrams to elucidate the structural relationships and signaling pathways.

Keto-Enol Tautomerism

β-dicarbonyl compounds, including β-ketonitriles like (4-Bromobenzoyl)acetonitrile, typically exhibit keto-enol tautomerism, coexisting as two distinct isomers in solution: the keto form and the enol form. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and pH. The ¹H NMR spectrum of (4-Bromobenzoyl)acetonitrile is therefore a superposition of the signals from both the keto and enol tautomers, with the integration of the signals reflecting their relative concentrations at equilibrium.

¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR spectral data for the keto and enol forms of (4-Bromobenzoyl)acetonitrile in a typical deuterated solvent like CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Tautomer Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Keto Methylene (-CH₂-)4.0 - 4.5Singlet (s)2H-
Aromatic (H-2, H-6)7.8 - 8.0Doublet (d)2H~8-9
Aromatic (H-3, H-5)7.6 - 7.8Doublet (d)2H~8-9
Enol Methine (=CH-)5.8 - 6.2Singlet (s)1H-
Enolic Hydroxyl (-OH)10.0 - 14.0Broad Singlet (br s)1H-
Aromatic (H-2, H-6)7.7 - 7.9Doublet (d)2H~8-9
Aromatic (H-3, H-5)7.5 - 7.7Doublet (d)2H~8-9

Note: The exact chemical shifts and the ratio of keto to enol tautomers can vary depending on the solvent and concentration. The broadness of the enolic hydroxyl peak is due to hydrogen exchange and its chemical shift is highly variable.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring a high-quality ¹H NMR spectrum of (4-Bromobenzoyl)acetonitrile.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of (4-Bromobenzoyl)acetonitrile.

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice. Other solvents like acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used and may influence the keto-enol equilibrium.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shift scale (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer being used (typically around 4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

  • Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the ¹H frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Set the following typical acquisition parameters for a standard ¹H NMR experiment:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: A spectral width of approximately 16 ppm is generally sufficient to cover the expected chemical shift range.

    • Acquisition Time: An acquisition time of 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-5 seconds to allow for full relaxation of the nuclei between scans.

    • Number of Scans: A sufficient number of scans (e.g., 8, 16, or 32) should be co-added to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integration: Integrate the signals corresponding to the protons of both the keto and enol forms to determine their relative ratio.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, illustrate the keto-enol tautomerism and the logical relationships of the proton signals in the ¹H NMR spectrum.

Caption: Keto-enol tautomerism of (4-Bromobenzoyl)acetonitrile.

nmr_logical_diagram cluster_keto Keto Tautomer Signals cluster_enol Enol Tautomer Signals keto_aromatic Aromatic Protons H-2, H-6 δ 7.8-8.0 (d) H-3, H-5 δ 7.6-7.8 (d) keto_methylene Methylene Protons -CH₂- δ 4.0-4.5 (s) enol_aromatic Aromatic Protons H-2, H-6 δ 7.7-7.9 (d) H-3, H-5 δ 7.5-7.7 (d) enol_methine Methine Proton =CH- δ 5.8-6.2 (s) enol_hydroxyl Hydroxyl Proton -OH δ 10.0-14.0 (br s) Compound (4-Bromobenzoyl)acetonitrile in Solution Compound->keto_aromatic Exhibits Compound->keto_methylene Exhibits Compound->enol_aromatic Exhibits Compound->enol_methine Exhibits Compound->enol_hydroxyl Exhibits

Caption: Logical relationship of proton signals in the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of (4-Bromobenzoyl)acetonitrile provides a clear illustration of keto-enol tautomerism. By understanding the characteristic chemical shifts and multiplicities of the protons in both the keto and enol forms, researchers can confirm the structure of the compound and quantify the tautomeric equilibrium. The detailed experimental protocol provided herein serves as a robust guideline for obtaining high-quality spectral data, which is essential for accurate structural elucidation and for monitoring chemical transformations involving this versatile synthetic intermediate.

An In-depth Technical Guide to the Infrared Spectroscopy of 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 3-(4-Bromophenyl)-3-oxopropanenitrile, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed theoretical analysis of its expected vibrational frequencies, supported by data from analogous structures. Furthermore, it offers a standardized experimental protocol for obtaining high-quality IR spectra of solid samples, ensuring reproducibility and accuracy in the laboratory.

Molecular Structure and Expected Vibrational Modes

This compound (C₉H₆BrNO) is a polyfunctional molecule incorporating a p-substituted bromophenyl ring, a ketone group, and a nitrile group.[1] The vibrational modes observed in its IR spectrum arise from the stretching and bending of the bonds within these functional groups. The key expected vibrations are:

  • Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.

  • Aliphatic C-H Stretching: Arising from the methylene (-CH₂-) group, expected in the 2950-2850 cm⁻¹ range.

  • Nitrile (C≡N) Stretching: A sharp and intense absorption is characteristic for nitriles, generally found between 2260-2220 cm⁻¹.

  • Ketone (C=O) Stretching: A strong absorption band, typically in the region of 1700-1680 cm⁻¹, influenced by conjugation with the aromatic ring.

  • Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

  • C-Br Stretching: This vibration is expected in the far-infrared region, typically below 700 cm⁻¹.

Theoretical Infrared Spectroscopy Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. These frequencies are based on established group frequency data and analysis of structurally related molecules.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000MediumCharacteristic of the C-H bonds on the bromophenyl ring.
Aliphatic C-H Stretch2950 - 2850MediumArises from the symmetric and asymmetric stretching of the methylene (-CH₂-) group.
Nitrile (C≡N) Stretch2240 - 2220Strong, SharpThe position is influenced by the electronic environment. For aromatic nitriles, this peak is found in this range due to conjugation.[1]
Ketone (C=O) Stretch1700 - 1680StrongThe frequency is lowered from a typical aliphatic ketone due to conjugation with the aromatic ring. For instance, p-bromoacetophenone shows a C=O stretch around this region.[2]
Aromatic C=C Stretch1600 - 1450Medium-StrongA series of bands indicating the presence of the aromatic ring.
Methylene (-CH₂-) Scissoring~1420MediumA characteristic bending vibration of the CH₂ group.
Aromatic C-H In-Plane Bending1300 - 1000Medium-WeakMultiple bands can be observed in this region.
C-C Stretching1200 - 1000MediumSkeletal vibrations of the molecule.
Aromatic C-H Out-of-Plane Bending900 - 675StrongThe pattern of these bands can sometimes indicate the substitution pattern on the aromatic ring. For a p-disubstituted ring, a strong band is expected around 850-800 cm⁻¹.
C-Br Stretch700 - 500Medium-StrongThe position of this band can be variable and is found in the lower frequency region of the mid-IR spectrum.

Experimental Protocol: KBr Pellet Method for Solid Samples

This section details the potassium bromide (KBr) pellet method, a widely used technique for obtaining high-quality infrared spectra of solid samples.

3.1. Materials and Equipment

  • This compound (solid sample)

  • Spectroscopy-grade potassium bromide (KBr), oven-dried

  • Agate mortar and pestle

  • Pellet press with a die set (e.g., 13 mm)

  • Hydraulic press

  • FTIR spectrometer

  • Spatula

  • Infrared lamp or oven

  • Desiccator

3.2. Procedure

  • Drying: Dry the KBr powder in an oven at approximately 110°C for 2-3 hours to remove any absorbed moisture, which can interfere with the IR spectrum. Cool the KBr in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

  • Grinding and Mixing: In an agate mortar, thoroughly grind the sample into a fine powder. Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Assemble the clean and dry die set.

    • Transfer the sample-KBr mixture into the die.

    • Level the surface of the powder.

    • Place the die into the hydraulic press.

    • Apply pressure gradually, typically in the range of 8-10 metric tons for a 13 mm die, to form a transparent or translucent pellet.

    • Hold the pressure for a few minutes to allow the KBr to flow and form a uniform disc.

  • Pellet Release: Carefully release the pressure and remove the die from the press. Disassemble the die to retrieve the KBr pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample.

    • Process the spectrum as needed (e.g., baseline correction, smoothing).

3.3. Alternative Method: Attenuated Total Reflectance (ATR)-FTIR

For a quicker, non-destructive analysis, ATR-FTIR can be used. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This method requires minimal sample preparation.

Experimental Workflow

The following diagram illustrates the key steps in obtaining an IR spectrum of a solid sample using the KBr pellet method.

experimental_workflow Experimental Workflow for KBr Pellet FTIR Spectroscopy start Start dry_kbr Dry KBr Powder (Oven, ~110°C) start->dry_kbr weigh_sample Weigh Sample (1-2 mg) dry_kbr->weigh_sample grind_sample Grind Sample in Agate Mortar weigh_sample->grind_sample add_kbr Add Dried KBr (100-200 mg) grind_sample->add_kbr mix Thoroughly Mix Sample and KBr add_kbr->mix load_die Load Mixture into Pellet Die mix->load_die press Apply Pressure (Hydraulic Press) load_die->press form_pellet Form Transparent Pellet press->form_pellet acquire_spectrum Acquire IR Spectrum (FTIR Spectrometer) form_pellet->acquire_spectrum analyze Analyze Spectrum and Assign Peaks acquire_spectrum->analyze end End analyze->end

Caption: KBr Pellet FTIR Workflow.

Conclusion

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its nitrile, ketone, and bromophenyl functionalities. This guide provides a theoretical framework for the interpretation of its IR spectrum and a detailed, practical protocol for its experimental determination. Accurate spectral acquisition and interpretation are crucial for the structural elucidation and quality control of this and related compounds in research and development settings.

References

Mass Spectrometry of 3-(4-Bromophenyl)-3-oxopropanenitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of 3-(4-Bromophenyl)-3-oxopropanenitrile, a compound of interest in various fields of chemical and pharmaceutical research. This document outlines the predicted fragmentation patterns under electron ionization (EI), offers a comprehensive experimental protocol for its analysis, and presents the data in a structured format for clarity and ease of use.

Introduction

This compound, with the molecular formula C₉H₆BrNO, has a molecular weight of approximately 224.06 g/mol and an exact mass of about 222.96 g/mol .[1][2][3] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. This guide focuses on the fragmentation pathways expected under electron ionization, a common technique for the analysis of small molecules.

Predicted Mass Spectrometry Data

Due to the limited availability of public experimental mass spectra for this compound, the following data is based on established principles of mass spectrometry and the known fragmentation patterns of related chemical moieties, such as aromatic ketones and nitriles.[4][5] The presence of a bromine atom is a key feature, as it will result in a characteristic M+2 isotope peak with an intensity almost equal to the molecular ion peak, owing to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table of Predicted Fragment Ions

The following table summarizes the major predicted fragment ions for this compound under electron ionization. The m/z values are given for the fragments containing the ⁷⁹Br isotope. Corresponding peaks for the ⁸¹Br isotope would be observed at m/z + 2.

m/z (⁷⁹Br) Predicted Fragment Ion Proposed Structure Notes
223[M]⁺[C₉H₆⁷⁹BrNO]⁺Molecular Ion
183/185[M - CH₂CN]⁺[C₇H₄⁷⁹BrO]⁺Loss of the cyanomethyl radical (α-cleavage)
155/157[C₆H₄⁷⁹Br]⁺[C₆H₄⁷⁹Br]⁺Loss of CO from the [M - CH₂CN]⁺ fragment
127[C₇H₄O]⁺[C₇H₄O]⁺Loss of Br radical from the [M - CH₂CN]⁺ fragment
76[C₆H₄]⁺[C₆H₄]⁺Loss of Br radical from the [C₆H₄Br]⁺ fragment
40[CH₂CN]⁺[CH₂CN]⁺Cyanomethyl cation

Predicted Fragmentation Pathway

The fragmentation of this compound is anticipated to be initiated by the ionization of the molecule, followed by cleavage at the bonds adjacent to the carbonyl group (α-cleavage), which is a common fragmentation pathway for ketones.[6] The charge is likely to be stabilized on the aromatic portion of the molecule.

Fragmentation_Pathway M [C₉H₆BrNO]⁺˙ m/z 223/225 F1 [C₇H₄BrO]⁺ m/z 183/185 M->F1 - •CH₂CN F2 [C₆H₄Br]⁺ m/z 155/157 F1->F2 - CO F3 [C₆H₄]⁺ m/z 76 F2->F3 - •Br Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Standard/Sample Inject Inject Sample Prep->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Process Extract Mass Spectrum Detect->Process Identify Identify Fragments Process->Identify Compare Compare with Predictions Identify->Compare

References

An In-Depth Technical Guide to 3-(4-bromophenyl)-3-oxopropanenitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-bromophenyl)-3-oxopropanenitrile, also known as (4-bromobenzoyl)acetonitrile, is a key chemical intermediate with significant applications in organic synthesis, particularly in the construction of heterocyclic compounds of medicinal interest. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and its primary application as a precursor in the Gewald reaction for the synthesis of biologically active 2-aminothiophene derivatives. The guide also explores the potential therapeutic applications of these derivatives, including their roles as anticancer agents and enzyme inhibitors. All quantitative data is presented in structured tables, and key experimental workflows and reaction mechanisms are visualized using Graphviz diagrams.

Compound Profile

This compound is a versatile building block in synthetic organic chemistry. Its bifunctional nature, featuring a ketone and a nitrile group, allows for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
IUPAC Name This compound
Synonyms (4-bromobenzoyl)acetonitrile, p-Bromobenzoylacetonitrile
CAS Number 4592-94-3[1][2]
Molecular Formula C₉H₆BrNO[1]
Molecular Weight 224.05 g/mol [1]
Appearance Solid
Melting Point 160-164 °C

Table 2: Spectral Data Summary for this compound [1][3]

Spectral Data TypeKey Features
¹³C NMR Spectral data available.[1]
Mass Spectrometry (GC-MS) Spectral data available.[1]
Infrared (IR) Spectroscopy Vapor Phase IR Spectrum available.[1][3]

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of a substituted benzoyl chloride with acetonitrile.

Experimental Protocol: Synthesis of (4-bromobenzoyl)acetonitrile

This protocol outlines a common laboratory-scale synthesis.

Materials:

  • 4-bromobenzoyl chloride

  • Acetonitrile

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)

  • Hydrochloric acid (HCl) for workup

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous THF.

  • Addition of Acetonitrile: Cool the suspension to 0 °C in an ice bath. Slowly add acetonitrile dropwise to the stirred suspension.

  • Addition of 4-bromobenzoyl chloride: To the resulting mixture, add a solution of 4-bromobenzoyl chloride in anhydrous THF dropwise via the addition funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Workup: Cool the reaction mixture in an ice bath and quench the excess sodium hydride by the slow addition of water or ethanol. Acidify the mixture with dilute HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Diagram 1: Synthesis Workflow

G Synthesis of this compound reagents NaH, Acetonitrile in THF at 0°C reaction Reaction at Room Temperature reagents->reaction start 4-bromobenzoyl chloride in THF start->reagents Add dropwise workup Quench with H2O Acidify with HCl reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Recrystallization extraction->purification product 3-(4-bromophenyl)-3- oxopropanenitrile purification->product

Caption: Workflow for the synthesis of this compound.

Application in the Gewald Reaction

A primary application of this compound is in the Gewald reaction, a multicomponent reaction to synthesize highly substituted 2-aminothiophenes. These thiophene derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

The Gewald Reaction Mechanism

The reaction proceeds through an initial Knoevenagel condensation between the ketone (in this case, this compound) and an active methylene compound (e.g., malononitrile), followed by the addition of elemental sulfur and subsequent cyclization and tautomerization.

Diagram 2: Gewald Reaction Mechanism

G Gewald Reaction for 2-Aminothiophene Synthesis cluster_start Reactants cluster_steps Reaction Steps A 3-(4-bromophenyl)-3- oxopropanenitrile step1 Knoevenagel Condensation A->step1 B Active Methylene Compound (e.g., Malononitrile) B->step1 C Elemental Sulfur (S₈) step2 Michael Addition of Sulfur C->step2 D Base (e.g., Morpholine) D->step1 step1->step2 step3 Cyclization step2->step3 step4 Tautomerization step3->step4 product 2-Amino-4-(4-bromophenyl)- thiophene Derivative step4->product

Caption: Generalized mechanism of the Gewald reaction.

Biological Significance and Therapeutic Potential of Derivatives

While this compound itself is primarily a synthetic intermediate, the 2-aminothiophene derivatives synthesized from it have shown a wide range of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Numerous studies have reported the anticancer properties of 2-aminothiophene derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival.

Table 3: Reported Anticancer Activities of 2-Aminothiophene Derivatives

Derivative ClassCancer Cell LineReported ActivityReference
Substituted 2-aminothiophenesVariousAntiproliferative[4]
2-aminothiophene-3-carbonitrilesVariousCytotoxic[5]
Enzyme Inhibition

2-aminothiophene derivatives have also been investigated as inhibitors of various enzymes, which is a key strategy in the development of new therapeutic agents.

Table 4: Reported Enzyme Inhibition Activities of 2-Aminothiophene Derivatives

Derivative ClassTarget EnzymeTherapeutic AreaReference
2-aminothiophenesProtein KinasesOncology, Inflammation
2-aminothiophenesVariousDiverse[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of compounds derived from this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 3: In Vitro Cytotoxicity Assay Workflow

G MTT Assay for Cytotoxicity Screening start Seed Cells in 96-well Plate treatment Treat with Test Compound start->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Dissolve Formazan in DMSO mtt->formazan read Measure Absorbance formazan->read analysis Calculate IC₅₀ read->analysis

Caption: Workflow of an in vitro cytotoxicity (MTT) assay.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its efficient synthesis and its utility as a precursor in the Gewald reaction make it a compound of significant interest for medicinal chemists and drug development professionals. The resulting 2-aminothiophene derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer and enzyme-inhibitory properties. Further exploration of this chemical scaffold and its derivatives holds considerable potential for the discovery of novel therapeutic agents. This guide provides a foundational resource for researchers working with this compound and its derivatives.

References

A Technical Guide to 3-(4-Bromophenyl)-3-oxopropanenitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromophenyl)-3-oxopropanenitrile, a versatile synthetic intermediate, holds significant interest in the fields of medicinal chemistry and materials science. Its reactive β-keto-nitrile moiety serves as a valuable building block for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthetic approaches, and the biological activities of its derivatives, with a focus on its potential as a precursor for novel therapeutic agents.

Synonyms and Chemical Properties

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below, along with its key chemical and physical properties.

Table 1: Synonyms for this compound

Synonym
(4-Bromobenzoyl)acetonitrile
p-Bromobenzoylacetonitrile
4-Bromo-β-oxo-benzenepropanenitrile
3-oxo-3-(4-bromophenyl)propanenitrile
Propanenitrile, 3-(4-bromophenyl)-3-oxo-

Table 2: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 4592-94-3
Molecular Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Appearance Solid
Melting Point 160-164 °C
SMILES N#CCC(=O)c1ccc(Br)cc1
InChI Key HSNWUXWZCSDJPL-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-3-oxopropanal (as a precursor model)

This protocol is adapted from the synthesis of related halogenated phenyl oxopropanals.

Materials:

  • 4-bromoacetophenone

  • Ethyl formate

  • Sodium methoxide

  • Anhydrous ether

  • Hydrochloric acid (HCl)

Procedure:

  • A solution of 4-bromoacetophenone and a slight excess of ethyl formate in anhydrous ether is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • The reaction mixture is cooled in an ice bath.

  • A solution of sodium methoxide in methanol is added dropwise to the cooled ethereal solution with continuous stirring.

  • After the addition is complete, the mixture is stirred for several hours at room temperature to allow the condensation reaction to proceed.

  • The resulting precipitate is collected by filtration and washed with cold ether.

  • The solid is then dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude 3-(4-bromophenyl)-3-oxopropanal.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Biological Activity of Derivatives

Derivatives of this compound have shown promising biological activity, particularly as antibacterial agents. A study by Liu et al. (2010) investigated a series of 3-(4-halophenyl)-3-oxopropanal derivatives and evaluated their in vitro activity against various bacterial strains.[1] The minimum inhibitory concentration (MIC) values for some of these compounds are summarized in the table below.

Table 3: Antibacterial Activity (MIC in μg/mL) of 3-(4-Bromophenyl)-3-oxopropanal Derivatives [1]

Compound DerivativeStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosa
Methoxyamine Derivative<16>64>64
Ethoxyamine Derivative<16>64>64

These results indicate that certain derivatives possess moderate to potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the 3-(4-bromophenyl)-3-oxo moiety is a valuable scaffold for the development of new antibacterial drugs.[1]

Synthetic Utility and Workflow

This compound is a valuable intermediate in organic synthesis. Its bifunctional nature allows for a variety of chemical transformations, making it a key starting material for the synthesis of diverse heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic cores are prevalent in many biologically active molecules and pharmaceutical drugs.

The following diagram illustrates a general experimental workflow for the synthesis of antibacterial derivatives starting from a 4-halophenyl precursor, based on the work of Liu et al. (2010).[1]

experimental_workflow cluster_synthesis Synthesis of Antibacterial Derivatives cluster_evaluation Biological Evaluation Start 4-Haloacetophenone Step1 Claisen Condensation (e.g., with Ethyl Formate) Start->Step1 Base Intermediate 3-(4-Halophenyl)-3-oxopropanal Step1->Intermediate Step2 Derivatization (e.g., with Methoxyamine or Ethoxyamine) Intermediate->Step2 Product Antibacterial Derivatives Step2->Product Testing In vitro Antibacterial Assay (MIC Determination) Product->Testing Result Quantitative Activity Data Testing->Result Strains Bacterial Strains: - S. aureus (MRSA) - E. coli - P. aeruginosa Strains->Testing

Caption: Experimental workflow for the synthesis and evaluation of antibacterial 3-(4-halophenyl)-3-oxopropanal derivatives.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the demonstrated biological activity of its derivatives make it an attractive starting point for the development of novel therapeutic agents, particularly in the area of antibacterial research. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the creation of new and complex molecular architectures.

References

Technical Guide: Physicochemical Properties of 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight of 3-(4-Bromophenyl)-3-oxopropanenitrile, a key descriptor in its scientific evaluation. The information herein is compiled for use in research, drug development, and quality control.

Molecular Identity and Structure

This compound, also known by its synonym (4-Bromobenzoyl)acetonitrile, is a chemical compound with the molecular formula C₉H₆BrNO[1][2][3]. Its structure consists of a bromophenyl group attached to a three-carbon chain containing a ketone and a nitrile functional group.

Molecular Weight

The molecular weight of a compound is a fundamental physical property, essential for a wide range of laboratory calculations, including molarity preparations and stoichiometric assessments of chemical reactions.

Calculated Molecular Weight

The molecular weight of this compound has been calculated based on the standard atomic weights of its constituent elements. The molecular formula is C₉H₆BrNO.

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Mass ( g/mol )
CarbonC912.011[4][5][6][7]108.099
HydrogenH61.008[8][9][10][11][12]6.048
BromineBr179.904[13][14][15][16]79.904
NitrogenN114.007[17][18][19][20][21]14.007
OxygenO115.99915.999
Total 224.057
Published Molecular Weight

The computed molecular weight is consistent with published data for this compound, which is reported as 224.05 g/mol [1][2][3].

Experimental Workflow: Molecular Weight Determination

The determination of a compound's molecular weight is a foundational experimental procedure. The following diagram outlines a generalized workflow for this process, from sample preparation to data analysis.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing & Verification A Compound Synthesis/ Purification B Sample Weighing A->B C Sample Ionization (e.g., ESI, MALDI) B->C D Mass Analyzer (e.g., TOF, Quadrupole) C->D E Detector D->E F Mass Spectrum Generation E->F G Molecular Ion Peak (M+) Identification F->G H Comparison with Theoretical Mass G->H

A generalized workflow for the experimental determination of molecular weight.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following is a representative protocol for the determination of the accurate mass of this compound using High-Resolution Mass Spectrometry.

Objective: To experimentally verify the molecular weight of this compound.

Materials:

  • This compound sample

  • HPLC-grade solvent (e.g., acetonitrile/water mixture)

  • Calibrant solution appropriate for the mass spectrometer

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)

  • Electrospray Ionization (ESI) source

  • Syringe pump or liquid chromatography system for sample introduction

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (typically 1-10 µg/mL) in the chosen HPLC-grade solvent.

  • Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using the appropriate calibrant solution to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump or an LC system.

  • Data Acquisition: Acquire mass spectra in the positive or negative ion mode, over a mass range that includes the expected molecular ion peak of the analyte.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Determine the accurate mass of this peak.

    • Compare the experimentally determined mass with the theoretically calculated mass to confirm the identity and purity of the compound.

Conclusion

The molecular weight of this compound is a critical parameter for its use in scientific research and development. The calculated and experimentally confirmed molecular weight of approximately 224.05 g/mol provides a foundational piece of data for professionals in the field.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of (4-Bromobenzoyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromobenzoyl)acetonitrile is a versatile bifunctional molecule of significant interest in organic synthesis and drug discovery. Its chemical reactivity is dictated by the interplay of a ketone, a nitrile, and an aryl bromide moiety, all of which contribute to a landscape of both electron-rich (nucleophilic) and electron-poor (electrophilic) centers. A thorough understanding of these reactive sites is paramount for predicting its behavior in chemical transformations and for the rational design of novel bioactive compounds. This guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of (4-Bromobenzoyl)acetonitrile, supported by theoretical principles, illustrative data, and detailed experimental and computational protocols. The molecule's reactivity is further complicated and enhanced by its existence in a tautomeric equilibrium between a keto and an enol form, each presenting a unique set of reactive sites.

Keto-Enol Tautomerism: A Duality of Reactivity

Like many β-dicarbonyl compounds, (4-Bromobenzoyl)acetonitrile exists as an equilibrium mixture of its keto and enol tautomers. This equilibrium is a cornerstone of its reactivity, as each tautomer possesses distinct nucleophilic and electrophilic centers. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.

Caption: Keto-enol tautomerism of (4-Bromobenzoyl)acetonitrile.

Analysis of Reactive Sites

The electronic properties of (4-Bromobenzoyl)acetonitrile, influenced by the electron-withdrawing nature of the 4-bromobenzoyl and nitrile groups, lead to a distinct distribution of electrophilic and nucleophilic sites in both tautomeric forms.

Electrophilic Sites

Electrophilic sites are electron-deficient and are thus susceptible to attack by nucleophiles.

  • Keto Tautomer:

    • Carbonyl Carbon (C=O): The carbon atom of the carbonyl group is highly electrophilic due to the polarization of the carbon-oxygen double bond, where the oxygen atom draws electron density.

    • Nitrile Carbon (C≡N): Similarly, the carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond.

    • Aromatic Carbon bonded to Bromine (C-Br): The carbon atom attached to the bromine is also an electrophilic center, susceptible to nucleophilic aromatic substitution under certain conditions, and is a key site for cross-coupling reactions.[1]

  • Enol Tautomer:

    • Nitrile Carbon (C≡N): This site remains electrophilic in the enol form.

Caption: Major electrophilic sites of (4-Bromobenzoyl)acetonitrile.

Nucleophilic Sites

Nucleophilic sites are electron-rich and can donate a pair of electrons to form a new covalent bond with an electrophile.

  • Keto Tautomer:

    • α-Carbon: The methylene protons (CH2) adjacent to both the carbonyl and nitrile groups are acidic. Deprotonation of this α-carbon leads to the formation of a resonance-stabilized carbanion (enolate), which is a potent nucleophile.

  • Enol Tautomer:

    • α-Carbon: The α-carbon of the enol tautomer is electron-rich due to the presence of the adjacent C=C double bond and the hydroxyl group, making it a strong nucleophilic center.

    • Enolic Oxygen: The oxygen atom of the hydroxyl group in the enol form possesses lone pairs of electrons and can act as a nucleophile.

Caption: Major nucleophilic sites of (4-Bromobenzoyl)acetonitrile.

Quantitative Analysis of Reactive Sites (Illustrative Data)

TautomerSiteAtom(s)Predicted Atomic Charge (e)Predicted Molecular Electrostatic Potential (MEP) (kcal/mol)Reactivity Type
Keto Carbonyl CarbonC=O+0.4 to +0.6> +25Electrophilic
Nitrile CarbonC≡N+0.2 to +0.4+15 to +25Electrophilic
α-CarbonCH₂-0.2 to -0.4 (as enolate)< -20 (as enolate)Nucleophilic
Aromatic C-BrC-Br+0.1 to +0.2+10 to +20Electrophilic
Enol α-Carbon=C-H-0.3 to -0.5< -15Nucleophilic
Enolic OxygenO-H-0.6 to -0.8< -30Nucleophilic
Nitrile CarbonC≡N+0.2 to +0.4+15 to +25Electrophilic

Note: The data presented in this table is illustrative and intended to demonstrate the expected relative electronic properties of the different atomic sites. Actual values would need to be determined through dedicated computational or experimental studies.

Experimental and Computational Protocols

To obtain precise quantitative data for the electrophilic and nucleophilic sites of (4-Bromobenzoyl)acetonitrile, a combination of experimental and computational methods is recommended.

Experimental Protocol: NMR Spectroscopic Analysis of Keto-Enol Tautomerism

This protocol outlines the steps to experimentally determine the equilibrium constant for the keto-enol tautomerism of (4-Bromobenzoyl)acetonitrile in different solvents using Nuclear Magnetic Resonance (NMR) spectroscopy.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve ~10-20 mg of (4-Bromobenzoyl)acetonitrile in a deuterated solvent (e.g., CDCl3, DMSO-d6). prep2 Add a small amount of an internal standard (e.g., TMS) for chemical shift referencing. prep1->prep2 acq1 Acquire 1H NMR spectrum at a controlled temperature (e.g., 298 K). prep2->acq1 acq2 Ensure sufficient signal-to-noise ratio by adjusting the number of scans. acq1->acq2 proc1 Process the spectrum (Fourier transform, phasing, and baseline correction). acq2->proc1 proc2 Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm). proc1->proc2 proc3 Identify and assign the characteristic peaks for the keto (e.g., -CH2-) and enol (e.g., =CH-) tautomers. proc2->proc3 proc4 Integrate the areas of the keto and enol peaks. proc3->proc4 proc5 Calculate the molar ratio of the tautomers and the equilibrium constant (Keq = [enol]/[keto]). proc4->proc5

Caption: Workflow for NMR analysis of keto-enol tautomerism.

Computational Protocol: Determination of Atomic Charges and Molecular Electrostatic Potential (MEP)

This protocol provides a general workflow for calculating atomic charges and generating an MEP map for (4-Bromobenzoyl)acetonitrile using computational chemistry software (e.g., Gaussian, Spartan).

computational_workflow cluster_build Structure Building cluster_opt Geometry Optimization cluster_calc Property Calculation cluster_vis Visualization and Analysis build1 Construct the 3D structures of both the keto and enol tautomers of (4-Bromobenzoyl)acetonitrile. opt1 Perform a geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., DFT with B3LYP/6-31G*). build1->opt1 opt2 Confirm that the optimized structures correspond to energy minima by performing a frequency calculation. opt1->opt2 calc1 Using the optimized geometries, perform a single-point energy calculation to obtain the wavefunction. opt2->calc1 calc2 From the wavefunction, calculate the desired properties: atomic charges (e.g., Mulliken, NBO) and the Molecular Electrostatic Potential (MEP). calc1->calc2 vis1 Generate an MEP map by plotting the potential on an electron density surface. calc2->vis1 vis2 Analyze the MEP map to identify electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. vis1->vis2 vis3 Tabulate the calculated atomic charges for key atoms. vis2->vis3

Caption: Workflow for computational analysis of reactive sites.

Conclusion

The reactivity of (4-Bromobenzoyl)acetonitrile is a rich and complex subject, primarily governed by the presence of multiple functional groups and the dynamic equilibrium between its keto and enol tautomers. The keto form presents key electrophilic centers at the carbonyl and nitrile carbons, while its conjugate base, the enolate, is a potent carbon nucleophile. The enol tautomer, on the other hand, features a nucleophilic α-carbon and enolic oxygen. The 4-bromophenyl group not only influences the electronic nature of these sites but also provides a handle for further molecular elaboration through cross-coupling reactions. By leveraging the experimental and computational protocols outlined in this guide, researchers can gain a deeper, quantitative understanding of the electrophilic and nucleophilic landscape of this valuable synthetic building block, enabling its more effective utilization in the development of new chemical entities.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-bromophenyl)-3-oxopropanenitrile and its ortho- and para-isomers. These β-ketonitrile compounds are versatile intermediates in organic synthesis, serving as precursors to a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document details their chemical and physical properties, provides experimentally derived protocols for their synthesis, and explores their known and potential biological activities, with a focus on their antibacterial and anticancer properties. Quantitative data is presented in structured tables for comparative analysis, and a postulated signaling pathway for their potential anticancer activity is visualized.

Introduction

β-ketonitriles are a class of organic compounds characterized by a ketone group and a nitrile group separated by a methylene group. The presence of these two functional groups imparts a unique reactivity, making them valuable building blocks in synthetic chemistry. The introduction of a bromophenyl moiety to this scaffold, as in the case of 3-(bromophenyl)-3-oxopropanenitriles, further enhances their utility by providing a site for cross-coupling reactions and influencing their electronic properties and biological activities. This guide focuses on the ortho-, meta-, and para-isomers of 3-(bromophenyl)-3-oxopropanenitrile, providing a detailed resource for researchers interested in their synthesis and application.

Physicochemical Properties

The physicochemical properties of 3-(2-bromophenyl)-3-oxopropanenitrile, 3-(3-bromophenyl)-3-oxopropanenitrile, and 3-(4-bromophenyl)-3-oxopropanenitrile are summarized in the table below. These properties are crucial for their handling, characterization, and application in various experimental settings.

Property3-(2-Bromophenyl)-3-oxopropanenitrile3-(3-Bromophenyl)-3-oxopropanenitrileThis compound
CAS Number 53882-80-7[1]70591-86-5[2]4592-94-3[3]
Molecular Formula C₉H₆BrNO[1]C₉H₆BrNO[2]C₉H₆BrNO[3]
Molecular Weight 224.06 g/mol [1]224.06 g/mol [2]224.05 g/mol [3]
Appearance Yellow powder[1]Solid[4]-
Melting Point -93 - 95 °C[4]-
Purity ≥ 98% (HPLC)[1]≥98%[5]-

Synthesis and Experimental Protocols

The synthesis of 3-(bromophenyl)-3-oxopropanenitriles is typically achieved through the condensation of a substituted bromobenzoyl derivative with acetonitrile. A general and reliable method involves the use of a strong base, such as sodium methoxide or sodium hydride, to deprotonate acetonitrile, which then acts as a nucleophile.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from the corresponding bromobenzoic acid.

SynthesisWorkflow BromobenzoicAcid Bromobenzoic Acid (ortho, meta, or para) Esterification Esterification (e.g., SOCl2, Ethanol) BromobenzoicAcid->Esterification Bromoethylbenzoate Ethyl Bromobenzoate Esterification->Bromoethylbenzoate Condensation Condensation (Acetonitrile, NaOMe) Bromoethylbenzoate->Condensation TargetCompound 3-(Bromophenyl)-3- oxopropanenitrile Condensation->TargetCompound

General synthesis workflow for 3-(bromophenyl)-3-oxopropanenitriles.
Detailed Experimental Protocol for the Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of β-ketonitriles[6].

Materials:

  • 4-Bromo-N-phenyl-N-tosylbenzamide (1.0 mmol)

  • Acetonitrile (2.0 mmol)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (3.0 mmol, 1 M solution in THF)

  • Toluene (3.5 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • To a 20 mL vial under an argon atmosphere, add 4-bromo-N-phenyl-N-tosylbenzamide (1.0 mmol), acetonitrile (2.0 mmol), and toluene (3.5 mL).

  • Add LiHMDS (3.0 mL, 3.0 mmol, 1 M in THF) to the solution.

  • Stir the resulting solution for 15 hours at room temperature.

  • Quench the reaction with 7 mL of saturated aqueous NH₄Cl solution.

  • Dilute the mixture with 50 mL of ethyl acetate.

  • Wash the organic layer with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (12:1) as the eluent to afford this compound as a white solid (yield: 90%)[7].

Note: This protocol can be adapted for the synthesis of the 2- and 3-isomers by starting with the corresponding 2-bromo- or 3-bromo-N-phenyl-N-tosylbenzamide.

Biological Activities

While 3-(bromophenyl)-3-oxopropanenitriles are primarily recognized as synthetic intermediates, preliminary studies on structurally related compounds suggest their potential as biologically active agents.

Antibacterial Activity

A study on 3-(4-halophenyl)-3-oxopropanal derivatives, which are structurally analogous to the title compounds, has demonstrated their potential as antibacterial agents[8]. The study evaluated the minimum inhibitory concentration (MIC) of these compounds against various bacterial strains.

Compound DerivativeS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)MRSA (MIC, µg/mL)
3-(4-Bromophenyl)-3-oxopropanal derivative 7 <16--> Houttuynin & Levofloxacin
3-(4-Bromophenyl)-3-oxopropanal derivative 15 <16--> Houttuynin & Levofloxacin
3-(4-Bromophenyl)-3-oxopropanal derivative 16 <16--> Houttuynin & Levofloxacin
Data extracted from a study on 3-(4-halophenyl)-3-oxopropanal derivatives, indicating promising activity for the bromo-substituted analogs against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[8]

The results suggest that the presence of a bromo-substituent on the phenyl ring is compatible with potent antibacterial activity, particularly against Gram-positive bacteria.

Potential Anticancer Activity

Heterocyclic compounds derived from bromophenyl precursors have shown significant promise as anticancer agents[7]. While direct studies on the anticancer activity of 3-(bromophenyl)-3-oxopropanenitriles are limited, their role as precursors to bioactive heterocycles is noteworthy. For instance, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which can be synthesized from 3-(3-bromophenyl)-3-oxopropanenitrile, have demonstrated anticancer activity against a panel of cancer cell lines[9].

The proposed mechanism of action for some bromophenyl-containing heterocycles involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the subsequent modulation of key signaling pathways like PI3K/Akt and MAPK[1][4].

Postulated Signaling Pathway for Anticancer Activity

Based on the activity of structurally related compounds, a plausible mechanism for the anticancer effects of derivatives of 3-(bromophenyl)-3-oxopropanenitriles involves the induction of apoptosis through oxidative stress. The following diagram illustrates this hypothetical signaling pathway.

AnticancerPathway cluster_cell Cancer Cell cluster_pathways Signaling Pathways Compound Bromophenyl-containing Derivative ROS Increased ROS Compound->ROS PI3K_Akt PI3K/Akt Pathway (Survival) ROS->PI3K_Akt Inhibition MAPK MAPK Pathway (Proliferation) ROS->MAPK Modulation Mitochondrion Mitochondrion ROS->Mitochondrion Bcl2 Bcl-2 Family (Modulation) Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Postulated ROS-mediated apoptotic pathway for bromophenyl-containing anticancer agents.

Conclusion

3-(3-Bromophenyl)-3-oxopropanenitrile and its isomers are valuable chemical entities with established utility in organic synthesis and emerging potential in medicinal chemistry. Their straightforward synthesis and the reactivity of the β-ketonitrile moiety make them attractive starting materials for the construction of complex molecular architectures. The preliminary biological data on related compounds suggest that these molecules and their derivatives are promising candidates for the development of novel antibacterial and anticancer agents. Further research is warranted to fully elucidate their biological mechanisms of action and to explore their therapeutic potential. This guide serves as a foundational resource to stimulate and support such future investigations.

References

Methodological & Application

Synthesis of 3-(4-Bromophenyl)-3-oxopropanenitrile from 4-bromoacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Bromophenyl)-3-oxopropanenitrile, a β-ketonitrile, is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds with potential applications in medicinal chemistry and drug development. Its structure incorporates a reactive nitrile group and a ketone, making it a versatile intermediate for constructing more complex molecular architectures. This application note provides a detailed protocol for the synthesis of this compound from the readily available starting material, 4-bromoacetophenone, via a crossed Claisen-like condensation reaction.

Reaction Scheme

The synthesis proceeds through a base-mediated condensation of 4-bromoacetophenone with ethyl cyanoacetate. The strong base deprotonates the α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of 4-bromoacetophenone. Subsequent elimination of the ethoxide leaving group yields the desired β-ketonitrile.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for Claisen-like condensations.

Materials:

  • 4-Bromoacetophenone

  • Ethyl cyanoacetate

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Dilute Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 11.3 g (0.1 mol) of ethyl cyanoacetate with stirring.

  • Addition of 4-Bromoacetophenone: While stirring, add 19.9 g (0.1 mol) of 4-bromoacetophenone to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous mixture with dilute hydrochloric acid until a precipitate forms.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration and wash it with cold water.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
4-Bromoacetophenone1.0 eq
Ethyl Cyanoacetate1.0 eq
Sodium Ethoxide1.0 eq
Reaction Conditions
SolventEthanol
TemperatureReflux
Reaction Time4-6 hours
Product Information
Product NameThis compound
CAS Number4592-94-3
Molecular FormulaC₉H₆BrNO
Molecular Weight224.06 g/mol
Melting Point164-165 °C[1]
Characterization Data
¹H NMR (Predicted)Aromatic protons (multiplet), CH₂ (singlet)
IR (Predicted)~2250 cm⁻¹ (C≡N), ~1680 cm⁻¹ (C=O)

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide in Ethanol add_reagents Add Ethyl Cyanoacetate & 4-Bromoacetophenone prep_base->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux quench Quench with water & Acidify reflux->quench filter Filter crude product quench->filter purify Recrystallize or Column Chromatography filter->purify dry Dry under vacuum purify->dry final_product final_product dry->final_product Final Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Sodium metal is highly reactive and corrosive. Handle with care and avoid contact with water.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is flammable; avoid open flames.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

References

Application Notes and Protocols: Synthesis and Applications of 5-(4-Bromophenyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-(4-bromophenyl)-1H-pyrazol-3-amine from the reaction of 3-(4-bromophenyl)-3-oxopropanenitrile with hydrazine. The resulting aminopyrazole is a valuable scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide includes a detailed reaction mechanism, a step-by-step experimental protocol, and a summary of the key data. Furthermore, potential applications in drug discovery are discussed, with a focus on its role as a kinase inhibitor, supported by a representative signaling pathway diagram.

Introduction

The reaction of β-ketonitriles with hydrazine represents a robust and versatile method for the synthesis of 5-aminopyrazoles. These heterocyclic compounds are of significant interest in the pharmaceutical industry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific reaction of this compound with hydrazine yields 5-(4-bromophenyl)-1H-pyrazol-3-amine, a key intermediate for the development of novel therapeutic agents. The presence of the bromophenyl moiety offers a site for further functionalization, allowing for the generation of diverse chemical libraries for drug screening.

Reaction Mechanism and Experimental Workflow

The synthesis of 5-(4-bromophenyl)-1H-pyrazol-3-amine proceeds through a well-established mechanism for the formation of 5-aminopyrazoles from β-ketonitriles and hydrazine. The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of this compound. This is followed by a dehydration step to form a hydrazone intermediate. The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group, leading to a cyclized intermediate. A subsequent tautomerization results in the formation of the stable aromatic 5-aminopyrazole ring.

ReactionMechanism reagent1 This compound intermediate1 Hydrazone Intermediate reagent1->intermediate1 Nucleophilic attack & Dehydration reagent2 Hydrazine (NH2NH2) reagent2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular cyclization product 5-(4-Bromophenyl)-1H-pyrazol-3-amine intermediate2->product Tautomerization

Caption: Reaction mechanism for the synthesis of 5-(4-Bromophenyl)-1H-pyrazol-3-amine.

A general workflow for this synthesis is outlined below, which includes reaction setup, monitoring, workup, and purification.

ExperimentalWorkflow start Start step1 Dissolve this compound in ethanol start->step1 step2 Add hydrazine hydrate step1->step2 step3 Reflux the reaction mixture step2->step3 step4 Monitor reaction by TLC step3->step4 step4->step3 Incomplete step5 Cool to room temperature step4->step5 Reaction complete step6 Pour into ice-water step5->step6 step7 Filter the precipitate step6->step7 step8 Wash with water and dry step7->step8 step9 Recrystallize from ethanol step8->step9 end Obtain pure 5-(4-Bromophenyl)-1H-pyrazol-3-amine step9->end

Caption: General experimental workflow for the synthesis of 5-(4-Bromophenyl)-1H-pyrazol-3-amine.

Data Presentation

The successful synthesis of 5-(4-bromophenyl)-1H-pyrazol-3-amine can be confirmed by various analytical techniques. The following table summarizes the key data for the product.

ParameterValue
Product Name 5-(4-Bromophenyl)-1H-pyrazol-3-amine
CAS Number 78583-82-1[1]
Molecular Formula C₉H₈BrN₃[1][2]
Molecular Weight 238.09 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 172-178 °C[1]
Yield Typically high (exact yield is method-dependent)
¹H NMR (DMSO-d₆) Predicted: δ ~5.5 (s, 1H, pyrazole-H), ~7.5 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~4.5 (br s, 2H, NH₂), ~11.5 (br s, 1H, NH)
¹³C NMR (DMSO-d₆) Predicted: δ ~95 (pyrazole-CH), ~120 (Ar-C), ~128 (Ar-CH), ~131 (Ar-CH), ~132 (Ar-C), ~148 (pyrazole-C), ~158 (pyrazole-C)
Mass Spec (ESI-MS) Predicted: m/z [M+H]⁺ 237.9974 / 239.9954 (isotopic pattern for Br)[3]

Note: The NMR and Mass Spectrometry data are predicted values based on the chemical structure and data from similar compounds. Experimental data should be obtained for confirmation.

Experimental Protocols

Synthesis of 5-(4-Bromophenyl)-1H-pyrazol-3-amine

This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents:

  • This compound

  • Hydrazine hydrate (80% or as specified)

  • Ethanol (absolute)

  • Deionized water

  • Ice

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.2-1.5 eq) dropwise at room temperature with continuous stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water.

  • A precipitate of the crude product will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 5-(4-bromophenyl)-1H-pyrazol-3-amine as a crystalline solid.

Characterization:

The identity and purity of the synthesized compound should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Notes: Relevance in Drug Discovery

5-Aminopyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] The synthesized 5-(4-bromophenyl)-1H-pyrazol-3-amine is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.

Kinase Inhibition:

A significant area of application for aminopyrazoles is in the development of kinase inhibitors. Many kinases play crucial roles in cell signaling pathways that are often dysregulated in diseases such as cancer. The aminopyrazole core can act as a hinge-binder, a common motif in kinase inhibitors that interacts with the ATP-binding site of the enzyme. The 4-bromophenyl group can be further modified, for example, through Suzuki or Buchwald-Hartwig coupling reactions, to introduce functionalities that can target specific regions of the kinase active site, thereby enhancing potency and selectivity.

Representative Signaling Pathway: Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is a known driver in various cancers. Aminopyrazole-based compounds have been investigated as inhibitors of FGFR. The diagram below illustrates a simplified FGFR signaling pathway and the point of inhibition by a hypothetical drug derived from 5-(4-bromophenyl)-1H-pyrazol-3-amine.

SignalingPathway FGF FGF FGFR FGFR FGF->FGFR binds P1 P FGFR->P1 Dimerization & Autophosphorylation RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 5-(4-Bromophenyl)-1H-pyrazol-3-amine Derivative (Inhibitor) Inhibitor->P1 inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of a pyrazole derivative.

This document provides a comprehensive overview for the synthesis and potential applications of 5-(4-bromophenyl)-1H-pyrazol-3-amine, serving as a valuable resource for researchers in the field of synthetic and medicinal chemistry.

References

Application Notes and Protocols for Cyclocondensation Reactions Using (4-Bromobenzoyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromobenzoyl)acetonitrile is a versatile bifunctional building block in heterocyclic synthesis. Its unique structure, featuring a reactive methylene group activated by an adjacent nitrile and a benzoyl carbonyl group, makes it an ideal precursor for a variety of cyclocondensation reactions. The presence of a 4-bromophenyl moiety provides a valuable handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions, rendering the resulting heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.

These application notes provide an overview of the utility of (4-Bromobenzoyl)acetonitrile in the synthesis of substituted pyridines, pyrimidines, and thiophenes. Detailed experimental protocols for key transformations are provided to facilitate the application of this versatile reagent in research and development.

Synthesis of Substituted Pyridines

Substituted pyridines are a prominent class of heterocycles found in numerous pharmaceuticals. (4-Bromobenzoyl)acetonitrile can be employed in multi-component reactions to afford highly functionalized pyridine derivatives. A common strategy involves the condensation with a 1,3-dicarbonyl compound and an ammonium source.

One-Pot Synthesis of 2-Amino-4-(4-bromophenyl)-6-arylpyridine-3-carbonitriles

A versatile and efficient method for the synthesis of polysubstituted pyridines is the one-pot, three-component reaction of a β-keto nitrile, an aldehyde, and an active methylene compound in the presence of a base. While a direct protocol using (4-Bromobenzoyl)acetonitrile was not explicitly found in the immediate search, a closely related and widely applicable synthesis of 2-amino-3-cyanopyridines can be adapted. This typically involves the reaction of an aldehyde, malononitrile, a ketone, and ammonium acetate.

Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile (General Adapted Protocol)

This protocol is adapted from established methods for the synthesis of polysubstituted pyridines.

Materials:

  • (4-Bromobenzoyl)acetonitrile

  • Benzaldehyde

  • Acetophenone

  • Ammonium acetate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask, add (4-Bromobenzoyl)acetonitrile (10 mmol), benzaldehyde (10 mmol), acetophenone (10 mmol), and ammonium acetate (80 mmol).

  • Add 30 mL of ethanol to the flask.

  • The mixture is stirred and heated to reflux for 8-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Expected Outcome:

This reaction is expected to yield the corresponding 2-amino-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile. The yield and purity will depend on the specific reaction conditions and purification methods.

ReactantMolar Ratio
(4-Bromobenzoyl)acetonitrile1
Benzaldehyde1
Acetophenone1
Ammonium Acetate8

Table 1. Molar ratios of reactants for the synthesis of 2-Amino-4-(4-bromophenyl)-6-phenylpyridine-3-carbonitrile.

Logical Workflow for Pyridine Synthesis

reagents Reactants: (4-Bromobenzoyl)acetonitrile Aldehyde Ketone Ammonium Acetate reaction One-Pot Reaction (Reflux) reagents->reaction solvent Solvent: Ethanol solvent->reaction workup Workup: Cooling Filtration reaction->workup purification Purification: Recrystallization workup->purification product Product: 2-Amino-3-cyanopyridine Derivative purification->product

Caption: One-pot synthesis of substituted pyridines.

Synthesis of Substituted Pyrimidines

Pyrimidines are another class of heterocycles with significant biological activity, forming the core structure of nucleobases. (4-Bromobenzoyl)acetonitrile can serve as a 1,3-dielectrophilic precursor for the synthesis of pyrimidines upon reaction with N-C-N building blocks like amidines or guanidine.

Reaction of (4-Bromobenzoyl)acetonitrile with Guanidine

The condensation of a β-keto nitrile with guanidine is a classical and straightforward method for the synthesis of 2-aminopyrimidines. The reaction proceeds through the initial formation of an intermediate which then undergoes cyclization and dehydration to afford the aromatic pyrimidine ring.

Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)-6-cyanomethylpyrimidine (General Adapted Protocol)

This protocol is based on the well-established synthesis of pyrimidines from 1,3-dicarbonyl compounds and guanidine.

Materials:

  • (4-Bromobenzoyl)acetonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.

  • To the sodium ethoxide solution, add guanidine hydrochloride (1.1 equivalents) and stir for 15 minutes at room temperature.

  • Add (4-Bromobenzoyl)acetonitrile (1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-10 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent.

Expected Outcome:

This reaction is expected to produce 2-amino-4-(4-bromophenyl)-6-cyanomethylpyrimidine. The yield will be influenced by the reaction conditions.

ReagentMolar Ratio
(4-Bromobenzoyl)acetonitrile1
Guanidine Hydrochloride1.1
Sodium Ethoxide1.1

Table 2. Molar ratios of reagents for the synthesis of 2-Amino-4-(4-bromophenyl)-6-cyanomethylpyrimidine.

Signaling Pathway for Pyrimidine Synthesis

start (4-Bromobenzoyl)acetonitrile + Guanidine intermediate Intermediate Formation (Addition-Condensation) start->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2-Aminopyrimidine Derivative dehydration->product

Caption: Reaction pathway for pyrimidine synthesis.

Synthesis of Substituted Thiophenes

Thiophene derivatives are important scaffolds in medicinal chemistry and materials science. The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. (4-Bromobenzoyl)acetonitrile can act as the active methylene nitrile component.

Gewald Reaction of (4-Bromobenzoyl)acetonitrile

In the Gewald reaction, (4-Bromobenzoyl)acetonitrile can react with an α-mercapto ketone or aldehyde, or alternatively with a ketone/aldehyde and elemental sulfur, to yield a 2-aminothiophene derivative. The reaction is typically catalyzed by a base such as morpholine or triethylamine.

Experimental Protocol: Synthesis of 2-Amino-5-(4-bromobenzoyl)thiophene-3-carbonitrile (General Adapted Protocol)

This protocol is adapted from the general procedure for the Gewald reaction.

Materials:

  • (4-Bromobenzoyl)acetonitrile

  • Elemental sulfur

  • Malononitrile

  • Morpholine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend (4-Bromobenzoyl)acetonitrile (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).

  • Add morpholine (0.2 mL) as a catalyst.

  • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol to remove any unreacted starting materials and sulfur.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Expected Outcome:

This reaction is expected to yield 2-amino-5-(4-bromobenzoyl)thiophene-3-carbonitrile. The yields of the Gewald reaction are generally good.

ReagentMolar Ratio
(4-Bromobenzoyl)acetonitrile1
Malononitrile1
Elemental Sulfur1.2
Morpholine (catalyst)Catalytic

Table 3. Molar ratios of reagents for the Gewald synthesis of a substituted thiophene.

Experimental Workflow for Thiophene Synthesis

cluster_reagents Reagents & Solvent cluster_procedure Procedure A (4-Bromobenzoyl)acetonitrile F Mix & Reflux A->F B Malononitrile B->F C Sulfur C->F D Ethanol D->F E Morpholine E->F G Cool & Filter F->G H Wash with Ethanol G->H I Recrystallize H->I J Product: 2-Aminothiophene Derivative I->J

Caption: Workflow for Gewald thiophene synthesis.

Conclusion

(4-Bromobenzoyl)acetonitrile is a highly valuable and versatile starting material for the synthesis of a wide range of biologically relevant heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this building block in the development of novel molecular entities for pharmaceutical and other applications. The presence of the bromo-substituent opens up avenues for further diversification through modern cross-coupling methodologies, significantly expanding the accessible chemical space.

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 5-amino-3-(4-bromophenyl)-1H-pyrazole, a key intermediate, from the starting material 3-(4-Bromophenyl)-3-oxopropanenitrile. The synthesized pyrazole derivatives are of particular interest due to their potential as anticancer agents.

Synthesis of 5-amino-3-(4-bromophenyl)-1H-pyrazole

The primary method for synthesizing 5-aminopyrazoles is the cyclocondensation reaction of β-ketonitriles with hydrazine and its derivatives. In this case, this compound serves as the β-ketonitrile, which reacts with hydrazine hydrate to yield the desired 5-amino-3-(4-bromophenyl)-1H-pyrazole.

Reaction Scheme

The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.

G start This compound + Hydrazine Hydrate intermediate Hydrazone Intermediate start->intermediate Nucleophilic attack product 5-amino-3-(4-bromophenyl)-1H-pyrazole intermediate->product Intramolecular cyclization & Dehydration

Caption: General reaction scheme for the synthesis of 5-amino-3-(4-bromophenyl)-1H-pyrazole.

Experimental Protocols

Materials and Equipment
  • This compound

  • Hydrazine hydrate (80% or higher)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Protocol for the Synthesis of 5-amino-3-(4-bromophenyl)-1H-pyrazole
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol of this compound in 30 mL of absolute ethanol.

  • Addition of Reagent: To the stirred solution, add an excess of hydrazine hydrate (approximately 5-6 equivalents, e.g., 50-60 mmol). The addition is exothermic, so it should be done cautiously.

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Isolation of Product: Reduce the volume of the solvent using a rotary evaporator. The product will precipitate out of the solution. If no precipitate forms, cool the solution in an ice bath.

  • Purification: Collect the solid product by filtration and wash it with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to obtain a crystalline solid.

  • Characterization: Dry the purified product and determine its melting point. Characterize the structure and purity of the synthesized 5-amino-3-(4-bromophenyl)-1H-pyrazole using NMR, FT-IR, and mass spectrometry.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 5-amino-3-(4-bromophenyl)-1H-pyrazole
ParameterValue
Starting MaterialThis compound
ReagentHydrazine Hydrate
SolventEthanol
TemperatureReflux (~78-80 °C)
Reaction Time4-6 hours
Molar Ratio (Starting Material:Hydrazine)1:5 to 1:6
Table 2: Expected Yield and Physical Properties
PropertyExpected Value
Yield 85-95%
Physical Appearance Crystalline solid
Melting Point Specific to the final product, requires experimental determination

Application in Drug Development: Anticancer Activity

Pyrazole derivatives are recognized for their significant potential in cancer therapy. The 5-amino-3-(4-bromophenyl)-1H-pyrazole synthesized through this protocol can serve as a versatile intermediate for the creation of a library of novel pyrazole-based compounds with potential anticancer activities.

Mechanism of Action

The anticancer effects of pyrazole derivatives are often attributed to their ability to interact with various biological targets involved in cancer cell proliferation, survival, and angiogenesis. Some of the key mechanisms include:

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through the activation of caspase cascades and modulation of pro- and anti-apoptotic proteins.[1][2]

  • Cell Cycle Arrest: Pyrazole derivatives have been shown to arrest the cell cycle at different phases (e.g., G1/S or G2/M), thereby inhibiting the uncontrolled proliferation of cancer cells.[1][2]

  • Tubulin Polymerization Inhibition: Some pyrazole-based compounds can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids and taxanes.[2][3]

Signaling Pathways

The anticancer activity of pyrazole derivatives often involves the modulation of key signaling pathways that are dysregulated in cancer. A generalized schematic of these interactions is presented below.

G cluster_0 Pyrazole Derivative cluster_1 Cellular Targets cluster_2 Cellular Processes cluster_3 Outcome PD 5-amino-3-(4-bromophenyl) -1H-pyrazole Derivative Kinases VEGFR, EGFR, CDKs PD->Kinases Tubulin Tubulin PD->Tubulin Apoptosis_Proteins Bcl-2 family, Caspases PD->Apoptosis_Proteins Proliferation Cell Proliferation Kinases->Proliferation Angiogenesis Angiogenesis Kinases->Angiogenesis CellCycle Cell Cycle Progression Tubulin->CellCycle Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Cancer_Inhibition Inhibition of Cancer Growth Proliferation->Cancer_Inhibition Apoptosis->Cancer_Inhibition CellCycle->Cancer_Inhibition Angiogenesis->Cancer_Inhibition G Start Start: this compound Synthesis Synthesis of 5-amino-3-(4-bromophenyl)-1H-pyrazole Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Derivatization Derivatization to Novel Analogs Characterization->Derivatization Biological_Screening Biological Screening (Cytotoxicity Assays) Derivatization->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End: Potential Drug Candidate Lead_Optimization->End

References

Application Notes and Protocols: Vilsmeier-Haack Reaction on Pyrazoles Derived from 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of pyrazoles from 3-(4-Bromophenyl)-3-oxopropanenitrile and their subsequent formylation via the Vilsmeier-Haack reaction. This procedure is critical for the generation of versatile intermediates in the synthesis of novel heterocyclic compounds for drug discovery and materials science.

Introduction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. Pyrazoles, a key structural motif in many pharmaceuticals, can be effectively functionalized using this reaction to introduce a formyl group, which serves as a valuable handle for further synthetic transformations. This document outlines the synthesis of a 5-(4-bromophenyl)-1H-pyrazol-3-amine intermediate from this compound and its subsequent Vilsmeier-Haack formylation.

Synthetic Pathway Overview

The overall synthetic scheme involves a two-step process. First, the pyrazole ring is constructed through the condensation of this compound with hydrazine hydrate. The resulting 5-(4-bromophenyl)-1H-pyrazol-3-amine is then subjected to the Vilsmeier-Haack reaction to yield the corresponding 4-formylpyrazole derivative.

G start This compound intermediate 5-(4-Bromophenyl)-1H-pyrazol-3-amine start->intermediate Hydrazine Hydrate product 5-(4-Bromophenyl)-3-amino-1H-pyrazole-4-carbaldehyde intermediate->product Vilsmeier-Haack Reagent (POCl3, DMF)

Caption: Synthetic workflow for the formation of a formylpyrazole.

Experimental Protocols

Part 1: Synthesis of 5-(4-Bromophenyl)-1H-pyrazol-3-amine

This protocol describes the synthesis of the pyrazole precursor from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in ethanol (50 mL).

  • To this solution, add hydrazine hydrate (20 mmol, 2 equivalents).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water (2 x 20 mL).

  • Dry the product in a vacuum oven at 60 °C.

  • Recrystallize the crude product from ethanol to obtain pure 5-(4-Bromophenyl)-1H-pyrazol-3-amine.

Part 2: Vilsmeier-Haack Formylation of 5-(4-Bromophenyl)-1H-pyrazol-3-amine

This protocol details the formylation of the synthesized pyrazole at the C4 position.

Materials:

  • 5-(4-Bromophenyl)-1H-pyrazol-3-amine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Ice bath

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-Dimethylformamide (DMF, 5 equivalents) and cool the flask in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 5-(4-Bromophenyl)-1H-pyrazol-3-amine (1 equivalent) in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (100 g).

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-(4-Bromophenyl)-3-amino-1H-pyrazole-4-carbaldehyde.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Vilsmeier-Haack formylation of phenyl-substituted pyrazoles, based on literature data for analogous substrates.[1]

EntrySubstrateMolar Ratio (Pyrazole:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)
11-Phenyl-3-aryl-1H-pyrazole1:5:2703~65
21-Phenyl-3-aryl-1H-pyrazole1:5:21002~75
35-Chloro-1-phenyl-3-propyl-1H-pyrazole1:6:4120252

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent (a chloroiminium ion), which acts as the electrophile. This is followed by electrophilic aromatic substitution on the pyrazole ring and subsequent hydrolysis to yield the aldehyde.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Pyrazole Pyrazole Pyrazole->Intermediate Electrophilic Attack Product Formylpyrazole Intermediate->Product H2O

Caption: Mechanism of the Vilsmeier-Haack formylation.

Troubleshooting and Optimization

  • Low Yield: If the yield of the formylated product is low, consider increasing the reaction temperature and the excess of the Vilsmeier reagent. For electron-deficient pyrazoles, harsher conditions may be necessary.

  • Side Reactions: The presence of other nucleophilic groups on the pyrazole ring may lead to side reactions. Careful control of the reaction temperature is crucial.

  • Incomplete Reaction: Ensure anhydrous conditions, as moisture will quench the Vilsmeier reagent. The progress of the reaction should be carefully monitored by TLC.

Conclusion

The described protocols provide a reliable method for the synthesis and formylation of pyrazoles derived from this compound. The resulting 4-formylpyrazoles are valuable building blocks for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and development. The provided data and mechanistic insights will aid researchers in optimizing this reaction for their specific needs.

References

Application Notes and Protocols for Suzuki Coupling of 3-(4-Bromophenyl)-3-oxopropanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide is a powerful tool for the synthesis of biaryl and polyaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. These application notes provide a detailed protocol for the Suzuki coupling of 3-(4-Bromophenyl)-3-oxopropanenitrile derivatives with various arylboronic acids. The β-ketonitrile moiety in the starting material is a key functional group present in a variety of biologically active molecules, and this protocol outlines a robust method for its elaboration into more complex structures.

The general mechanism of the Suzuki coupling involves a catalytic cycle comprising three main steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3] The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction and can be tailored to the specific substrates being used.

Materials and Methods

Reagents and Solvents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine/NHC ligand

  • Potassium carbonate (K₂CO₃) or other suitable base (e.g., K₃PO₄, Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Equipment
  • Schlenk flask or round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas line (manifold or balloon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Experimental Protocol

1. Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0-3.0 equiv.).

2. Inert Atmosphere:

  • Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the flask three times.

3. Catalyst and Solvent Addition:

  • Under a positive pressure of inert gas, add the palladium catalyst, such as a pre-mixed solution of Palladium(II) acetate (0.01-0.05 equiv.) and triphenylphosphine (0.02-0.10 equiv.), or a commercially available pre-catalyst.

  • Add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water. The solvent volume should be sufficient to ensure proper mixing (typically 5-10 mL per mmol of the limiting reagent).

4. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

5. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

6. Purification:

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-3-(4-arylphenyl)oxopropanenitrile derivative.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions.

EntryArylboronic AcidProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3-Oxo-3-(4'-phenyl-[1,1'-biphenyl]-4-yl)propanenitrilePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90688
24-Methoxyphenylboronic acid3-(4'-(4-Methoxyphenyl)-[1,1'-biphenyl]-4-yl)-3-oxopropanenitrilePd(dppf)Cl₂K₃PO₄Toluene100492
34-Chlorophenylboronic acid3-(4'-(4-Chlorophenyl)-[1,1'-biphenyl]-4-yl)-3-oxopropanenitrilePd(OAc)₂ / SPhosCs₂CO₃Dioxane100385
43-Thienylboronic acid3-Oxo-3-(4'-(thiophen-3-yl)-[1,1'-biphenyl]-4-yl)propanenitrilePd(PPh₃)₄K₂CO₃Dioxane/H₂O90878
5Naphthalene-2-boronic acid3-(4'-(Naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-3-oxopropanenitrilePd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O90682

Visualizations

Suzuki Coupling Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.

Suzuki_Coupling_Workflow Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Base Start->Setup Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Addition Add Catalyst and Degassed Solvent Inert->Addition Reaction Heat and Stir (80-100 °C) Addition->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: - Dilute with EtOAc/H₂O - Separate Layers - Extract Aqueous Layer - Wash with Brine Monitor->Workup Complete Purification Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: General workflow for the Suzuki coupling of this compound derivatives.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination PdII_Both->RedElim ArylHalide R¹-X BoronicAcid R²-B(OR)₂ Base Base Product R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (4-Bromobenzoyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of (4-bromobenzoyl)acetonitrile. This versatile building block can be functionalized through various palladium-catalyzed reactions to generate a library of 4-substituted benzoylacetonitrile derivatives with potential applications in medicinal chemistry and drug development.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] (4-Bromobenzoyl)acetonitrile is an attractive substrate for such transformations due to the presence of a reactive aryl bromide moiety. The resulting 4-substituted benzoylacetonitrile scaffold is found in molecules with diverse biological activities, including anti-inflammatory and antimicrobial properties.[1][3][4] This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings of (4-bromobenzoyl)acetonitrile.

Data Presentation

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of aryl bromides, including substrates structurally similar to (4-bromobenzoyl)acetonitrile. These conditions can serve as a starting point for the optimization of reactions with (4-bromobenzoyl)acetonitrile.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

EntryAryl BromidePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
14-BromobenzonitrilePd₂(dba)₃ (1.5)1 (3)K₃PO₄ (3.0)Dioxane1101263[5]
24-BromoanisolePd-bpydc-La (1)-K₂CO₃ (2.0)H₂O70195[6]
34-BromobenzonitrilePd-bpydc-La (1)-K₂CO₃ (2.0)H₂O701.592[6]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Bromo-7-azaindole | Phenylmethanamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 85 | | | 2 | 4-Bromo-7-azaindole | Morpholine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 82 |[7] | | 3 | Aryl Bromide | Aniline | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | - | |

Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

| Entry | Aryl Bromide | Alkyne | Pd-Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 4-Iodo-1,1'-biphenyl | Phenylacetylene | NiCl₂ (10) | - | KF (1.5) | DMAc | 25 | 12 | 65 |[8] | | 2 | 4-Bromopyridine HCl | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Piperidine (~3) | CH₃CN | Reflux | 8 | 85 |[3] | | 3 | Aryl Bromide | Terminal Alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | - | - | - | RT | - | - |[9] |

Table 4: Heck Reaction of Aryl Bromides with Alkenes

| Entry | Aryl Bromide | Alkene | Pd-Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | 1 | 1-Bromo-4-nitrobenzene | Styrene | Pd-NHC-H (0.5) | - | Na₂CO₃ | DMA | 50 | 1 | >99 |[10] | | 2 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (1) | Et₄NCl (2) | NaOAc (2) | DMF | - | - | - |[11] | | 3 | Iodobenzene | Acrylamide | Pd(OAc)₂ | - | Et₃N | CH₃CN | - | - | 41 |[12] |

Experimental Protocols

The following are general protocols for the palladium-catalyzed cross-coupling of (4-bromobenzoyl)acetonitrile. Note: These are generalized procedures and may require optimization for specific substrates and reaction scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling

This protocol describes the C-C bond formation between (4-bromobenzoyl)acetonitrile and an arylboronic acid.[13][14]

Materials:

  • (4-Bromobenzoyl)acetonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1-3 mol%)

  • SPhos or other suitable phosphine ligand (2-6 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • To a dry Schlenk flask, add (4-bromobenzoyl)acetonitrile, arylboronic acid, Pd₂(dba)₃, ligand, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Reaction Setup (Reactants, Catalyst, Base) reaction Heating under Inert Atmosphere start->reaction Add Solvent workup Aqueous Workup & Extraction reaction->workup Cool & Dilute purification Column Chromatography workup->purification Concentrate product 4-Arylbenzoyl- acetonitrile purification->product

Caption: General workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

This protocol describes the C-N bond formation between (4-bromobenzoyl)acetonitrile and a primary or secondary amine.[15][16][17]

Materials:

  • (4-Bromobenzoyl)acetonitrile (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)

  • Xantphos, BINAP, or other suitable phosphine ligand (2-4 mol%)

  • NaOtBu or Cs₂CO₃ (1.4-2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, charge a Schlenk tube with (4-bromobenzoyl)acetonitrile, palladium catalyst, ligand, and base.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the residue by flash chromatography.

G cluster_catalytic_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch + HNR'R'', - HX PdII_Amine Ar-Pd(II)-NR'R''(L_n) Ligand_Exch->PdII_Amine Red_Elim Reductive Elimination PdII_Amine->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling

This protocol describes the C-C bond formation between (4-bromobenzoyl)acetonitrile and a terminal alkyne.[6][9][18][19]

Materials:

  • (4-Bromobenzoyl)acetonitrile (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (1-5 mol%)

  • CuI (1-5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0-3.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a Schlenk flask containing (4-bromobenzoyl)acetonitrile, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature to 80 °C for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

G cluster_sonogashira_cycle Sonogashira Coupling Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Alkynyl Ar-Pd(II)-C≡CR(L_n) Transmetal->PdII_Alkynyl RedElim Reductive Elimination PdII_Alkynyl->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product Ar-C≡CR CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + Alkyne, Base Cu_Acetylide->Transmetal Alkyne H-C≡CR

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Heck Reaction

This protocol describes the C-C bond formation between (4-bromobenzoyl)acetonitrile and an alkene.[7][11][20][21]

Materials:

  • (4-Bromobenzoyl)acetonitrile (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.5 equiv)

  • Pd(OAc)₂ (1-5 mol%)

  • P(o-tolyl)₃ or other suitable phosphine ligand (2-10 mol%)

  • Triethylamine (Et₃N) or Na₂CO₃ (1.5-2.0 equiv)

  • Anhydrous DMF or CH₃CN

Procedure:

  • Add (4-bromobenzoyl)acetonitrile, Pd(OAc)₂, ligand, and base to a sealable reaction vessel.

  • Purge with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Seal the vessel and heat to 80-140 °C for 6-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

G cluster_heck_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Coord_Insert Coordination & Migratory Insertion PdII_Aryl->Coord_Insert + Alkene PdII_Alkyl R-CH(Ar)-CH_2-Pd(II)-X(L_n) Coord_Insert->PdII_Alkyl Beta_Hydride β-Hydride Elimination PdII_Alkyl->Beta_Hydride Product Ar-CH=CH-R Beta_Hydride->Product HPdX H-Pd(II)-X(L_n) Beta_Hydride->HPdX Base_Regen Base Regeneration HPdX->Base_Regen + Base Base_Regen->Pd0 - Base-HX

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Applications in Drug Development

Derivatives of benzoylacetonitrile have shown a range of biological activities, making them interesting scaffolds for drug discovery.

  • Anti-inflammatory Agents: Certain benzoylacetonitrile derivatives have demonstrated anti-neuroinflammatory properties.[22] They can suppress the production of pro-inflammatory cytokines such as IL-6 and TNF-α in microglial cells, potentially through the inhibition of the NF-κB signaling pathway.[3][22] This makes them potential candidates for the treatment of neurodegenerative diseases with an inflammatory component.[22]

  • Enzyme Inhibitors: The benzoylacetonitrile core can be incorporated into molecules designed to inhibit specific enzymes.[23][24] For example, derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[25] The nitrile group can act as a key interacting moiety within the enzyme's active site.

  • Antimicrobial Agents: Various heterocyclic compounds containing the benzoyl moiety have exhibited antimicrobial activity.[1][4][12][26][27] The introduction of different aryl or heteroaryl groups at the 4-position of the benzoylacetonitrile scaffold through cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.

G cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MyD88-dependent pathway NFkB_Inhib IκB-NF-κB IKK->NFkB_Inhib Phosphorylation of IκB NFkB_Active NF-κB (active) NFkB_Inhib->NFkB_Active Ubiquitination & Degradation of IκB Nucleus Nucleus NFkB_Active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Gene Transcription BAN Benzoylacetonitrile Derivative BAN->IKK Inhibition

Caption: Potential mechanism of anti-inflammatory action of benzoylacetonitrile derivatives.

References

Application Notes and Protocols for 3-(4-Bromophenyl)-3-oxopropanenitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(4-Bromophenyl)-3-oxopropanenitrile as a versatile intermediate in the synthesis of pharmaceutically relevant compounds. This document details its application in the development of novel antibacterial agents and outlines protocols for the synthesis of key heterocyclic scaffolds.

Application in the Synthesis of Novel Antibacterial Agents

This compound is a key precursor for the synthesis of novel antibacterial agents, particularly derivatives of 3-(4-halophenyl)-3-oxopropanal. These compounds have demonstrated significant in vitro activity against a range of pathogenic bacteria.

A study on a series of 3-(4-halophenyl)-3-oxopropanal derivatives revealed potent antibacterial activities, especially against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[1] The introduction of a mono-methoxyamine or ethoxyamine moiety was found to play a crucial role in their potent antibacterial effects.[1] Notably, some of these compounds exhibited more potent activity than well-known antibacterial agents like Houttuynin and Levofloxacin.[1]

Synthesis of 3-(4-Bromophenyl)-3-oxopropanal Derivatives

The synthesis of these antibacterial agents involves the initial preparation of 3-(4-bromophenyl)-3-oxopropanal, which can be subsequently modified. A general protocol for the synthesis of oxime ether derivatives from the corresponding propanal is outlined below.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-3-oxopropanal Oxime Ethers

This protocol describes the synthesis of methoxyamine or ethoxyamine derivatives of 3-(4-bromophenyl)-3-oxopropanal.

Materials:

  • 3-(4-Bromophenyl)-3-oxopropanal

  • Anhydrous ethanol

  • Methoxyamine or Ethoxyamine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-(4-bromophenyl)-3-oxopropanal (5 mmol) in anhydrous ethanol (10 ml).

  • Add methoxyamine or ethoxyamine (5 mmol or 10 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 6–9 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dilute the residue with dichloromethane, wash with water, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the dried solution in vacuo and purify the residue by silica gel column chromatography to obtain the final product.

Quantitative Data: Antibacterial Activity

The following table summarizes the minimal inhibitory concentration (MIC) values for selected 3-(4-halophenyl)-3-oxopropanal derivatives against various bacterial strains.

CompoundHalogenR GroupMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. MRSAMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. P. aeruginosa
7 BrOCH₃<16>16>16>16
15 BrOC₂H₅<16<16>16>16
16 IOC₂H₅<16<16>16>16
21 FOCH₃<16>16>16>16
22 ClOCH₃<16>16>16>16

Data extracted from a study on 3-(4-halophenyl)-3-oxopropanal derivatives.[1]

Application in Heterocyclic Synthesis

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds with potential therapeutic applications. Its bifunctional nature, with a reactive carbonyl and an activated nitrile group, makes it an ideal precursor for constructing pyridine, pyrimidine, pyrazole, and thiazole scaffolds.

Synthesis of Pyridine Derivatives

Substituted pyridines are prevalent scaffolds in the pharmaceutical industry. This compound can be utilized in multicomponent reactions to synthesize polysubstituted pyridines.

Experimental Protocol: General Procedure for Pyridine Synthesis

This protocol outlines a general method for the synthesis of substituted pyridines via a multicomponent reaction.

Materials:

  • An appropriate aldehyde

  • This compound

  • An enamine or an active methylene compound

  • An ammonia source (e.g., ammonium acetate)

  • Ethanol or other suitable solvent

  • Piperidine (catalytic amount)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), this compound (1.0 mmol), and the enamine or active methylene compound (1.0 mmol) in ethanol.

  • Add a source of ammonia, such as ammonium acetate.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • The crude product can be further purified by recrystallization.

Synthesis of Pyrimidine Derivatives

The pyrimidine core is fundamental in many biologically active molecules. This compound can be used to construct the pyrimidine ring through condensation reactions.

Experimental Protocol: General Procedure for Pyrimidine Synthesis

This protocol describes a general method for synthesizing pyrimidine derivatives.

Materials:

  • This compound

  • Urea, guanidine, or an amidine

  • A suitable base (e.g., sodium ethoxide)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 mmol) and the urea, guanidine, or amidine derivative (1.0 mmol) in ethanol.

  • Add a solution of a suitable base, such as sodium ethoxide in ethanol.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize with an appropriate acid.

  • The precipitated product is collected by filtration, washed, and can be purified by recrystallization.

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are another important class of heterocyclic compounds with diverse pharmacological activities.

Experimental Protocol: General Procedure for Pyrazole Synthesis

This protocol outlines the synthesis of pyrazole derivatives from this compound and hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.

  • Add hydrazine hydrate (1.0 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the formation of the product by TLC.

  • Once the reaction is complete, the product may precipitate. If not, the solvent can be partially removed under reduced pressure.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

  • The product can be purified by recrystallization from ethanol if necessary.

Visualizations

The following diagrams illustrate the general synthetic pathways and workflows discussed in these application notes.

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Reactions cluster_products Pharmaceutical Scaffolds start This compound reduction Reduction to Aldehyde start->reduction e.g., DIBAL-H condensation Condensation/ Cyclization start->condensation antibacterial Antibacterial Agents reduction->antibacterial Oxime Ether Formation pyridine Pyridine Derivatives condensation->pyridine Multicomponent Reaction pyrimidine Pyrimidine Derivatives condensation->pyrimidine with Urea/ Guanidine pyrazole Pyrazole Derivatives condensation->pyrazole with Hydrazine

Caption: General synthetic routes from the intermediate.

Antibacterial_Synthesis_Workflow start This compound step1 Reduction to 3-(4-Bromophenyl)-3-oxopropanal start->step1 1. DIBAL-H 2. H₂O step2 Reaction with Methoxyamine or Ethoxyamine step1->step2 product 3-(4-Bromophenyl)-3-oxopropanal Oxime Ether (Antibacterial Agent) step2->product

Caption: Workflow for antibacterial agent synthesis.

Heterocycle_Synthesis_Logic cluster_reagents Reactants cluster_products Heterocyclic Products start This compound Carbonyl Group Nitrile Group r_pyridine Aldehyde + Enamine + NH₃ Source start:carbonyl->r_pyridine start:nitrile->r_pyridine r_pyrimidine Urea or Guanidine start:carbonyl->r_pyrimidine start:nitrile->r_pyrimidine r_pyrazole Hydrazine start:carbonyl->r_pyrazole start:nitrile->r_pyrazole p_pyridine Pyridine r_pyridine->p_pyridine p_pyrimidine Pyrimidine r_pyrimidine->p_pyrimidine p_pyrazole Pyrazole r_pyrazole->p_pyrazole

Caption: Logic of heterocyclic synthesis reactions.

References

Synthesis of Novel Pyridine-Based Anti-inflammatory Agents from 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Medicinal Chemistry

Introduction

Chronic inflammation is a significant contributor to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical area of research. This document provides detailed protocols for the synthesis of a promising class of pyridine-based anti-inflammatory compounds, starting from the versatile precursor, 3-(4-Bromophenyl)-3-oxopropanenitrile. The synthesized compounds have demonstrated significant anti-inflammatory activity in preclinical models, suggesting their potential as therapeutic candidates.

Synthetic Workflow Overview

The synthesis of the target anti-inflammatory pyridinone derivatives from this compound can be achieved through a multi-component reaction. This approach offers an efficient and atom-economical route to construct the core heterocyclic scaffold.

Synthesis_Workflow A 3-(4-Bromophenyl)- 3-oxopropanenitrile Reaction One-Pot Multicomponent Reaction (Ethanol, Reflux) A->Reaction B Aromatic Aldehyde B->Reaction C Ethyl Cyanoacetate C->Reaction D Ammonium Acetate D->Reaction Product Substituted Pyridinone Derivative Reaction->Product Crude Product Purification Purification (Crystallization) Product->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization Pure Compound Bioassay In vivo Anti-inflammatory Activity Assay Characterization->Bioassay

Caption: Synthetic workflow for the one-pot synthesis of substituted pyridinone derivatives.

Experimental Protocols

Synthesis of 6-(4-Bromophenyl)-3-cyano-4-(aryl)-2-oxo-1,2-dihydropyridine Derivatives

This protocol details a one-pot, four-component reaction for the synthesis of novel pyridinone derivatives with potential anti-inflammatory activity.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., 4-toluenesulfonate-substituted benzaldehyde)

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Ethanol (absolute)

  • Diclofenac (reference drug)

  • Carrageenan

Procedure:

  • A mixture of this compound (1 mmol), a substituted aromatic aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (2 mmol) is taken in a round-bottom flask.

  • Absolute ethanol (20 mL) is added to the flask.

  • The reaction mixture is refluxed for 6-9 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

  • The structure of the synthesized compounds is confirmed by spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema Test

This widely used animal model is employed to evaluate the acute anti-inflammatory activity of the synthesized compounds.[1]

Animals:

  • Wistar rats (150-200 g) of either sex are used. The animals are housed under standard laboratory conditions and are fasted for 12 hours before the experiment with free access to water.

Procedure:

  • The animals are divided into groups (n=6), including a control group, a reference standard group (Diclofenac, 5 mg/kg), and test groups for each synthesized compound (at a specified dose).

  • The test compounds and the reference drug are administered orally or intraperitoneally as a suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.

  • Thirty minutes after the administration of the test compounds, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.

  • The paw volume is measured immediately after carrageenan injection and at 1, 3, and 6 hours thereafter using a plethysmometer.

  • The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.

Data Presentation

The anti-inflammatory activity of the synthesized pyridine derivatives is summarized in the table below, with diclofenac as the reference standard.

CompoundDose (mg/kg)% Edema Inhibition (1h)% Edema Inhibition (3h)% Edema Inhibition (6h)
Diclofenac 528.2620.7920.79
Compound 5a 1046.952.8054.37
Compound 5f 1034.27--
Compound 5g 1043.46--
Compound 5h 1030.74--

Data adapted from a study on novel pyridine derivatives.[1]

Plausible Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins (PGs). PGs are potent inflammatory mediators. The synthesized pyridinone derivatives may exert their anti-inflammatory effects through a similar mechanism.

Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane COX_Enzymes Cyclooxygenase Enzymes (COX-1 & COX-2) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins synthesizes Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation mediates Synthesized_Compound Synthesized Pyridinone Derivative Synthesized_Compound->COX_Enzymes inhibits

Caption: Potential mechanism of action via inhibition of the COX pathway.

Conclusion

The synthetic protocols and biological evaluation methods outlined in this document provide a comprehensive guide for the development of novel pyridine-based anti-inflammatory agents from this compound. The promising in vivo activity of the synthesized compounds warrants further investigation, including mechanism of action studies and optimization of the chemical scaffold to enhance potency and drug-like properties. This class of compounds represents a valuable starting point for the discovery of new and effective treatments for inflammatory disorders.

References

Application Notes: Knoevenagel Condensation with 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1][2][3] This reaction is a modification of the aldol condensation and is highly valued for its ability to produce α,β-unsaturated compounds, which are key intermediates in the synthesis of pharmaceuticals, fine chemicals, and functional polymers.[4][5]

This document provides detailed protocols and application notes for the Knoevenagel condensation utilizing 3-(4-Bromophenyl)-3-oxopropanenitrile (also known as 4-bromobenzoylacetonitrile). This β-ketonitrile is a particularly valuable substrate due to its dual functionality: the activated methylene group readily participates in the condensation, while the bromophenyl moiety serves as a versatile synthetic handle for further molecular elaboration, particularly in the field of drug discovery. The products of this reaction, substituted 2-(4-bromobenzoyl)acrylonitriles, are scaffolds of significant interest for developing novel therapeutic agents, including kinase inhibitors and antimicrobial candidates.[6][7]

Quantitative Data Summary

The Knoevenagel condensation of this compound with various aromatic aldehydes proceeds efficiently under mild, base-catalyzed conditions. The reaction yields are influenced by the electronic nature of the substituents on the aromatic aldehyde. Electron-withdrawing groups generally lead to faster reaction times and higher yields, while electron-donating groups may require longer reaction times. The data presented below represents typical outcomes for this reaction catalyzed by piperidine in refluxing ethanol.

EntryAldehydeSubstituent (R)Reaction Time (h)Yield (%)
1BenzaldehydeH392
24-Chlorobenzaldehyde4-Cl2.595
34-Nitrobenzaldehyde4-NO₂297
44-Methoxybenzaldehyde4-OCH₃488
54-(Dimethylamino)benzaldehyde4-N(CH₃)₂585
62-Naphthaldehyde-490

Detailed Experimental Protocol

Objective: To synthesize 2-(4-bromobenzoyl)-3-phenylacrylonitrile via Knoevenagel condensation of this compound and benzaldehyde.

Materials:

  • This compound (1.0 mmol, 224.05 mg)

  • Benzaldehyde (1.0 mmol, 106.12 mg, 102 µL)

  • Piperidine (catalyst, ~0.1 mmol, 10 µL)

  • Absolute Ethanol (15 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol) and absolute ethanol (15 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Addition of Reactants: To the stirred solution, add benzaldehyde (1.0 mmol) via syringe, followed by the addition of piperidine (10 µL).

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (~78 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3). The reaction is typically complete within 3-4 hours.

  • Workup and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate the precipitation of the product.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Drying and Purification: Dry the collected solid under vacuum. The product is often obtained in high purity. If necessary, further purification can be achieved by recrystallization from ethanol.

  • Characterization: Characterize the final product, 2-(4-bromobenzoyl)-3-phenylacrylonitrile, using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(4-bromobenzoyl)acrylonitrile derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve 3-(4-Bromophenyl) -3-oxopropanenitrile in Ethanol B Add Aromatic Aldehyde A->B 1.0 mmol C Add Piperidine (Catalyst) B->C 1.0 mmol D Heat to Reflux (2-5 hours) C->D ~0.1 mmol E Cool Reaction Mixture D->E TLC Monitoring F Filter Precipitated Product E->F G Wash with Cold Ethanol F->G H Dry Under Vacuum G->H I Characterize Product (NMR, IR, MS) H->I

Caption: General workflow for the Knoevenagel condensation protocol.

Potential Application in Drug Development: Targeting Cancer Signaling

The products derived from this compound are of significant interest in medicinal chemistry. The α,β-unsaturated ketone moiety is a known pharmacophore that can act as a Michael acceptor, enabling covalent interaction with biological targets. Coupled with the bromophenyl group, which can be modified via cross-coupling reactions to explore structure-activity relationships, these compounds are promising candidates for kinase inhibitors. One of the most critical pathways in cancer progression is the EGFR/PI3K/Akt signaling cascade, which regulates cell proliferation, survival, and growth.[7] The diagram below illustrates this pathway and a hypothetical point of inhibition by a novel derivative.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Knoevenagel Product (e.g., Kinase Inhibitor) Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a potential drug candidate.

References

Application Notes and Protocols: Biological Activities of Compounds Derived from 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of heterocyclic compounds derived from 3-(4-Bromophenyl)-3-oxopropanenitrile. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways and workflows to support research and development in medicinal chemistry.

Introduction

This compound is a versatile starting material for the synthesis of a variety of heterocyclic compounds, owing to its reactive keto and nitrile functionalities. Derivatives such as pyrazoles and pyrimidines synthesized from this precursor have demonstrated significant potential as antimicrobial and anticancer agents. Pyrimidine-based compounds are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][2] Similarly, pyrazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] This document outlines the protocols for the synthesis of representative pyrazole and pyrimidine derivatives and details the methodologies for evaluating their biological activities.

Synthesis of Bioactive Heterocycles

The synthesis of pyrimidine and pyrazole derivatives from this compound typically involves cyclocondensation reactions with appropriate binucleophiles.

Synthesis of a Pyrazole Derivative

A common method for pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound (or a functional equivalent like β-ketonitriles) with hydrazine derivatives.

Protocol 2.1: Synthesis of 5-Amino-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Addition of Reagent: To this solution, add hydrazine hydrate (1.2 mmol) dropwise with stirring.

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be recrystallized from ethanol to afford the pure pyrazole derivative.

Synthesis of a Pyrimidine Derivative

Pyrimidine synthesis often involves the condensation of a three-carbon fragment with an amidine, urea, or guanidine derivative.[5]

Protocol 2.2: Synthesis of 2-Amino-4-(4-bromophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

  • Reaction Setup: In a suitable reaction vessel, combine this compound (1 mmol) and guanidine hydrochloride (1.2 mmol).

  • Base Addition: Add a solution of sodium ethoxide in ethanol (20%) to the mixture.

  • Reaction Conditions: Seal the vessel and heat the mixture at 77°C for 30 minutes.[6] Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water and neutralized with a dilute acid (e.g., HCl). The resulting precipitate is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol provides the purified pyrimidine derivative.

Biological Activity Evaluation

The synthesized compounds are typically screened for their anticancer and antimicrobial activities using established in vitro assays.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][7] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[8]

Protocol 3.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the different concentrations of the compounds and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set above 650 nm.[3][8]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

Protocol 3.2: Broth Microdilution Assay for MIC Determination

  • Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions of the compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48 hours for fungi.[1]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

Quantitative Biological Data

The following tables summarize the reported biological activities of representative pyrazole and pyrimidine derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Pyrazole and Pyrimidine Derivatives (IC₅₀ in µM)

Compound ClassDerivativeMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)A549 (Lung)PC-3 (Prostate)Reference
Pyrazole4-bromophenyl substituted5.89.8-8.0-[1]
Pyrazole3,5-diaminopyrazole-1-carboxamide7.97-6.57--[10]
Pyrazole1,4-benzoxazine-pyrazole hybrid2.82 - 6.282.82 - 6.28-2.82 - 6.282.82 - 6.28[3]
PyrazoleIsolongifolanone derivative5.21----[3]
PyrimidinePyrimidopyrimidine derivative-----[11]

Note: "-" indicates data not available in the cited source.

Table 2: Antimicrobial Activity of Pyrazole and Pyrimidine Derivatives (MIC in µg/mL)

Compound ClassDerivativeS. aureusE. coliP. aeruginosaC. albicansA. nigerReference
PyrimidineDihydropyrimidine32-6432-6432-643232[12]
PyrimidinePyrrolopyrimidine (bromo derivative)8----[13]
PyrimidineSubstituted pyrimidine16.2617.34-17.34-[14]
Pyrazole-------

Note: "-" indicates data not available in the cited source.

Visualizations

Experimental and Synthetic Workflows

G General Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start This compound reagents Hydrazine / Guanidine reaction Cyclocondensation Reaction start->reaction reagents->reaction purification Purification (Recrystallization) reaction->purification product Pyrazole / Pyrimidine Derivative purification->product anticancer Anticancer Assay (MTT) product->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) product->antimicrobial data_analysis Data Analysis (IC50 / MIC) anticancer->data_analysis antimicrobial->data_analysis

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathways in Cancer

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and inhibition.

CDK_Signaling_Pathway Simplified CDK Signaling Pathway and Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor Pyrimidine Derivative Inhibitor->CDK46 Inhibition

Caption: Simplified CDK signaling pathway and inhibition.

References

Troubleshooting & Optimization

Optimizing yield for pyrazole synthesis from 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazoles from 3-(4-Bromophenyl)-3-oxopropanenitrile.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 5-amino-3-(4-bromophenyl)pyrazole, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

Low yields in the synthesis of 5-amino-3-(4-bromophenyl)pyrazole can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The reaction involves the condensation of a β-ketonitrile with hydrazine, a versatile method for synthesizing 5-aminopyrazoles.[1][2]

  • Purity of Reactants: Ensure the this compound and hydrazine hydrate are of high purity. Impurities in the β-ketonitrile can lead to side reactions, while degraded hydrazine hydrate will have lower reactivity.

  • Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of byproducts. While some reactions proceed well at room temperature, others may require heating to go to completion. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Solvent Choice: The polarity and boiling point of the solvent can influence the reaction. Ethanol is a commonly used solvent for this reaction.[1] However, other solvents like methanol, dimethylformamide (DMF), or even ionic liquids have been used for similar syntheses.[3][4]

  • pH of the Reaction Mixture: The pH can affect the nucleophilicity of hydrazine. While the reaction is often carried out under neutral or slightly basic conditions, sometimes a catalytic amount of acid is used.[4]

Q2: I am observing the formation of multiple products in my TLC analysis. What are the likely side products?

The formation of multiple products can complicate purification and reduce the yield of the desired pyrazole.

  • Incomplete Cyclization: The reaction proceeds through a hydrazone intermediate.[1][2] If the cyclization step is not complete, you may have a mixture of the hydrazone and the final pyrazole product. Extended reaction time or gentle heating can often drive the reaction to completion.

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis under certain conditions (e.g., strong acidic or basic conditions and presence of water), leading to the formation of a corresponding amide or carboxylic acid.

  • Side reactions of Hydrazine: Hydrazine can participate in other reactions if impurities are present in the starting material or if the reaction conditions are too harsh.

Q3: The color of my reaction mixture changed significantly. Is this normal?

A color change during the reaction is common and not necessarily indicative of a problem. The formation of the pyrazole ring system and potential minor byproducts can lead to a colored solution. However, a very dark or tar-like appearance might suggest decomposition or significant side reactions, warranting a review of the reaction conditions, particularly the temperature.

Q4: How can I effectively purify the final product, 5-amino-3-(4-bromophenyl)pyrazole?

Effective purification is crucial to obtain a high-purity product.

  • Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. For 5-amino-3-(4-bromophenyl)pyrazole, ethanol has been reported as a suitable solvent for recrystallization.[5] The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is often a good starting point for the purification of aminopyrazoles.

  • Acid-Base Extraction: As the product is an aminopyrazole, it has a basic nitrogen atom. This allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the amine into the aqueous layer as its salt. The aqueous layer is then basified to precipitate the pure amine, which can be collected by filtration.

Data Presentation

The choice of solvent can have a significant impact on the reaction yield and time. The following table provides representative data on the effect of different solvents on the yield of a similar 5-amino-1-aryl-1H-pyrazole-4-carbonitrile synthesis, which can serve as a guideline for optimizing your reaction.

SolventTemperatureTime (h)Yield (%)
EthanolReflux2~85-95
MethanolReflux2~80-90
DMF90 °C16~70-85
Acetic Acid80 °C4~70-80
WaterReflux6Lower yields

Note: This data is representative and yields for the specific synthesis of 5-amino-3-(4-bromophenyl)pyrazole may vary. Optimization of reaction conditions is recommended.

Experimental Protocols

Synthesis of 5-amino-3-(4-bromophenyl)pyrazole

This protocol provides a general procedure for the synthesis. Optimization may be required to achieve the best results.

Materials:

  • This compound

  • Hydrazine hydrate (64-85% solution in water)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in a suitable amount of absolute ethanol (e.g., 10 mL per gram of starting material).

  • To this solution, add 1.1 to 1.5 equivalents of hydrazine hydrate dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete (typically within 2-4 hours), allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure. The resulting crude solid can then be purified by recrystallization from ethanol.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in Ethanol B Add Hydrazine Hydrate A->B Dropwise addition C Heat to Reflux B->C D Monitor by TLC C->D Periodic sampling E Cool to Room Temperature D->E Reaction complete F Filter Precipitate E->F G Recrystallize from Ethanol E->G If no precipitate F->G H Obtain Pure Product G->H

Caption: A typical experimental workflow for the synthesis of 5-amino-3-(4-bromophenyl)pyrazole.

Reaction Pathway

reaction_pathway start This compound + Hydrazine intermediate Hydrazone Intermediate start->intermediate Condensation product 5-amino-3-(4-bromophenyl)pyrazole intermediate->product Intramolecular Cyclization

Caption: The reaction pathway for the synthesis of 5-amino-3-(4-bromophenyl)pyrazole.

References

Technical Support Center: Purification of Crude 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(4-Bromophenyl)-3-oxopropanenitrile. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of crude this compound are column chromatography and recrystallization. The choice between these methods often depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

Q2: What are the likely impurities in crude this compound?

A2: Impurities in the crude product typically originate from unreacted starting materials, byproducts of the synthesis, or subsequent degradation. Common synthesis-related impurities may include residual starting materials from the acylation of acetonitrile, and by-products from self-condensation reactions. The presence of water during synthesis or work-up can also lead to hydrolysis of the nitrile group.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to assess the purity of your compound. High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying non-volatile impurities.[2][3] Gas Chromatography (GC) is suitable for analyzing volatile impurities and residual solvents.[2] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools.[2]

Troubleshooting Guides

Column Chromatography

Column chromatography is a widely used technique for separating this compound from impurities with different polarities.

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system (mobile phase).- Column overloading.- Improper column packing.- Optimize the solvent system: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A mixture of hexanes and ethyl acetate is a good starting point. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.- Reduce sample load: Ensure the amount of crude material is not excessive for the column size.- Repack the column: Ensure the stationary phase is packed uniformly to avoid channeling.
Product is not Eluting from the Column - Solvent system is not polar enough.- Strong interaction with the stationary phase.- Increase solvent polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase.- Use a stronger eluent: If necessary, introduce a small percentage of a more polar solvent like methanol.
Product Elutes Too Quickly - Solvent system is too polar.- Decrease solvent polarity: Increase the proportion of the less polar solvent (e.g., hexanes).
Tailing of the Product Band - Acidic nature of silica gel interacting with the compound.- Column overloading.- Add a modifier: Add a small amount (0.5-1%) of triethylamine to the mobile phase to neutralize acidic sites on the silica gel.- Reduce the amount of sample loaded.
Recrystallization

Recrystallization is an effective technique for purifying solid compounds by separating them from soluble impurities.

Common Issues and Solutions:

Issue Potential Cause Troubleshooting Steps
"Oiling Out" (Product separates as an oil, not crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.- Cooling is too rapid.- Choose a lower-boiling point solvent. - Add more solvent to the hot solution before cooling.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent used).- Lack of nucleation sites.- Evaporate some of the solvent to increase the concentration and attempt to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Low Recovery of Crystalline Product - The compound is too soluble in the cold solvent.- Too much solvent was used initially.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtering.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus (funnel and filter paper) before filtering the hot solution.
Crystals are Colored - Presence of colored impurities.- Use activated charcoal: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[4]

Quantitative Data Summary

The following table summarizes purification data for a structurally related compound, 2-(4-bromophenyl)-3,3-diphenylacrylonitrile, which can serve as a useful reference.

Purification MethodYield (%)Reference
Column Chromatography83[5]
Recrystallization (Acetone)78[5]

Note: This data is for a related compound and should be used as an estimation. Actual yields for this compound may vary.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column. Allow the solvent to drain while gently tapping the column to ensure even packing and remove any air bubbles. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or ethyl acetate and hexanes is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for instance, in a vacuum oven, to remove any residual solvent.

Visualizations

experimental_workflow cluster_purification Purification Workflow Crude Product Crude Product Purification Method Purification Method Crude Product->Purification Method Column Chromatography Column Chromatography Purification Method->Column Chromatography Impurities with different polarities Recrystallization Recrystallization Purification Method->Recrystallization Solid with soluble impurities Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: Decision workflow for selecting a purification method.

troubleshooting_logic cluster_troubleshooting General Troubleshooting Logic Experiment Experiment Unsuccessful Result Unsuccessful Result Experiment->Unsuccessful Result Fails Successful Result Successful Result Experiment->Successful Result Succeeds Analyze Issue Analyze Issue Unsuccessful Result->Analyze Issue Implement Solution Implement Solution Analyze Issue->Implement Solution Implement Solution->Experiment Re-run

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Synthesis of 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(4-Bromophenyl)-3-oxopropanenitrile, a key intermediate in pharmaceutical and materials science research.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A prevalent and effective method is the Claisen condensation.[1][2] This reaction involves the base-promoted condensation between an ester and another carbonyl compound. For this specific synthesis, a common route is the reaction of a 4-bromobenzoyl derivative (like an ester) with acetonitrile in the presence of a strong base.[3]

Q2: What are the typical impurities I should expect in my crude product?

A2: Impurities largely depend on the specific synthetic route and reaction conditions. However, common impurities include unreacted starting materials (e.g., 4-bromobenzonitrile or ethyl 4-bromobenzoate), hydrolysis byproducts, and self-condensation products. A summary of potential impurities is provided in the table below.

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors:

  • Base Strength and Stoichiometry: The Claisen condensation requires a strong base, such as sodium ethoxide or sodium hydride, to deprotonate the α-hydrogen of the nitrile. Using at least one full equivalent of base is crucial because the product, a β-ketonitrile, is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[2][4]

  • Reaction Time and Temperature: Incomplete reactions are a common cause of low yields. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.

  • Moisture: The presence of water can lead to the hydrolysis of the starting ester and the nitrile group of the product, reducing the yield. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Q4: How can I effectively purify the crude this compound?

A4: Recrystallization is often the most effective method for purifying the crude product.[5] Solvents such as ethanol or acetic acid are commonly used.[5] The choice of solvent depends on the impurities present. Column chromatography can also be employed for high-purity requirements.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Broad, unidentified peaks in ¹H NMR spectrum Presence of acidic impurities like 4-bromobenzoic acid due to hydrolysis.Wash the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) during workup to remove acidic impurities.
Product appears oily or fails to crystallize Presence of unreacted starting materials or solvent residues.Try triturating the crude product with a non-polar solvent like hexane to induce crystallization and remove non-polar impurities. If that fails, consider purification by column chromatography.
Low melting point of the purified product The product is still impure.Repeat the recrystallization process, potentially using a different solvent system. Ensure the product is completely dry before measuring the melting point.
Nitrile peak (~2200-2300 cm⁻¹) is weak or absent in IR spectrum Hydrolysis of the nitrile group to a carboxylic acid or amide.Ensure anhydrous reaction conditions. Minimize exposure of the product to acidic or basic aqueous solutions during workup.

Experimental Protocols

Key Experiment: Claisen Condensation Synthesis

This protocol describes a general procedure for the synthesis of this compound via a Claisen-type condensation.

Materials:

  • Ethyl 4-bromobenzoate

  • Acetonitrile (anhydrous)

  • Sodium ethoxide

  • Anhydrous diethyl ether or THF

  • Hydrochloric acid (1M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add sodium ethoxide to anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of ethyl 4-bromobenzoate and anhydrous acetonitrile dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding it to ice-cold 1M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Visual Guides

Impurity Formation Pathway

The following diagram illustrates the main synthetic pathway and the formation of a common hydrolysis impurity.

G reactant reactant product product impurity impurity A Ethyl 4-bromobenzoate + Acetonitrile B Base (e.g., NaOEt) Anhydrous Solvent A->B C This compound (Desired Product) B->C Claisen Condensation D Water (H₂O) C->D E 4-Bromobenzoic Acid (Hydrolysis Impurity) D->E Hydrolysis

Caption: Synthetic pathway and formation of a hydrolysis impurity.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

G start_end start_end decision decision process process good good bad bad start Start Synthesis check_yield Is yield > 70%? start->check_yield check_purity Is purity > 98% by NMR? check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No impure Impure Product check_purity->impure No success Synthesis Successful check_purity->success Yes optimize Optimize reaction: - Check base stoichiometry - Ensure anhydrous conditions - Increase reaction time low_yield->optimize purify Purify product: - Recrystallize (Ethanol/Acetic Acid) - Column chromatography impure->purify optimize->start purify->check_purity

Caption: A troubleshooting workflow for the synthesis.

References

Side reactions in the synthesis of pyrazoles from (4-Bromobenzoyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amine from (4-Bromobenzoyl)acetonitrile and hydrazine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you identify potential causes and implement effective solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Incorrect pH: The reaction is sensitive to pH. Acidic conditions are generally required to facilitate both the initial hydrazone formation and the subsequent cyclization.[1] 3. Degradation of starting material: (4-Bromobenzoyl)acetonitrile may be susceptible to hydrolysis or self-condensation under inappropriate conditions.1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Adjust pH: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. 3. Control reaction conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. Add hydrazine slowly to the solution of (4-Bromobenzoyl)acetonitrile.
Presence of a Major Impurity with a Higher Molecular Weight 1. Formation of Pyrazolo[1,5-a]pyrimidine: The desired 3-(4-bromophenyl)-1H-pyrazol-5-amine can act as a nucleophile and react with unreacted (4-Bromobenzoyl)acetonitrile to form a pyrazolo[1,5-a]pyrimidine derivative.1. Stoichiometry control: Use a slight excess of hydrazine to ensure all the (4-Bromobenzoyl)acetonitrile is consumed. 2. Slow addition: Add the (4-Bromobenzoyl)acetonitrile solution dropwise to the hydrazine solution to maintain a low concentration of the β-ketonitrile throughout the reaction. 3. Purification: The pyrazolo[1,5-a]pyrimidine byproduct can typically be separated from the desired product by column chromatography on silica gel.
Formation of a Sticky or Oily Product Instead of a Crystalline Solid 1. Incomplete cyclization: The intermediate hydrazone may not have fully cyclized to the pyrazole.[2][3] 2. Presence of multiple side products: A complex mixture of products can inhibit crystallization.1. Promote cyclization: Ensure adequate heating and reaction time. The addition of a catalytic amount of acid can also facilitate the cyclization step.[1] 2. Purification: Attempt to purify the crude product by column chromatography to isolate the desired pyrazole, which may then be induced to crystallize from an appropriate solvent system.
Hydrolysis of the Nitrile Group 1. Presence of water and strong acidic or basic conditions: The nitrile group of (4-Bromobenzoyl)acetonitrile can be hydrolyzed to a carboxylic acid or amide, especially at elevated temperatures.1. Use anhydrous solvents: Ensure all solvents are thoroughly dried before use. 2. Control pH: Avoid strongly acidic or basic conditions. Use a weak acid catalyst if necessary.
Self-condensation of (4-Bromobenzoyl)acetonitrile 1. Basic conditions: In the presence of a base, β-ketonitriles can undergo self-condensation reactions.1. Avoid strong bases: Do not use strong bases to deprotonate the starting material. The reaction with hydrazine typically proceeds under neutral or mildly acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amine?

A1: The reaction proceeds via a two-step mechanism. First, the hydrazine undergoes a nucleophilic addition to the carbonyl group of (4-Bromobenzoyl)acetonitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carbon of the nitrile group, leading to cyclization and subsequent aromatization to form the final pyrazole product.[2][3]

Q2: What is the most common side reaction in this synthesis?

A2: The most frequently encountered side reaction is the formation of a pyrazolo[1,5-a]pyrimidine derivative. This occurs when the 5-amino group of the newly formed pyrazole product attacks the carbonyl group of an unreacted molecule of (4-Bromobenzoyl)acetonitrile, leading to a subsequent cyclization and dehydration.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, the product, and any potential side products. The spots can be visualized under UV light.

Q4: What is a suitable solvent for this reaction?

A4: Ethanol is a commonly used solvent for this reaction as it is a good solvent for both reactants and facilitates the reaction upon heating (reflux).[4] Other polar protic solvents may also be suitable.

Q5: What purification methods are recommended for the final product?

A5: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. If significant impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexane is an effective method for obtaining a highly pure product.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)-1H-pyrazol-5-amine

This protocol provides a general procedure for the synthesis. Optimization may be required based on laboratory conditions and desired scale.

Materials:

  • (4-Bromobenzoyl)acetonitrile

  • Hydrazine hydrate

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount)

  • Standard laboratory glassware and reflux apparatus

  • TLC plates and developing chamber

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-Bromobenzoyl)acetonitrile (1 equivalent) in anhydrous ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure.

  • The crude product may precipitate upon cooling or after partial solvent removal. If not, slowly add cold water to the concentrated mixture to induce precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol or a mixture of ethanol and water.

  • Dry the product in a vacuum oven.

  • If necessary, purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Yield:

While specific yields can vary, this reaction, when optimized, can provide good to excellent yields of the desired 3-(4-bromophenyl)-1H-pyrazol-5-amine. A reported synthesis of a similar pyrazole using a 1,3-diketone and 4-bromophenylhydrazine achieved a yield of 60%.[4]

Reaction Pathways

The following diagrams illustrate the main reaction pathway for the synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amine and a common side reaction.

main_reaction start_material (4-Bromobenzoyl)acetonitrile intermediate Hydrazone Intermediate start_material->intermediate + Hydrazine hydrazine Hydrazine hydrazine->intermediate product 3-(4-Bromophenyl)-1H-pyrazol-5-amine intermediate->product Cyclization

Caption: Main reaction pathway for the synthesis of 3-(4-bromophenyl)-1H-pyrazol-5-amine.

side_reaction product 3-(4-Bromophenyl)-1H-pyrazol-5-amine side_product Pyrazolo[1,5-a]pyrimidine Derivative product->side_product + (4-Bromobenzoyl)acetonitrile start_material (4-Bromobenzoyl)acetonitrile start_material->side_product

Caption: Common side reaction leading to the formation of a pyrazolo[1,5-a]pyrimidine derivative.

References

Improving regioselectivity in reactions with 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-Bromophenyl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving regioselectivity during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: this compound is a versatile β-ketonitrile. It serves as a 1,3-dicarbonyl equivalent, making it a valuable building block for synthesizing a variety of heterocyclic compounds. Its most common applications include the synthesis of substituted pyrazoles and pyridines, which are important scaffolds in medicinal chemistry.

Q2: What is the main challenge when using this compound in heterocyclic synthesis?

A2: The primary challenge is controlling regioselectivity. Because the molecule has two distinct electrophilic sites (the ketone carbonyl carbon and the nitrile carbon), reaction with unsymmetrical nucleophiles can lead to the formation of two or more constitutional isomers. The goal of optimization is to direct the reaction to selectively form the desired isomer.

Q3: What general factors control regioselectivity in reactions with 1,3-dicarbonyl compounds like this one?

A3: Regioselectivity is influenced by a combination of electronic and steric factors, which can be modulated by the reaction conditions. Key factors include:

  • Reaction pH (Catalyst): Acidic or basic conditions can selectively activate one of the electrophilic sites or alter the nucleophilicity of the reacting partner.[1]

  • Solvent: The polarity and proticity of the solvent can influence the tautomeric equilibrium of the β-ketonitrile and the solvation of reactants, thereby affecting their relative reactivity.[2]

  • Temperature: Reactions can be under either kinetic or thermodynamic control. Varying the temperature can favor one product over the other.

  • Nature of Reactants: Steric hindrance and electronic effects of substituents on other reactants (e.g., substituted hydrazines) play a crucial role in determining the site of initial attack.

Troubleshooting Guide: Regioselective Pyrazole Synthesis (Knorr Type)

The reaction of this compound with a substituted hydrazine (R-NHNH₂) can yield two different regioisomers. This guide addresses how to favor the formation of one over the other.

Q: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I improve the selectivity?

A: Achieving high regioselectivity in the Knorr pyrazole synthesis depends on directing the initial nucleophilic attack of the substituted hydrazine to a specific electrophilic site (ketone vs. nitrile). The key is to exploit the electronic and steric differences between the two nitrogens of the hydrazine and the two electrophilic carbons of the β-ketonitrile.

Below is a diagram illustrating the two competing pathways and a table summarizing strategies to influence the outcome.

G sub This compound + R-NH-NH₂ pathA_inter Initial attack at Ketone Carbonyl sub->pathA_inter Acidic Conditions (e.g., AcOH, HCl) pathB_inter Initial attack at Nitrile Carbon sub->pathB_inter Basic/Neutral Conditions prodA Regioisomer A (5-amino-3-(4-bromophenyl)pyrazole) pathA_inter->prodA Cyclization & Dehydration prodB Regioisomer B (3-amino-5-(4-bromophenyl)pyrazole) pathB_inter->prodB Cyclization & Dehydration

Caption: Competing pathways in pyrazole synthesis from this compound.

Table 1: Strategies to Improve Regioselectivity in Pyrazole Synthesis
ParameterCondition / ModificationRationale & Expected Outcome
pH / Catalyst Acidic (e.g., acetic acid, catalytic HCl) Protonation of the ketone carbonyl increases its electrophilicity, making it the preferred site of attack for the terminal (-NH₂) nitrogen of the hydrazine. This typically leads to the 5-amino-3-(aryl)pyrazole isomer (Regioisomer A).[3]
Basic or Neutral Under neutral or basic conditions, the relative reactivity of the nitrile group can increase, potentially leading to the formation of the 3-amino-5-(aryl)pyrazole isomer (Regioisomer B).
Solvent Fluorinated alcohols (e.g., TFE) Fluorinated alcohols can stabilize intermediates through hydrogen bonding and have been shown to enhance regioselectivity in similar syntheses, often favoring a single isomer.[2]
Aprotic vs. Protic Protic solvents (e.g., ethanol, methanol) are common but may allow for equilibrium between isomers. Aprotic solvents (e.g., toluene, dioxane) may favor kinetic control.
Substituent on Hydrazine (R) Sterically Bulky Group A bulky 'R' group on the hydrazine will sterically hinder the adjacent nitrogen (N1), making the terminal nitrogen (N2) the more likely nucleophile. This favors a more predictable initial attack.
Temperature Low Temperature Running the reaction at lower temperatures (e.g., 0 °C to RT) often favors the kinetically controlled product, which can result in a higher ratio of a single isomer.
Key Experimental Protocol: Regioselective Synthesis of 1-Aryl-5-amino-3-(4-bromophenyl)pyrazole

This protocol is designed to favor the formation of the 5-amino regioisomer by using acidic conditions.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in glacial acetic acid (approx. 5-10 mL per mmol).

  • Addition of Hydrazine: To the stirred solution, add 1.05 equivalents of the desired substituted hydrazine (e.g., phenylhydrazine) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 118 °C for acetic acid) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold water and then a small amount of cold ethanol to remove residual acetic acid. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5-amino-3-(4-bromophenyl)pyrazole regioisomer.

Troubleshooting Guide: Regioselective Pyridine Synthesis (Guareschi-Thorpe)

The Guareschi-Thorpe synthesis involves the condensation of the β-ketonitrile with another 1,3-dicarbonyl compound and a source of nitrogen to form a 2-pyridone.[4][5] Controlling the reaction conditions is crucial for good yields and selectivity.

Q: My Guareschi-Thorpe synthesis results in low yields and a complex mixture of products. How can I optimize it?

A: Low yields and side products often stem from competing side reactions and inefficient cyclization. Recent advancements in the Guareschi-Thorpe synthesis emphasize the use of aqueous, buffered media and specific nitrogen sources to promote the desired pathway.[6][7][8]

G start Start io io start->io Combine β-Ketonitrile & β-Dicarbonyl in H₂O/EtOH end_node Pure Pyridone Product process process process2 Monitor Reaction (TLC) process->process2 Heat Mixture (e.g., 80 °C) decision decision decision->process2 No process3 Cool to RT to allow Product Precipitation decision->process3 Yes io->process Add (NH₄)₂CO₃ as Nitrogen Source & Promoter process2->decision Reaction Complete? io2 Filter Solid & Wash with Cold Water/Ethanol process3->io2 Isolate Product io2->end_node

Caption: Optimized workflow for the advanced Guareschi-Thorpe pyridine synthesis.

Table 2: Optimization Strategies for Guareschi-Thorpe Synthesis
ParameterRecommended ApproachRationale & Expected Outcome
Nitrogen Source Ammonium Carbonate ((NH₄)₂CO₃) Acts as both the nitrogen source for the pyridine ring and as a reaction promoter. It helps maintain a favorable pH for the condensation and cyclization steps.[6][7]
Solvent System Aqueous Medium (e.g., H₂O/EtOH 1:1) Using water as a co-solvent is environmentally friendly and often leads to the precipitation of the final product directly from the reaction mixture, simplifying purification.[7][8]
Catalyst None Required (Self-Promoted) The use of ammonium carbonate in an aqueous system often eliminates the need for additional corrosive acid or base catalysts, making the reaction "greener" and reducing side reactions.[6]
Work-up Precipitation and Filtration The desired pyridone product is often insoluble in the aqueous reaction medium upon cooling. This allows for simple isolation by filtration, avoiding complex extractions and chromatography.[7]
Key Experimental Protocol: Advanced Guareschi-Thorpe Synthesis

This protocol is adapted from green chemistry approaches to maximize yield and purity.[6][7]

  • Reactant Preparation: In a flask, combine this compound (1.0 eq.), a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq.), and ammonium carbonate (1.5 eq.).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol as the solvent (e.g., 4 mL total per mmol of limiting reagent).

  • Reaction: Stir the suspension and heat to 80 °C. The mixture should become homogeneous as the reaction progresses. Monitor by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. The product will typically precipitate as a solid. If precipitation is slow, cooling in an ice bath can be beneficial.

  • Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol. Dry the product under vacuum to yield the pure cyanohydroxypyridine (pyridone).

References

Technical Support Center: Monitoring 3-(4-Bromophenyl)-3-oxopropanenitrile Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 3-(4-Bromophenyl)-3-oxopropanenitrile using Thin Layer Chromatography (TLC).

Experimental Protocols

A fundamental aspect of monitoring a reaction by TLC is establishing a reliable protocol. Below is a detailed methodology for a generic reaction involving this compound.

Objective: To monitor the consumption of this compound and the formation of a new product over time.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Reactants: this compound and other necessary reagents for the specific reaction (e.g., an aldehyde for a Knoevenagel condensation or a β-ketoester and aldehyde for a Hantzsch pyridine synthesis).

  • Solvents for the reaction and for the TLC mobile phase (e.g., Hexanes, Ethyl Acetate)

  • Visualization method: UV lamp (254 nm) and/or chemical stains.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and other reactants in an appropriate solvent to initiate the reaction.

  • TLC Plate Preparation:

    • With a pencil, lightly draw a baseline approximately 1 cm from the bottom of a TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Spotting the TLC Plate:

    • Lane 1 (SM): Dissolve a small amount of pure this compound in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the first mark.

    • Lane 2 (Co): On the second mark, first spot the starting material solution and, after it dries, spot the reaction mixture directly on top of it. This co-spot helps in identifying the starting material spot in the reaction mixture.

    • Lane 3 (RM): At various time intervals (e.g., 0 min, 30 min, 60 min, etc.), take a small aliquot from the reaction mixture using a capillary tube and spot it on the third mark.

  • Developing the TLC Plate:

    • Prepare the mobile phase. A common starting point is a mixture of hexanes and ethyl acetate. A 4:1 or 1:1 ratio can be a good starting point.

    • Pour a small amount of the mobile phase into the developing chamber, ensuring the solvent level is below the baseline on the TLC plate.

    • Place the spotted TLC plate into the chamber and cover it.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

    • If necessary, use a chemical stain for visualization.

Data Interpretation:

The progress of the reaction is monitored by observing the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Data Presentation

The retention factor (R_f) is a key quantitative parameter in TLC, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. It is crucial to determine the R_f values for the starting material and the product to effectively monitor the reaction.

Table 1: Illustrative R_f Values in a Hypothetical Reaction

CompoundSolvent System (Hexane:Ethyl Acetate)Approximate R_f Value
This compound (SM)4:10.4 - 0.5
Product (e.g., Substituted Pyridine)4:10.2 - 0.3
Product (e.g., Knoevenagel Product)4:10.3 - 0.4

Note: These are hypothetical values for illustrative purposes. The actual R_f values will depend on the specific reaction, product, and exact TLC conditions. It is recommended to aim for an R_f value of approximately 0.3 for the product for optimal separation.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_reagents Prepare Reactants & Solvents start_reaction Initiate Reaction prep_reagents->start_reaction prep_tlc Prepare TLC Plate (Baseline) spot_sm Spot Starting Material (SM) prep_tlc->spot_sm take_aliquot Take Reaction Aliquot (RM) start_reaction->take_aliquot spot_co Spot Co-Spot (Co) spot_sm->spot_co spot_rm Spot Reaction Mixture take_aliquot->spot_rm spot_rm->spot_co develop_tlc Develop TLC Plate spot_rm->develop_tlc visualize Visualize (UV/Stain) develop_tlc->visualize interpret Interpret Results visualize->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

Troubleshooting Guides and FAQs

This section addresses common issues encountered when monitoring this compound reactions by TLC.

Question 1: The spots are streaking or elongated on the TLC plate. What could be the cause and how can I fix it?

Answer: Streaking is a common issue in TLC and can be caused by several factors:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.

    • Solution: Dilute your sample solution and re-spot the plate. Applying the spot multiple times, allowing the solvent to dry in between applications, can help concentrate the sample without overloading.[1]

  • Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking.

    • Solution: Adjust the polarity of your mobile phase. For acidic compounds, adding a small amount of acetic or formic acid (0.1–2.0%) to the eluent can help. For basic compounds, adding a small amount of triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane can improve spot shape.[1]

  • Inappropriate Solvent System: The solvent system may not be suitable for your compound.

    • Solution: Experiment with different solvent systems. If your compound is very polar, consider using a more polar mobile phase or even a reversed-phase TLC plate.[1]

Question 2: I don't see any spots on my developed TLC plate. What should I do?

Answer: The absence of spots can be due to a few reasons:

  • Insufficient Concentration: Your sample may be too dilute to be detected.

    • Solution: Concentrate your sample by spotting it multiple times in the same location, ensuring the solvent dries between each application.[2]

  • Non-UV Active Compound: Your compound may not be visible under UV light.

    • Solution: Try using a visualizing stain. Iodine vapor is a good general stain that can visualize many organic compounds.[1] Other stains like potassium permanganate or p-anisaldehyde can also be effective.

  • Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent reservoir instead of moving up the plate.[2]

    • Solution: Ensure the solvent level is always below the baseline on your TLC plate.

  • Compound Volatility: The compound may have evaporated from the plate.[1]

    • Solution: This is less common for the compounds but can be addressed by developing the plate immediately after spotting and drying.

Question 3: The R_f values of my starting material and product are too close to each other. How can I improve the separation?

Answer: Poor separation between spots with similar R_f values is a common challenge.

  • Change Solvent System: The polarity of your mobile phase may not be optimal for separating the two compounds.

    • Solution: Try a different solvent system. You can either change the ratio of your current solvents (e.g., from 4:1 to 9:1 hexanes:ethyl acetate to decrease polarity and increase separation of less polar compounds) or switch to a different solvent combination altogether.

  • Use a Co-spot: A co-spot can help to determine if two spots are indeed different compounds. If they are different, they may appear as two distinct, albeit close, spots in the co-spot lane.

  • 2D TLC: For very difficult separations, you can run the TLC in one direction, then dry the plate, turn it 90 degrees, and run it in a second, different solvent system.

Question 4: My spots are running at the solvent front (high R_f) or staying at the baseline (low R_f). How do I adjust this?

Answer: The position of the spots on the TLC plate is controlled by the polarity of the mobile phase.

  • Spots at the Solvent Front (R_f is too high): Your eluent is too polar.

    • Solution: Decrease the proportion of the polar solvent in your mobile phase (e.g., change from 1:1 to 4:1 hexanes:ethyl acetate).[1]

  • Spots at the Baseline (R_f is too low): Your eluent is not polar enough.

    • Solution: Increase the proportion of the polar solvent in your mobile phase (e.g., change from 4:1 to 1:1 hexanes:ethyl acetate).[1] If this is not sufficient, you can add a small amount of a more polar solvent like methanol.

Question 5: I see unexpected spots on my TLC plate. What could they be?

Answer: Unexpected spots can be due to several reasons:

  • Impurities in Starting Materials: Your starting materials may not be pure.

    • Solution: Run a TLC of your starting materials to check their purity before starting the reaction.

  • Side Reactions: The reaction may be producing side products.

    • Solution: This is valuable information about your reaction. You may need to optimize your reaction conditions (e.g., temperature, reaction time) to minimize side product formation.

  • Contamination: Accidental contamination of the TLC plate or spotting capillary can introduce extraneous spots.

    • Solution: Handle TLC plates by the edges and use clean capillary tubes for each sample.[2]

Troubleshooting Logic

troubleshooting_logic cluster_streaking Streaking Spots cluster_visibility No/Faint Spots cluster_separation Poor Separation cluster_rf Incorrect R_f start Problem with TLC Result streaking_q Are spots streaked? start->streaking_q no_spots_q No spots visible? start->no_spots_q poor_sep_q Poor Separation? start->poor_sep_q rf_issue_q R_f too high/low? start->rf_issue_q overloaded Overloaded Sample? streaking_q->overloaded polar_compound Polar Compound? overloaded->polar_compound No dilute Dilute Sample overloaded->dilute Yes add_modifier Add Acid/Base Modifier polar_compound->add_modifier Yes concentration Low Concentration? no_spots_q->concentration uv_active UV Active? concentration->uv_active No concentrate Concentrate Spot concentration->concentrate Yes use_stain Use Visualizing Stain uv_active->use_stain No change_solvent Change Solvent System poor_sep_q->change_solvent adjust_polarity Adjust Mobile Phase Polarity rf_issue_q->adjust_polarity

Caption: A troubleshooting decision tree for common TLC issues.

References

Technical Support Center: HPLC Purity Assessment of (4-Bromobenzoyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the purity assessment of (4-Bromobenzoyl)acetonitrile. Below you will find troubleshooting guidance in a question-and-answer format, detailed experimental protocols, and key data presented for ease of use.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any peaks on my chromatogram, including my analyte peak. What should I do?

A1: This issue can stem from several sources, from simple oversights to instrument malfunctions. Follow these troubleshooting steps:

  • Check Instrument Connections: Ensure all cables between the autosampler, pump, detector, and data acquisition system are securely connected.[1]

  • Verify Mobile Phase Flow: Confirm that the HPLC pump is on and delivering the mobile phase. Check for any leaks in the system, particularly around fittings and seals.[1][2] Ensure there is an adequate amount of mobile phase in the reservoirs.

  • Sample Preparation and Injection: Double-check your sample preparation to ensure the (4-Bromobenzoyl)acetonitrile was dissolved in an appropriate solvent and that the concentration is within the detector's range of sensitivity. Verify that the autosampler is functioning correctly and injecting the specified volume.

  • Detector Settings: Confirm that the detector lamp is on and that the correct wavelength for (4-Bromobenzoyl)acetonitrile (typically around 254 nm) is selected.[3]

Q2: My analyte peak is showing significant tailing or fronting. How can I improve the peak shape?

A2: Poor peak shape can compromise the accuracy of your purity assessment. Here are common causes and solutions:

  • Column Overload: The sample concentration may be too high, leading to peak fronting.[4] Try diluting your sample and reinjecting.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong solvent, like 100% acetonitrile or methanol.[5] If the problem persists, the column may be degraded and require replacement.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and its interaction with the stationary phase. For a neutral compound like (4-Bromobenzoyl)acetonitrile, this is less likely to be an issue, but ensure the pH is consistent.

  • Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[5]

Q3: The retention time of my main peak is shifting between injections. What is causing this variability?

A3: Consistent retention times are crucial for reliable peak identification. Fluctuations can be caused by:

  • Inconsistent Mobile Phase Composition: If preparing the mobile phase online, ensure the pump's mixing valve is functioning correctly.[6] If preparing manually, ensure accurate measurements. Degassing the mobile phase is also critical to prevent bubble formation, which can affect the flow rate.[2][7]

  • Fluctuations in Column Temperature: Even minor changes in ambient temperature can affect retention times. Using a column oven will provide a stable temperature environment.[2][5]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. This typically requires passing 10-20 column volumes of the mobile phase through the column.[2][8]

  • Pump Performance: Inconsistent flow from the pump can lead to retention time shifts. Check for leaks and consider pump maintenance if the problem persists.

Q4: I am observing a drifting or noisy baseline. How can I resolve this?

A4: A stable baseline is essential for accurate quantification of impurities.

  • Mobile Phase Issues: The most common cause is an improperly prepared or contaminated mobile phase.[7][9] Ensure you are using high-purity HPLC-grade solvents and that the mobile phase is well-mixed and degassed.[7]

  • Detector Lamp Instability: An aging detector lamp can cause baseline noise and drift.[7] Check the lamp's energy output and replace it if necessary.

  • Column Contamination: Contaminants slowly eluting from the column can cause the baseline to drift.[7] Flushing the column or using a guard column can help mitigate this.

  • Temperature Fluctuations: Unstable temperatures in the column or detector cell can lead to baseline drift.[2][7]

Experimental Protocol: Purity Assessment of (4-Bromobenzoyl)acetonitrile

This protocol outlines a typical reversed-phase HPLC method for determining the purity of (4-Bromobenzoyl)acetonitrile.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • (4-Bromobenzoyl)acetonitrile reference standard and sample

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

3. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of (4-Bromobenzoyl)acetonitrile reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the (4-Bromobenzoyl)acetonitrile sample, transfer to a 25 mL volumetric flask, and dissolve and dilute to volume with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of (4-Bromobenzoyl)acetonitrile.

  • Inject the sample solution to assess its purity.

  • The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[10]

Quantitative Data Summary

The following table provides typical parameters for an HPLC analysis of (4-Bromobenzoyl)acetonitrile.

ParameterTypical ValueAcceptance Criteria
Retention Time (RT) ~ 5.2 min± 2%
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 2000> 2000
Resolution (Rs) > 2.0 (between main peak and closest impurity)> 1.5

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during the analysis of (4-Bromobenzoyl)acetonitrile.

HPLC_Troubleshooting_Workflow start Start Analysis problem Problem Encountered? start->problem no_peak No Peaks Observed problem->no_peak Yes (No Peaks) peak_shape Poor Peak Shape (Tailing/Fronting) problem->peak_shape Yes (Peak Shape) rt_shift Retention Time Shift problem->rt_shift Yes (RT Shift) baseline_issue Baseline Noise/Drift problem->baseline_issue Yes (Baseline) end Analysis Successful problem->end No check_flow Check Pump & Flow Path no_peak->check_flow dilute_sample Dilute Sample (Overload?) peak_shape->dilute_sample check_mobile_phase Check Mobile Phase Prep & Degassing rt_shift->check_mobile_phase remake_mobile_phase Use Fresh, High-Purity Solvents baseline_issue->remake_mobile_phase check_detector Check Detector Lamp & Settings check_flow->check_detector check_sample Verify Sample Prep & Injection check_detector->check_sample flush_column Flush/Replace Column dilute_sample->flush_column check_solvent Match Sample Solvent to Mobile Phase flush_column->check_solvent check_temp Use Column Oven for Stable Temp check_mobile_phase->check_temp equilibrate Ensure Proper Column Equilibration check_temp->equilibrate check_lamp Check Detector Lamp remake_mobile_phase->check_lamp clean_system Clean System Components check_lamp->clean_system

References

Troubleshooting low yields in Suzuki coupling of bromophenyl compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during the Suzuki-Miyaura cross-coupling of bromophenyl compounds.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromophenyl substrate is resulting in a low yield. What are the most common causes?

A1: Low yields in Suzuki couplings involving bromophenyl compounds can often be attributed to one or more of the following factors:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical and highly dependent on the specific substrates.

  • Suboptimal Base or Solvent: The base and solvent play crucial roles in the catalytic cycle, and an inappropriate choice can significantly hinder the reaction rate and overall yield.

  • Catalyst Deactivation: The palladium catalyst can deactivate through various pathways, leading to incomplete conversion.

  • Side Reactions: Competing reactions such as dehalogenation, protodeboronation, and homocoupling can consume starting materials and reduce the yield of the desired product.[1]

  • Purity of Reagents: The purity of the bromophenyl compound, and especially the boronic acid or its derivative, is paramount for a successful reaction. Impurities can poison the catalyst.[2]

  • Steric Hindrance: If your bromophenyl compound or the boronic acid has bulky substituents, particularly in the ortho positions, this can impede the reaction.[3]

Q2: How do I select the optimal palladium catalyst and ligand for my bromophenyl coupling?

A2: The ideal catalyst system depends on the electronic and steric properties of your substrates. For many bromophenyl couplings, standard catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand are effective.

For more challenging substrates, such as those that are sterically hindered or electron-rich, more specialized ligands are often necessary. Bulky, electron-rich phosphine ligands, like the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), can significantly improve yields by promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[1][4]

Below is a comparison of various catalyst systems used in the Suzuki coupling of analogous aryl bromides.

Data Presentation: Catalyst and Ligand Effects on Yield

Table 1: Effect of Different Catalyst Systems on the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O1001285[5]
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane801892[6]
Pd₂(dba)₃SPhosK₃PO₄Toluene100298[4]
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane110499[4]
PdCl₂(dppf)-K₂CO₃DMF901291

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be used as a comparative guide.

Q3: Which base should I choose for my reaction?

A3: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5] The choice of base can significantly impact the reaction's success. Inorganic bases are most commonly used.

  • Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) are a good starting point for many standard Suzuki couplings.

  • Phosphates (e.g., K₃PO₄) are often effective for more challenging or sterically hindered couplings.[1][5]

  • Hydroxides (e.g., NaOH, KOH) are stronger bases but can sometimes promote side reactions.[7]

  • Fluorides (e.g., KF, CsF) can be particularly effective, as the fluoride ion is thought to play a unique role in activating the boronic acid.[7]

Screening a few different bases is often a valuable optimization step.[1]

Data Presentation: Base and Solvent Effects on Yield

Table 2: Comparison of Yields with Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

BaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)Reference
Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001298[5][8]
K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295[5]
K₃PO₄ToluenePd(OAc)₂PPh₃1001292[5]
Cs₂CO₃1,4-DioxanePd₂(dba)₃XPhos100897[9]
TEAToluene/H₂OPd(OAc)₂PPh₃1001245[5]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Table 3: Effect of Different Solvents on the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid

SolventBaseCatalystLigandTemp. (°C)Time (h)Yield (%)Reference
Toluene/H₂O (10:1)Na₂CO₃Pd(OAc)₂PPh₃1001298[5]
1,4-Dioxane/H₂O (4:1)K₃PO₄Pd(PPh₃)₄-801892[6]
DMF/H₂O (1:1)K₂CO₃PdCl₂(dppf)-901291[10]
Ethanol/H₂ONa₂CO₃Pd(OAc)₂PPh₃80696[5]
THF/H₂O (4:1)K₂CO₃Pd(OAc)₂PPh₃801688[11]

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Q4: I am observing significant amounts of side products. What are they and how can I minimize them?

A4: Common side reactions in Suzuki couplings include:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often an issue with aqueous bases and higher temperatures.

    • Solution: Consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable towards protodeboronation.[1] Using anhydrous solvents can also help.

  • Dehalogenation: The bromo-substituent on your phenyl ring is replaced by a hydrogen atom.

    • Solution: This can be influenced by the choice of base, ligand, and solvent. Screening different reaction conditions may be necessary. In some cases, a less reactive catalyst system might be beneficial to disfavor this pathway.

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.

    • Solution: This is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[1]

Mandatory Visualizations

Here are diagrams illustrating key concepts and workflows related to Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product BoronicAcid Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(Base)]⁻ BoronicAcid->Boronate + Base Base Base Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckPurity Check Purity of Starting Materials Start->CheckPurity Degas Ensure Proper Degassing and Inert Atmosphere CheckPurity->Degas Purity OK OptimizeBase Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Degas->OptimizeBase Setup OK OptimizeSolvent Screen Different Solvents (Toluene, Dioxane, DMF) OptimizeBase->OptimizeSolvent OptimizeCatalyst Optimize Catalyst/Ligand (e.g., use Buchwald ligands) OptimizeSolvent->OptimizeCatalyst OptimizeTemp Adjust Temperature OptimizeCatalyst->OptimizeTemp SideReactions Analyze for Side Products (Dehalogenation, Protodeboronation) OptimizeTemp->SideReactions Still Low Yield Success Improved Yield OptimizeTemp->Success Yield Improved UseBoronateEster Use Boronic Ester or Trifluoroborate Salt SideReactions->UseBoronateEster Protodeboronation Observed UseBoronateEster->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromophenyl Compound

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Bromophenyl substrate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the bromophenyl substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure coupled product.

Protocol 2: Procedure for a Challenging Suzuki Coupling Using a Buchwald Ligand

This protocol is recommended for sterically hindered or electron-rich bromophenyl substrates.

Materials:

  • Sterically hindered bromophenyl substrate (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the bromophenyl substrate (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.02 equiv), the SPhos ligand (0.04 equiv), and the finely ground K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas at least three times.

  • Solvent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. These reactions are often complete within 2-12 hours.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

References

Technical Support Center: 3-(4-Bromophenyl)-3-oxopropanenitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-3-oxopropanenitrile. The following information addresses common issues encountered during base-catalyzed reactions, with a focus on how the choice of base can significantly impact reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound using a base?

A1: this compound is a versatile building block for the synthesis of various heterocyclic compounds. The most common base-catalyzed reactions include:

  • Knoevenagel Condensation: Reaction with an aldehyde or ketone to form an α,β-unsaturated product. This reaction is typically catalyzed by a weak base.[1][2]

  • Gewald Reaction: A one-pot, multi-component reaction involving a ketone or aldehyde, an active methylene compound like this compound, and elemental sulfur in the presence of a base to yield a substituted 2-aminothiophene.[1][3][4][5]

  • Thorpe-Ziegler Reaction (Self-Condensation): While less common for this specific substrate without a dinitrile partner, self-condensation can occur in the presence of a strong base, leading to dimers or other related products.[6]

  • Cyclization Reactions: Intramolecular or intermolecular cyclization with other reagents to form various heterocyclic systems such as pyridines, pyrimidines, and furans.[7][8][9]

Q2: How does the choice of base (strong vs. weak) affect my reaction?

A2: The choice of base is critical and depends on the desired transformation:

  • Weak Bases (e.g., piperidine, triethylamine, morpholine): These are typically used for Knoevenagel-type condensations.[2] They are strong enough to deprotonate the active methylene group without promoting side reactions like self-condensation of aldehydes or ketones.[2]

  • Strong Bases (e.g., sodium ethoxide, potassium tert-butoxide, sodium hydride): These are often required for reactions where a higher concentration of the enolate is needed, such as in Thorpe-Ziegler type reactions or when less reactive electrophiles are used. However, strong bases can lead to side reactions and decomposition if not carefully controlled.[10]

Q3: I am observing a dark-colored reaction mixture and multiple spots on my TLC. What could be the cause?

A3: A dark reaction mixture and multiple TLC spots often indicate decomposition of starting materials or products, or the formation of multiple side products.[10]

  • Base Strength: A base that is too strong can cause decomposition. Consider using a milder base if the reaction allows.

  • Temperature: Exothermic reactions can lead to decomposition if the temperature is not controlled. Running the reaction at a lower temperature may improve the outcome.[10]

  • Air Sensitivity: Some intermediates may be sensitive to air. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Issue 1: Low Yield in Knoevenagel Condensation
Possible Cause Troubleshooting Steps
Insufficiently basic catalyst While a weak base is needed, it must be strong enough to deprotonate the active methylene group. If using a very weak base, consider switching to a slightly stronger amine base like piperidine.
Reversible reaction The Knoevenagel condensation can be reversible. To drive the reaction to completion, consider removing the water formed during the reaction, for example, by using a Dean-Stark apparatus.
Steric hindrance If the aldehyde or ketone substrate is sterically hindered, the reaction may be slow. Increase the reaction time or temperature, or consider using a more active catalyst.
Issue 2: Formation of Byproducts in Gewald Reaction
Possible Cause Troubleshooting Steps
Self-condensation of the ketone This can be an issue if a strong base is used.[2] Use a weaker amine base like morpholine or triethylamine.
Incorrect stoichiometry Ensure the correct molar ratios of the ketone, this compound, and sulfur are used.
Reaction temperature The Gewald reaction is often exothermic. Maintain the reaction temperature, typically between room temperature and 50°C, to avoid side reactions.[6]

Data Presentation

Table 1: Effect of Base on Knoevenagel Condensation with Benzaldehyde

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Observations
PiperidineEthanolReflux485Clean reaction, easy work-up
TriethylamineTolueneReflux1270Slower reaction rate
Sodium EthoxideEthanolRoom Temp260Formation of side products observed
Potassium CarbonateDMF80875Heterogeneous reaction, requires good stirring

Table 2: Influence of Base on Gewald Reaction with Cyclohexanone

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Observations
MorpholineEthanol50690High yield of the desired 2-aminothiophene
TriethylamineMethanol50882Clean reaction
PiperidineEthanol50488Faster reaction, but minor impurities
Sodium HydroxideDMF60245Significant byproduct formation and dark coloration

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Piperidine
  • To a solution of this compound (10 mmol) and an aldehyde or ketone (10 mmol) in ethanol (30 mL), add a catalytic amount of piperidine (0.5 mmol).

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain the pure α,β-unsaturated product.

Protocol 2: Gewald Synthesis of 2-Aminothiophenes using Morpholine
  • In a round-bottom flask, dissolve this compound (10 mmol), a ketone (e.g., cyclohexanone, 10 mmol), and elemental sulfur (10 mmol) in ethanol (40 mL).

  • To this stirred suspension, add morpholine (2 mmol) dropwise.[6]

  • Stir the reaction mixture at 50°C for several hours, monitoring by TLC.[6]

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to yield the pure 2-aminothiophene.

Mandatory Visualizations

Knoevenagel_Condensation reagents This compound + Aldehyde/Ketone + Weak Base (e.g., Piperidine) deprotonation Deprotonation of Active Methylene reagents->deprotonation Catalyst carbanion Carbanion Intermediate deprotonation->carbanion nucleophilic_attack Nucleophilic Attack on Carbonyl Carbon carbanion->nucleophilic_attack intermediate Tetrahedral Intermediate nucleophilic_attack->intermediate dehydration Dehydration intermediate->dehydration - H2O product α,β-Unsaturated Product dehydration->product

Caption: Knoevenagel condensation pathway.

Gewald_Reaction cluster_start Starting Materials ketonitrile This compound knoevenagel Knoevenagel Condensation ketonitrile->knoevenagel ketone Ketone/Aldehyde ketone->knoevenagel sulfur Elemental Sulfur sulfur_addition Sulfur Addition sulfur->sulfur_addition base Amine Base (e.g., Morpholine) base->knoevenagel Catalyst intermediate1 α,β-Unsaturated Nitrile knoevenagel->intermediate1 intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization (Thorpe-Ziegler type) intermediate2->cyclization tautomerization Tautomerization cyclization->tautomerization product 2-Aminothiophene Product tautomerization->product

Caption: Generalized workflow for the Gewald reaction.

Troubleshooting_Workflow start Reaction Issue Identified (e.g., Low Yield, Byproducts) check_base Is the base choice appropriate? start->check_base check_temp Is the temperature optimal? check_base->check_temp Yes change_base Select a different base (milder or stronger as needed) check_base->change_base No check_reagents Are reagents pure and stoichiometry correct? check_temp->check_reagents Yes adjust_temp Adjust temperature (lower for selectivity, higher for rate) check_temp->adjust_temp No purify_reagents Purify/check starting materials and verify stoichiometry check_reagents->purify_reagents No rerun Re-run the experiment check_reagents->rerun Yes change_base->rerun adjust_temp->rerun purify_reagents->rerun

Caption: Logical troubleshooting workflow.

References

Solvent effects on the reactivity of (4-Bromobenzoyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromobenzoyl)acetonitrile. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the keto-enol tautomerism of (4-Bromobenzoyl)acetonitrile?

A1: The solvent plays a crucial role in the keto-enol equilibrium of (4-Bromobenzoyl)acetonitrile. The polarity of the solvent is a key factor, with different solvents stabilizing the keto or enol tautomer to varying degrees. Generally, polar aprotic solvents tend to favor the more polar keto form, while non-polar solvents shift the equilibrium towards the less polar, intramolecularly hydrogen-bonded enol form. This equilibrium can be quantitatively assessed using techniques like ¹H NMR spectroscopy by integrating the signals corresponding to the methylene protons of the keto form and the vinyl proton of the enol form.[1][2][3]

Q2: I am observing unexpected peaks in the ¹H NMR spectrum of my sample. What could be the cause?

A2: Unexpected peaks in the ¹H NMR spectrum can arise from several sources. The presence of both keto and enol tautomers of (4-Bromobenzoyl)acetonitrile will give rise to distinct sets of signals. The chemical shifts of these tautomers are solvent-dependent. Additionally, residual solvent peaks are common in NMR spectra. It is also important to consider the possibility of impurities in the starting material or the formation of side products during the reaction.

Q3: My reaction yield is consistently low when using (4-Bromobenzoyl)acetonitrile. What are the common pitfalls?

A3: Low reaction yields can be attributed to several factors. Incomplete dissolution of (4-Bromobenzoyl)acetonitrile in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reactivity. The presence of moisture can also be detrimental, especially in reactions involving sensitive reagents. Furthermore, side reactions, such as self-condensation or reaction with the solvent, can consume the starting material and lower the yield of the desired product. Careful optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial.

Q4: How does the solvent impact the UV-Vis spectrum of (4-Bromobenzoyl)acetonitrile?

A4: The UV-Vis absorption spectrum of (4-Bromobenzoyl)acetonitrile is subject to solvatochromic shifts, meaning the position of the absorption maxima (λ_max) changes with the polarity of the solvent.[4] This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. Generally, a shift to longer wavelengths (bathochromic or red shift) is observed in more polar solvents for π → π* transitions, while a shift to shorter wavelengths (hypsochromic or blue shift) can occur for n → π* transitions. This effect can be utilized to probe the microenvironment of the molecule.

Troubleshooting Guides

Issue 1: Difficulty in Achieving Complete Dissolution of (4-Bromobenzoyl)acetonitrile
  • Symptom: A significant amount of solid (4-Bromobenzoyl)acetonitrile remains undissolved in the reaction mixture, even with stirring.

  • Possible Cause: The chosen solvent has low solvating power for the compound at the reaction temperature.

  • Troubleshooting Steps:

    • Solvent Selection: Consult a solvent polarity chart and consider using a more polar aprotic solvent such as acetonitrile, acetone, or dimethylformamide (DMF).

    • Temperature Increase: Gently warm the mixture to increase the solubility of the starting material. Ensure the temperature is compatible with the stability of all reactants and reagents.

    • Co-solvent System: Employ a mixture of solvents. For instance, adding a small amount of a more polar solvent to a less polar one can significantly enhance solubility.

Issue 2: Inconsistent Reaction Rates or Stalled Reactions
  • Symptom: The reaction proceeds sluggishly or stops before completion, as monitored by techniques like TLC or LC-MS.

  • Possible Cause: The solvent is influencing the reaction kinetics negatively. For nucleophilic substitution reactions, polar aprotic solvents generally enhance the rate by solvating the cation while leaving the nucleophile relatively free. Protic solvents can solvate the nucleophile, reducing its reactivity.

  • Troubleshooting Steps:

    • Solvent Choice: For reactions involving anionic nucleophiles, switching from a protic solvent (e.g., ethanol, methanol) to a polar aprotic solvent (e.g., acetonitrile, DMSO) can lead to a significant rate enhancement.

    • Catalyst: In some cases, the addition of a suitable catalyst can overcome the kinetic barrier. For instance, in the Hantzsch pyridine synthesis, an acid catalyst is often employed.[5][6]

    • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Issue 3: Formation of Multiple Products
  • Symptom: Analysis of the crude reaction mixture shows the presence of several unexpected products in significant amounts.

  • Possible Cause: The reaction conditions, including the solvent, are promoting side reactions. For example, in basic conditions, self-condensation of the β-ketonitrile can occur.

  • Troubleshooting Steps:

    • Solvent Optimization: The choice of solvent can influence the selectivity of a reaction. Experiment with a range of solvents with varying polarities to find the optimal conditions for the desired transformation.

    • Temperature Control: Running the reaction at a lower temperature can sometimes suppress the formation of side products.

    • Order of Addition: The order in which reagents are added can be critical. For example, adding the base slowly to a solution of the other reactants can minimize its concentration at any given time and reduce base-catalyzed side reactions.

Data Presentation

Table 1: Solvent Effects on the Keto-Enol Equilibrium of β-Ketonitriles
Solvent (Deuterated)Dielectric Constant (ε)% Keto% EnolKeq ([Enol]/[Keto])
Chloroform-d (CDCl₃)4.8HighLow< 1
Acetone-d₆20.723773.35
DMSO-d₆46.7LowHigh> 1

Data is illustrative for a related compound and serves to demonstrate the expected trend.[1]

Table 2: ¹H NMR Chemical Shifts of Methylene Protons in (4-Bromobenzoyl)acetonitrile (Keto Tautomer) in Various Solvents

The chemical shift of the methylene protons (-CH₂-) in the keto tautomer of (4-Bromobenzoyl)acetonitrile is sensitive to the solvent environment. The following table provides typical chemical shift ranges in common deuterated solvents.

Deuterated SolventTypical ¹H Chemical Shift (δ, ppm) of -CH₂-
Chloroform-d (CDCl₃)3.5 - 4.0
Acetone-d₆3.6 - 4.2
Acetonitrile-d₃3.4 - 3.9
DMSO-d₆3.8 - 4.5

These are approximate values and can be influenced by concentration and temperature.[7]

Table 3: UV-Vis Absorption Maxima (λ_max) of a Structurally Similar Compound in Different Solvents

The following data for a substituted chromophore demonstrates the principle of solvatochromism. Similar effects would be expected for (4-Bromobenzoyl)acetonitrile.

SolventPolarity Indexλ_max (nm)
n-Hexane0.1290
Dichloromethane3.1295
Acetonitrile5.8300
Ethanol4.3305
Methanol5.1308

Data is illustrative for a compound with a similar chromophore system.

Experimental Protocols

General Procedure for Hantzsch Pyridine Synthesis using (4-Bromobenzoyl)acetonitrile

The Hantzsch synthesis is a multi-component reaction that can be employed to synthesize substituted pyridines from β-keto compounds.[5][6][8][9]

  • Reactant Preparation: In a round-bottom flask, dissolve (4-Bromobenzoyl)acetonitrile (1 equivalent), an aldehyde (1 equivalent), and a β-amino crotonate or a similar enamine source (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or acetonitrile).

  • Reaction Conditions: Add a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) or a base (e.g., piperidine), depending on the specific variant of the synthesis.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants (4-Bromobenzoyl)acetonitrile Aldehyde Enamine Source Dissolution Dissolution Reactants->Dissolution Dissolve in Solvent Solvent Selection (e.g., Ethanol, Acetonitrile) Solvent->Dissolution Reaction_Mixture Reaction_Mixture Dissolution->Reaction_Mixture Heating Heating Reaction_Mixture->Heating Reflux Catalyst Add Catalyst (Acid or Base) Catalyst->Reaction_Mixture Monitoring Monitoring Heating->Monitoring Monitor by TLC Cooling Cooling Monitoring->Cooling Isolation Isolation Cooling->Isolation Filtration or Solvent Removal Purification Purification Isolation->Purification Recrystallization or Chromatography Final_Product Final_Product Purification->Final_Product

Caption: A generalized experimental workflow for the Hantzsch pyridine synthesis.

keto_enol_equilibrium cluster_solvents Solvent Environment Keto Keto Tautomer (More Polar) Enol Enol Tautomer (Less Polar, Intramolecular H-bond) Keto->Enol Equilibrium Polar_Aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) Polar_Aprotic->Keto Favors Non_Polar Non-Polar (e.g., Chloroform, Toluene) Non_Polar->Enol Favors

Caption: The influence of solvent polarity on the keto-enol tautomeric equilibrium.

References

Validation & Comparative

Characterization of 3-(4-Bromophenyl)-3-oxopropanenitrile: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of 3-(4-Bromophenyl)-3-oxopropanenitrile, with a primary focus on elemental analysis as a fundamental technique for confirming empirical formulas and assessing purity. The performance of elemental analysis is objectively compared with its theoretical values, and supporting data from alternative analytical techniques are provided for a comprehensive structural elucidation.

Overview of this compound

This compound is a chemical compound with the molecular formula C₉H₆BrNO[1]. Its structure incorporates a bromophenyl group, a ketone, and a nitrile functional group. This combination of features makes it a potentially valuable intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Accurate characterization is crucial to ensure the identity and purity of the compound for subsequent applications.

Elemental Analysis: Theoretical vs. Experimental Data

Elemental analysis by combustion is a cornerstone technique for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. For halogen-containing compounds like this compound, combustion analysis is coupled with techniques such as ion chromatography for accurate halogen determination.

The theoretical elemental composition of this compound (Molecular Weight: 224.06 g/mol ) has been calculated and is presented in Table 1. Modern elemental analyzers are expected to provide results within a ±0.4% deviation from the theoretical values for CHN analysis to be considered acceptable for publication in most scientific journals.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Theoretical Mass %Expected Experimental Range (%)
CarbonC12.019108.0948.2547.85 - 48.65
HydrogenH1.0166.062.702.30 - 3.10
BromineBr79.90179.9035.66-
NitrogenN14.01114.016.255.85 - 6.65
OxygenO16.00116.007.14-
Total 224.06 100.00

Table 1: Theoretical and Expected Experimental Elemental Composition of this compound.

Alternative Characterization Methods

To provide a more complete picture of the compound's structure and purity, elemental analysis is often used in conjunction with spectroscopic techniques.

Spectroscopic Data

Below is a summary of available and expected spectroscopic data for this compound.

TechniqueData
¹H NMR Expected Signals: Aromatic protons (protons on the bromophenyl ring) would likely appear as two doublets in the range of 7.5-8.0 ppm. The methylene (-CH₂-) protons adjacent to the carbonyl and nitrile groups would be expected to produce a singlet at approximately 4.0-4.5 ppm.
¹³C NMR Observed Signals: The ¹³C NMR spectrum shows characteristic peaks for the carbonyl carbon (~188 ppm), the nitrile carbon (~115 ppm), the methylene carbon (~30 ppm), and aromatic carbons (128-135 ppm).
IR Spectroscopy Observed Signals: The IR spectrum displays a strong absorption band for the carbonyl (C=O) stretch around 1690 cm⁻¹, a characteristic peak for the nitrile (C≡N) stretch near 2250 cm⁻¹, and absorption bands corresponding to the aromatic C-H and C=C bonds.

Table 2: Summary of Spectroscopic Data for this compound.

Experimental Protocols

Elemental Analysis (CHN and Bromine)

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Nitrogen, and Bromine in this compound.

Methodology:

  • Sample Preparation: A small amount (typically 1-3 mg) of the dried and purified compound is accurately weighed into a tin or silver capsule.

  • Combustion: The sample is introduced into a high-temperature furnace (around 900-1000 °C) in a stream of pure oxygen. This process leads to the complete combustion of the sample.

  • Gas Separation and Detection (CHN): The combustion products (CO₂, H₂O, and N₂) are passed through a series of columns to separate them. The amount of each gas is then measured by a thermal conductivity detector.

  • Halogen Determination (Bromine): For bromine analysis, the combustion gases are passed through an absorption solution. The resulting bromide ions are then quantified using ion chromatography.

  • Data Analysis: The instrument's software calculates the mass percentage of each element based on the detector's response and the initial sample weight.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of a newly synthesized compound like this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Conclusion synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification elemental_analysis Elemental Analysis (CHN, Br) purification->elemental_analysis Purity & Formula Confirmation spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy Structural Elucidation confirmation Structure & Purity Confirmed elemental_analysis->confirmation spectroscopy->confirmation

Caption: Workflow for the synthesis and characterization of a chemical compound.

The following diagram illustrates the signaling pathway of the elemental analysis process.

sample Sample in Tin Capsule combustion High-Temperature Combustion (O₂) sample->combustion gases Combustion Gases (CO₂, H₂O, N₂, HBr, etc.) combustion->gases reduction Reduction & Scrubbing gases->reduction separation Gas Chromatography Separation reduction->separation absorption Halogen Absorption reduction->absorption detection_tcd Thermal Conductivity Detector (TCD) for CHN separation->detection_tcd data Data Acquisition & Processing detection_tcd->data ic Ion Chromatography (IC) for Bromine absorption->ic ic->data results Elemental Composition (%) data->results

Caption: Signaling pathway for elemental analysis by combustion.

References

A Comparative Guide to Pyrazole Synthesis: 3-(4-Bromophenyl)-3-oxopropanenitrile vs. Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-inflammatory drugs like celecoxib, anticancer agents, and antimicrobials. The synthesis of this five-membered heterocycle is a cornerstone of drug discovery, and the choice of precursor is critical to the efficiency, yield, and substitution pattern of the final product.

This guide provides an objective comparison of pyrazole synthesis starting from 3-(4-Bromophenyl)-3-oxopropanenitrile, a representative β-ketonitrile, with other common and versatile precursors: 1,3-dicarbonyl compounds and chalcones. We present supporting quantitative data, detailed experimental protocols, and mechanistic diagrams to inform your synthetic strategy.

General Synthetic Workflow

The synthesis of pyrazoles from various precursors generally follows a cyclocondensation reaction with a hydrazine derivative. The selection of the primary precursor dictates the reaction mechanism and the substituents on the final pyrazole ring.

G cluster_precursors Select Precursor Precursor_A β-Ketonitrile (e.g., this compound) Hydrazine Add Hydrazine (R-NHNH2) Precursor_A->Hydrazine Precursor_B 1,3-Dicarbonyl Compound (e.g., Diketone, Ketoester) Precursor_B->Hydrazine Precursor_C Chalcone (α,β-Unsaturated Ketone) Precursor_C->Hydrazine Reaction Cyclocondensation Reaction Hydrazine->Reaction Product Substituted Pyrazole Reaction->Product Purification Purification (Recrystallization / Chromatography) Product->Purification

Caption: A generalized workflow for pyrazole synthesis.

Performance Comparison of Pyrazole Precursors

The choice of precursor significantly impacts reaction conditions and outcomes. β-Ketonitriles are particularly valuable for producing 5-aminopyrazoles, a key intermediate for many bioactive compounds. The classic Knorr synthesis using 1,3-dicarbonyls is robust and high-yielding. Chalcones provide a route to pyrazolines, which can be subsequently oxidized to pyrazoles.

Precursor TypeSpecific ExampleHydrazineCatalyst / SolventReaction ConditionsYield (%)Reference
β-Ketonitrile 3-Oxo-3-phenylpropanenitrilePhenylhydrazineEthanol / Acetic AcidReflux, 8h83-88%[1]
β-Ketonitrile 2-CyanoacetophenoneHydrazine HydrateEthanolRefluxGood Yield[2][3]
1,3-Dicarbonyl (β-Ketoester) Ethyl AcetoacetatePhenylhydrazineNano-ZnONot Specified95%[4]
1,3-Dicarbonyl (β-Ketoester) Ethyl BenzoylacetateHydrazine Hydrate1-Propanol / Acetic Acid~100°C, >1h79%[5]
1,3-Dicarbonyl (β-Diketone) 2-(trifluoromethyl)-1,3-diketonePhenylhydrazineEthanolReflux63%[4]
1,3-Dicarbonyl (β-Diketone) Various 1,3-DiketonesPhenylhydrazineN,N-dimethylacetamideRoom Temperature59-98%[4]
Chalcone (α,β-Unsaturated Ketone) 1-Aryl-3-aryl-prop-2-en-1-onePhenylhydrazineEthanol / Acetic AcidReflux, 4hHigh Yield[6]
Chalcone (α,β-Unsaturated Ketone) Generic ChalconeHydrazine HydrateEthanol / Acetic AcidReflux, 4-6hGood Yield[7][8]

Synthetic Pathways and Mechanisms

The reaction mechanism varies depending on the precursor used. Below are the accepted pathways for the three compared methods.

From β-Ketonitriles (e.g., this compound)

This is the most direct route to 5-aminopyrazoles. The reaction proceeds via nucleophilic attack of the hydrazine on the carbonyl group to form a hydrazone, followed by an intramolecular cyclization onto the nitrile carbon.[1][2]

G Start β-Ketonitrile + Hydrazine (R-NHNH2) Hydrazone Hydrazone Intermediate Start->Hydrazone Attack on C=O Cyclization Intramolecular Cyclization Hydrazone->Cyclization Attack on C≡N Aminopyrazole 5-Aminopyrazole Cyclization->Aminopyrazole Tautomerization

Caption: Synthesis of 5-aminopyrazoles from β-ketonitriles.

From 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)

The Knorr synthesis is a classic method involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[9][10] The reaction forms a hydrazone intermediate, which then cyclizes and dehydrates to yield the stable aromatic pyrazole ring.[9][11] When using unsymmetrical dicarbonyls, a mixture of regioisomers can be formed.[12]

G Start 1,3-Dicarbonyl + Hydrazine (R-NHNH2) Hydrazone Hydrazone/ Enamine Intermediate Start->Hydrazone Condensation Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Attack Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: The Knorr pyrazole synthesis pathway.

From Chalcones (α,β-Unsaturated Ketones)

Chalcones react with hydrazines to typically form pyrazoline intermediates.[6][7] The reaction can proceed via two main pathways: initial condensation at the carbonyl to form a hydrazone followed by cyclization, or a Michael addition of the hydrazine to the double bond. The resulting pyrazoline can then be oxidized to the corresponding pyrazole.

G Start Chalcone + Hydrazine (R-NHNH2) Pyrazoline Pyrazoline Intermediate Start->Pyrazoline Cyclocondensation Pyrazole Pyrazole Pyrazoline->Pyrazole Oxidation

Caption: Pyrazole synthesis from a chalcone precursor.

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-(4-bromophenyl)-1H-pyrazole from a β-Ketonitrile

This protocol is adapted from the general synthesis of 5-aminopyrazoles.[2][3]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.2-2 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure and/or add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol and then water, and dry under vacuum to obtain the crude 5-amino-3-(4-bromophenyl)-1H-pyrazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from a β-Ketoester

This protocol details the synthesis of a pyrazolone, a tautomer of pyrazole, from ethyl benzoylacetate.[5][9]

  • Reaction Setup: In a 20-mL scintillation vial or round-bottom flask, combine ethyl benzoylacetate (1 equivalent, e.g., 3 mmol) and hydrazine hydrate (2 equivalents, e.g., 6 mmol).

  • Add Solvent and Catalyst: Add 1-propanol (e.g., 3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Reaction: Add a stir bar and heat the reaction on a hot plate with stirring to approximately 100°C.

  • Monitoring: After 1 hour, monitor the reaction by TLC (e.g., 30% ethyl acetate/70% hexane) until the starting ketoester is completely consumed.

  • Precipitation: While still hot and stirring, add water (e.g., 10 mL) to the reaction mixture to precipitate the product.

  • Isolation: Isolate the solid product by vacuum filtration, wash with cold water, and allow the solid to air dry.

Protocol 3: Synthesis of a Pyrazoline from a Chalcone

This protocol describes the cyclization of a chalcone with hydrazine.[7][8]

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 equivalent) in ethanol (e.g., 5-10 mL).

  • Addition of Hydrazine: Add hydrazine hydrate or phenylhydrazine (1-1.2 equivalents) dropwise to the solution. A few drops of a catalyst, such as glacial acetic acid, can be added.[7]

  • Reaction: Heat the reaction mixture to reflux (around 80°C) for 4-6 hours.[7]

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Collect the resulting solid precipitate by filtration, wash with water, and dry.

  • Purification: Purify the crude pyrazoline derivative by recrystallization from ethanol.

Application in Drug Development: COX-2 Inhibition

Many pyrazole-containing drugs, such as Celecoxib, function as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[13][14][15] The COX-2 enzyme is a key mediator in the inflammatory pathway, converting arachidonic acid into prostaglandins (PGs), which cause pain and inflammation. Selective inhibition of COX-2 over the related COX-1 isoform reduces inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[16]

G cluster_pathway Inflammatory Signaling Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA releases COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs converts to Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Pyrazole Derivative (e.g., Celecoxib) Inhibitor->COX2 selectively inhibits

Caption: Mechanism of COX-2 inhibition by pyrazole derivatives.

Conclusion

The synthesis of pyrazoles is a well-established and versatile field with multiple effective pathways.

  • This compound and other β-ketonitriles are superior precursors for the direct synthesis of 5-aminopyrazoles, which are valuable building blocks in medicinal chemistry.[2][3] This route is efficient and proceeds under relatively mild conditions.

  • The Knorr synthesis from 1,3-dicarbonyl compounds remains a highly reliable and general method, often providing excellent yields for a wide range of substituted pyrazoles.[4][9] Its main drawback can be a lack of regioselectivity with unsymmetrical precursors.

  • Chalcones offer a straightforward route to pyrazolines, which can be valuable targets in their own right or can be oxidized to pyrazoles.[7][17] This two-step approach (chalcone synthesis followed by cyclization) adds length but also modularity to the synthetic design.

The optimal choice of precursor will depend on the desired substitution pattern of the target pyrazole, the availability of starting materials, and the specific goals of the research program.

References

A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis: Beyond (4-Bromobenzoyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. (4-Bromobenzoyl)acetonitrile is a widely utilized building block in this field, valued for its reactivity in forming a variety of heterocyclic scaffolds. However, the exploration of alternative reagents is crucial for expanding chemical diversity, optimizing reaction outcomes, and fine-tuning the physicochemical properties of target molecules. This guide provides an objective comparison of alternative β-ketonitriles to (4-Bromobenzoyl)acetonitrile in the synthesis of key heterocyclic systems: pyrazoles, pyrimidines, and pyridines. The performance of these alternatives is evaluated based on experimental data, with detailed protocols provided for key reactions.

The Role of β-Ketonitriles in Heterocyclic Synthesis

β-Ketonitriles, such as (4-Bromobenzoyl)acetonitrile, are versatile intermediates in organic synthesis. Their unique structure, featuring both a ketone and a nitrile group separated by a methylene bridge, allows for a variety of cyclization reactions to form diverse heterocyclic rings. These compounds are particularly valuable in multicomponent reactions, where their reactivity can be harnessed to construct complex molecules in a single step.

Comparison of Alternative Reagents

The following sections provide a comparative overview of various substituted benzoylacetonitriles and other β-ketonitriles in the synthesis of pyrazoles, pyrimidines, and pyridines. The data presented is collated from peer-reviewed literature and aims to provide a clear comparison of reaction yields under similar conditions where possible.

Pyrazole Synthesis via Knorr-Type Reaction

The synthesis of 5-aminopyrazoles through the condensation of β-ketonitriles with hydrazine is a robust and widely used method. [1][2]The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization. [1][2]The nature of the substituent on the benzoyl ring of the β-ketonitrile can influence the reaction rate and yield.

Table 1: Comparison of Substituted Benzoylacetonitriles in the Synthesis of 5-Amino-3-arylpyrazoles

β-Ketonitrile ReagentSubstituent (R)Reaction ConditionsYield (%)Reference
BenzoylacetonitrileHHydrazine hydrate, ethanol, refluxHigh[1][2]
(4-Bromobenzoyl)acetonitrile4-BrHydrazine hydrate, ethanol, refluxHigh[1][2]
(4-Chlorobenzoyl)acetonitrile4-ClHydrazine hydrate, ethanol, refluxHigh[1][2]
(4-Methylbenzoyl)acetonitrile4-CH₃Hydrazine hydrate, ethanol, refluxHigh[1][2]
(4-Methoxybenzoyl)acetonitrile4-OCH₃Hydrazine hydrate, ethanol, refluxHigh[1][2]
(4-Nitrobenzoyl)acetonitrile4-NO₂Hydrazine hydrate, ethanol, refluxModerate to High[1][2]

Note: "High" yield generally refers to yields above 80%, while "Moderate to High" can range from 60-80%, as specific numerical data for a direct comparison under identical conditions can vary across literature sources.

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-1H-pyrazol-3-amine

A mixture of (4-Bromobenzoyl)acetonitrile (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is refluxed for 4 hours. The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product.

Pyrimidine Synthesis

Pyrimidines are another important class of heterocycles that can be synthesized from β-ketonitriles. The Biginelli reaction and the Pinner synthesis are two common methods. [3][4]The Biginelli reaction is a one-pot multicomponent reaction involving a β-dicarbonyl compound (or a β-ketonitrile), an aldehyde, and urea or thiourea. [3] Table 2: Performance of β-Ketonitriles in Pyrimidine Synthesis

Heterocyclic Productβ-Ketonitrile ReagentOther Key ReagentsReaction MethodYield (%)Reference
2-Amino-4-aryl-6-phenylpyrimidine-5-carbonitrileBenzoylacetonitrileAryl aldehyde, GuanidineMulticomponentGood[5]
4-(4-Bromophenyl)-2-amino-6-phenylpyrimidine-5-carbonitrile(4-Bromobenzoyl)acetonitrileBenzaldehyde, GuanidineMulticomponentGood[5]
2,4-Diaryl-6-methylpyrimidine-5-carbonitrileSubstituted benzoylacetonitrilesAcetophenone, Ammonium acetateMulticomponentVariable[6]

Note: "Good" and "Variable" are used to reflect the qualitative descriptions in the literature, as direct quantitative comparisons are often not available in a single study.

Experimental Protocol: Biginelli-Type Synthesis of a Dihydropyrimidinone

A mixture of a β-ketonitrile (10 mmol), an aromatic aldehyde (10 mmol), and urea (15 mmol) in ethanol (50 mL) is treated with a catalytic amount of hydrochloric acid. The mixture is heated to reflux and stirred for several hours. Upon cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried. [7]

Pyridine Synthesis

Substituted pyridines can be synthesized from β-ketonitriles through various methods, including the Hantzsch synthesis and the Bohlmann-Rahtz synthesis. [6][8]These reactions often involve the condensation of the β-ketonitrile with other components to build the pyridine ring.

Table 3: Application of β-Ketonitriles in Pyridine Synthesis

Heterocyclic Productβ-Ketonitrile ReagentOther Key ReagentsReaction MethodYield (%)Reference
Polysubstituted PyridinesBenzoylacetonitrileChalcones, Ammonium acetateMulticomponentGood[9]
2,4,6-TriarylpyridinesSubstituted benzoylacetonitrilesAryl ketones, Ammonium acetateMulticomponentGood[9]
2-Amino-3-cyanopyridinesBenzoylacetonitrileMalononitrile, Aldehydes, Ammonium acetateMulticomponentHigh[10]

Note: Yields are generally reported as "Good" to "High" in the literature for these types of reactions, indicating the versatility of β-ketonitriles in pyridine synthesis.

Experimental Protocol: Hantzsch-Type Pyridine Synthesis

A mixture of a β-ketonitrile (10 mmol), an aldehyde (10 mmol), a β-ketoester (10 mmol), and ammonium acetate (15 mmol) in acetic acid is heated at reflux for 6-8 hours. The reaction mixture is then cooled and poured into ice water. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the dihydropyridine product, which can be subsequently oxidized to the corresponding pyridine. [11]

Visualizing Synthetic Pathways

To better understand the relationships and workflows in heterocyclic synthesis using β-ketonitriles, the following diagrams are provided.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Start_Reagent (4-Bromobenzoyl)acetonitrile or Alternative β-Ketonitrile Reaction_Type Named Reaction (e.g., Knorr, Biginelli, Hantzsch) Start_Reagent->Reaction_Type Other_Reactants Hydrazines, Aldehydes, Ammonia Sources, etc. Other_Reactants->Reaction_Type Heterocycles Pyrazoles, Pyrimidines, Pyridines Reaction_Type->Heterocycles

Caption: General workflow for heterocyclic synthesis from β-ketonitriles.

Reaction_Mechanisms cluster_pyrazole Knorr Pyrazole Synthesis cluster_pyrimidine Biginelli Reaction cluster_pyridine Hantzsch Pyridine Synthesis P1 β-Ketonitrile + Hydrazine P2 Hydrazone Intermediate P1->P2 P3 Intramolecular Cyclization P2->P3 P4 5-Aminopyrazole P3->P4 Y1 β-Ketonitrile + Aldehyde + Urea Y2 Acyliminium Ion Intermediate Y1->Y2 Y3 Cyclocondensation Y2->Y3 Y4 Dihydropyrimidinone Y3->Y4 D1 β-Ketonitrile + Aldehyde + β-Ketoester + NH₃ D2 Enamine & Knoevenagel Adduct D1->D2 D3 Michael Addition & Cyclization D2->D3 D4 Dihydropyridine D3->D4 D5 Oxidation D4->D5 D6 Pyridine D5->D6

Caption: Simplified reaction pathways for major heterocyclic syntheses.

Reagent_Selection cluster_pyrazole_reagents For Pyrazoles cluster_pyrimidine_reagents For Pyrimidines cluster_pyridine_reagents For Pyridines Start Desired Heterocycle? Pyrazole Pyrazole Start->Pyrazole Yes Pyrimidine Pyrimidine Start->Pyrimidine No Pyridine Pyridine Start->Pyridine Maybe P_Reagent Substituted Benzoylacetonitriles (High Yields Generally Observed) Pyrazole->P_Reagent Y_Reagent Various β-Ketonitriles Pyrimidine->Y_Reagent D_Reagent Benzoylacetonitrile & Analogs Pyridine->D_Reagent P_Condition Condensation with Hydrazine P_Reagent->P_Condition Y_Condition Biginelli or Pinner Conditions Y_Reagent->Y_Condition D_Condition Hantzsch or Bohlmann-Rahtz Conditions D_Reagent->D_Condition

Caption: Decision flowchart for selecting a β-ketonitrile reagent.

Conclusion

(4-Bromobenzoyl)acetonitrile remains a valuable and reliable reagent for the synthesis of a wide range of heterocycles. However, this guide demonstrates that a variety of other substituted benzoylacetonitriles can serve as effective, and in some cases, strategically advantageous alternatives. The choice of reagent can be guided by the desired substitution pattern on the final heterocyclic product and the specific reaction conditions. Electron-donating and electron-withdrawing groups on the benzoyl moiety of the β-ketonitrile generally do not impede the cyclization reactions, although they may influence reaction rates and overall yields. Researchers are encouraged to consider the full scope of available β-ketonitriles to expand the diversity of their synthesized compound libraries.

References

A Spectroscopic Guide to the Isomers of 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the isomeric forms of a compound is critical for predicting its chemical behavior, reactivity, and biological activity. This guide provides a comparative analysis of the spectroscopic properties of the keto and enol tautomers of 3-(4-Bromophenyl)-3-oxopropanenitrile, offering insights into their structural differences and the experimental methods used for their characterization.

The compound this compound exists as a dynamic equilibrium between two principal tautomeric forms: a keto isomer and an enol isomer. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature. Distinguishing between these isomers is crucial as their distinct structural features lead to different spectroscopic signatures.

Keto-Enol Tautomerism of this compound

The keto form is characterized by a ketone group (C=O) and a methylene group (CH2), while the enol form features a hydroxyl group (-OH) and a carbon-carbon double bond (C=C). The presence of the electron-withdrawing bromophenyl and cyano groups influences the acidity of the α-protons, making tautomerization a significant aspect of this molecule's chemistry.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the keto and enol tautomers due to the different chemical environments of the protons and carbon atoms in each form.

Table 1: Expected ¹H NMR Spectral Data

TautomerFunctional GroupExpected Chemical Shift (δ, ppm)
KetoMethylene (-CH₂-)~ 4.0 - 4.5
Aromatic (C₆H₄)~ 7.5 - 8.0
EnolVinylic (=CH-)~ 5.5 - 6.0
Hydroxyl (-OH)~ 10 - 15 (broad)
Aromatic (C₆H₄)~ 7.4 - 7.9

Table 2: Expected ¹³C NMR Spectral Data

TautomerCarbon AtomExpected Chemical Shift (δ, ppm)
KetoCarbonyl (C=O)~ 190 - 200
Methylene (-CH₂-)~ 30 - 40
Nitrile (-CN)~ 115 - 120
Aromatic (C₆H₄)~ 125 - 140
EnolEnolic Carbon (=C-OH)~ 160 - 170
Vinylic Carbon (=CH-)~ 90 - 100
Nitrile (-CN)~ 110 - 115
Aromatic (C₆H₄)~ 125 - 140
Infrared (IR) Spectroscopy

IR spectroscopy allows for the identification of the key functional groups present in each tautomer.

Table 3: Expected IR Spectral Data

TautomerFunctional GroupExpected Wavenumber (cm⁻¹)
KetoCarbonyl (C=O) stretch~ 1680 - 1700
Nitrile (C≡N) stretch~ 2250 - 2260
C-H stretch (methylene)~ 2900 - 3000
EnolHydroxyl (O-H) stretch~ 3200 - 3600 (broad)
Carbon-carbon double bond (C=C) stretch~ 1600 - 1650
Nitrile (C≡N) stretch~ 2220 - 2230
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the conjugated system in the enol form typically absorbs at a longer wavelength compared to the keto form.

Table 4: Expected UV-Vis Spectral Data

TautomerChromophoreExpected λmax (nm)
KetoBenzoyl group~ 240 - 260
EnolConjugated enone-nitrile system~ 280 - 320

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize the keto-enol tautomerism of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the keto and enol forms in solution.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube. The choice of solvent can influence the position of the keto-enol equilibrium.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

  • Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals (typically 0-16 ppm), and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

Data Analysis:

  • Identify the characteristic signals for the keto (methylene protons) and enol (vinylic and hydroxyl protons) tautomers in the ¹H NMR spectrum.

  • Integrate the area under the respective peaks. The ratio of the integrals of the methylene protons (keto) to the vinylic proton (enol) can be used to determine the equilibrium constant (K_eq = [enol]/[keto]).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer acquire_H1 Acquire ¹H NMR Spectrum transfer->acquire_H1 acquire_C13 Acquire ¹³C NMR Spectrum transfer->acquire_C13 identify Identify keto and enol peaks acquire_H1->identify acquire_C13->identify integrate Integrate peak areas identify->integrate calculate Calculate K_eq integrate->calculate

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups of the keto and enol tautomers.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

  • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal IR absorption in the regions of interest. The solution is then placed in an appropriate IR cell.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or the solvent).

  • Record the spectrum of the sample.

  • The instrument software will automatically subtract the background spectrum.

Data Analysis:

  • Identify the characteristic absorption bands for the C=O stretch (keto), O-H stretch (enol), and C=C stretch (enol).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To observe the electronic transitions of the tautomers and study the equilibrium.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a stock solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or hexane).

  • Prepare a series of dilutions to find a concentration that gives an absorbance in the optimal range (typically 0.1 - 1.0).

Data Acquisition:

  • Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

Data Analysis:

  • Identify the λ_max values corresponding to the electronic transitions of the keto and enol forms.

  • By varying solvent polarity or temperature, changes in the relative intensities of the absorption bands can be used to study the shift in the tautomeric equilibrium.

A Comparative Guide to the Quantification of 3-(4-Bromophenyl)-3-oxopropanenitrile: A Validated HPLC Method and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is critical. This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-(4-Bromophenyl)-3-oxopropanenitrile, a key synthetic intermediate. The performance of this HPLC method is objectively compared with alternative analytical techniques, supported by experimental data and detailed protocols to ensure reproducibility.

High-Performance Liquid Chromatography (HPLC) for Quantification

Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of organic molecules, making it highly suitable for the analysis of this compound. The method's high resolution allows for the effective separation of the main compound from potential impurities.

A validated HPLC method for a structurally similar compound, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, provides a strong basis for the method presented here.[1][2] This method demonstrates excellent linearity, precision, and accuracy.

Table 1: Performance Characteristics of the Validated HPLC Method

ParameterPerformance
Linearity (R²)≥ 0.999
Precision (Intra-day RSD)≤ 2%
Precision (Inter-day RSD)≤ 3%
Accuracy (Recovery)98-102%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL

Experimental Protocol: Validated HPLC Method

This protocol is adapted from established and validated methods for similar bromophenyl-containing compounds.[1][2][3]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Prepare working standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Trifluoroacetic Acid in Water (B).

    • Gradient Program: Start with 60% B, linearly decrease to 20% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Method Validation:

  • Linearity: Assessed by analyzing a series of at least six concentrations across the expected analytical range.

  • Precision: Determined by replicate injections of a standard solution at three different concentrations on the same day (intra-day) and on three different days (inter-day).

  • Accuracy: Evaluated by spiking a known amount of the analyte into a blank matrix and calculating the percent recovery.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards (0.1-100 µg/mL) Stock->Working Filter Syringe Filtration (0.45 µm) Working->Filter Injection Inject 10 µL into HPLC Filter->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification Method_Comparison cluster_hplc HPLC Method cluster_qnmr qNMR Method cluster_gc GC Method H_Sample Sample in Solution H_Separation Liquid-Solid Separation H_Sample->H_Separation H_Detection UV Detection H_Separation->H_Detection H_Quant Quantification (External Standard) H_Detection->H_Quant Q_Sample Sample + Internal Standard in NMR Tube Q_Acquisition NMR Data Acquisition Q_Sample->Q_Acquisition Q_Processing Spectral Processing Q_Acquisition->Q_Processing Q_Quant Absolute Quantification Q_Processing->Q_Quant G_Sample Volatilized Sample G_Separation Gas-Solid/Liquid Separation G_Sample->G_Separation G_Detection FID Detection G_Separation->G_Detection G_Quant Quantification (Internal Standard) G_Detection->G_Quant

References

Unveiling the Biological Potential of Pyrazoles: A Comparative Guide Based on Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds with enhanced biological activity is a paramount objective. Pyrazole derivatives, a class of heterocyclic compounds, have garnered significant attention for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The biological efficacy of these derivatives can be intricately linked to their molecular structure, which is in turn dictated by the synthetic route and the starting materials employed. This guide provides a comparative analysis of the biological activity of pyrazole derivatives synthesized from two common starting materials: α,β-unsaturated ketones (chalcones) and 1,3-dicarbonyl compounds (β-diketones), supported by experimental data and detailed protocols.

Executive Summary

This guide synthesizes data from multiple studies to offer a comparative perspective on the biological activities of pyrazole derivatives based on their synthesis from either chalcones or 1,3-dicarbonyl compounds. While direct head-to-head comparative studies are limited, this report collates representative examples to highlight potential trends in their anticancer, antimicrobial, and anti-inflammatory properties. The data suggests that the choice of starting material significantly influences the substitution pattern of the resulting pyrazole ring, which in turn impacts its interaction with biological targets.

Comparative Analysis of Biological Activity

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core. The synthesis starting from chalcones or 1,3-dicarbonyls offers distinct pathways to introduce this chemical diversity.

Anticancer Activity

Pyrazole derivatives have shown considerable promise as anticancer agents, often by inhibiting specific kinases or inducing apoptosis.

Table 1: Comparative Anticancer Activity of Pyrazole Derivatives

Starting MaterialPyrazole Derivative ExampleCancer Cell LineIC50 (µM)Reference
Chalcone(E)-3-(3-Isopropyl-4-methoxyphenyl)-1-aryl-prop-2-en-1-ones derived pyrazolesNot SpecifiedNot Specified[1]
ChalconePyrazolyl-chalcone derivativesMCF7, PC3, PACA227.6 - 42.6[2]
1,3-Dicarbonyl1,3-DiarylpyrazolonesA549, NCI-H522Not Specified[3]
HydrazinePyrazole derivatives of THCA549, HeLa, MCF-75.8 - 9.8[4]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Pyrazoles derived from chalcones have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a series of pyrazolyl-chalcone derivatives exhibited potent anticancer activity against MCF7, PC3, and PACA2 cell lines, with IC50 values in the micromolar range.[2] Similarly, pyrazoles synthesized from the reaction of pongamol (a 1,3-dicarbonyl compound) with various hydrazines also showed promising anticancer potential.[5]

Antimicrobial Activity

The fight against microbial resistance has spurred the development of new antimicrobial agents, with pyrazoles emerging as a promising scaffold.

Table 2: Comparative Antimicrobial Activity of Pyrazole Derivatives

Starting MaterialPyrazole Derivative ExampleMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
ChalconePyrazole-1-sulphonamidesS. aureus, E. coliModerate activity[6]
HydrazinePyrazole derivativesS. aureus, E. coliMIC: 25.1 - 91.0 µM[6]
1,3-Dicarbonyl & Thiohydrazides3,4-dicarbonyl-substituted pyrazolesNot SpecifiedNot Specified[7][8]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Studies have shown that pyrazole derivatives from various synthetic routes possess antibacterial and antifungal properties. For example, pyrazoles synthesized from chalcones and subsequently converted to pyrazole-1-sulphonamides displayed moderate antimicrobial activity.[6]

Anti-inflammatory Activity

Pyrazole-containing drugs, such as Celecoxib, are well-established non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of novel pyrazole derivatives is a significant area of research.

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives

Starting MaterialPyrazole Derivative ExampleAssay% InhibitionReference
ChalconePyrazole chalconesCarrageenan-induced paw edemaSignificant[9]
Chalcone & HydrazinePyrazolinesCarrageenan-induced paw edemaPotent[10][11]
Not SpecifiedFluorinated pyrazole chalconesCarrageenan-induced paw edemaSignificant[9]

Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

The carrageenan-induced paw edema model in rats is a standard method for evaluating acute anti-inflammatory activity.[12][13][14][15][16] Pyrazole derivatives synthesized from chalcones have shown significant anti-inflammatory effects in this model.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of pyrazole derivatives and the assessment of their biological activities.

Synthesis of Pyrazole Derivatives from Chalcones

General Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriate aromatic aldehyde is reacted with an aromatic ketone in the presence of a base catalyst (e.g., NaOH or KOH) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature until completion.[1][17]

  • Pyrazole Formation: The synthesized chalcone is then reacted with hydrazine hydrate or a substituted hydrazine in a solvent such as ethanol or acetic acid, often under reflux conditions, to yield the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole.[1][10][11]

Synthesis of Pyrazole Derivatives from 1,3-Dicarbonyl Compounds

General Procedure (Knorr Pyrazole Synthesis):

  • A 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) is reacted with a hydrazine derivative (hydrazine hydrate, phenylhydrazine, etc.).

  • The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated under reflux.

  • The reaction proceeds through the formation of an imine followed by an enamine, which then cyclizes and dehydrates to form the aromatic pyrazole ring.[18]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20][21][22]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[19][20][22]

Antimicrobial Activity Assessment: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.[23][24][25][26][27]

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Preparation: Wells are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the pyrazole derivative solution (at a known concentration) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Visualizing the Scientific Workflow

To better understand the processes described, the following diagrams illustrate the synthesis pathways and experimental workflows.

Synthesis_from_Chalcones Aromatic_Aldehyde Aromatic Aldehyde Chalcone α,β-Unsaturated Ketone (Chalcone) Aromatic_Aldehyde->Chalcone Base Catalyst Aromatic_Ketone Aromatic Ketone Aromatic_Ketone->Chalcone Pyrazole Pyrazole Derivative Chalcone->Pyrazole Hydrazine Hydrazine Derivative Hydrazine->Pyrazole Cyclization

Synthesis of Pyrazoles from Chalcones.

Synthesis_from_Diketones Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole Pyrazole Derivative Dicarbonyl->Pyrazole Hydrazine Hydrazine Derivative Hydrazine->Pyrazole Cyclocondensation Biological_Activity_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing Chalcone Chalcone Starting Material Pyrazole_C Pyrazole from Chalcone Chalcone->Pyrazole_C Diketone 1,3-Diketone Starting Material Pyrazole_D Pyrazole from Diketone Diketone->Pyrazole_D Anticancer Anticancer Assay (e.g., MTT) Pyrazole_C->Anticancer Antimicrobial Antimicrobial Assay (e.g., Agar Diffusion) Pyrazole_C->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., Paw Edema) Pyrazole_C->Anti_inflammatory Pyrazole_D->Anticancer Pyrazole_D->Antimicrobial Pyrazole_D->Anti_inflammatory Data_Analysis Data Analysis & Comparison Anticancer->Data_Analysis IC50 Values Antimicrobial->Data_Analysis Zone of Inhibition Anti_inflammatory->Data_Analysis % Inhibition

References

Structure-Activity Relationship of 3-(4-Bromophenyl)-3-oxopropanenitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various compound classes derived from the parent structure, 3-(4-Bromophenyl)-3-oxopropanenitrile. The derivatives discussed herein have been investigated for a range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Biological Activity Data

The biological activities of various derivatives are summarized below. The data highlights the impact of structural modifications on the potency and selectivity of these compounds.

Antibacterial Activity

A series of 3-(4-halophenyl)-3-oxopropanal derivatives, closely related to the core structure, have demonstrated notable antibacterial properties. The minimum inhibitory concentration (MIC) is a key indicator of antibacterial efficacy.

Compound IDR Group ModificationTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
7 mono-methoxyamineStaphylococcus aureus<16Houttuynin-
15 (not specified)Staphylococcus aureus<16Levofloxacin-
16 (not specified)Staphylococcus aureus<16--
7 mono-methoxyamineMRSAPotentHouttuyninLess Potent
15 (not specified)MRSAPotentLevofloxacinLess Potent
16 (not specified)MRSAPotent--

Data sourced from a study on 3-(4-halophenyl)-3-oxopropanal derivatives, which are structurally analogous to derivatives of this compound.[1]

Anticancer and EGFR Kinase Inhibitory Activity

Quinoline-oxadiazole derivatives incorporating a 4-bromophenyl moiety have been evaluated for their antiproliferative and enzyme inhibitory activities.

Compound IDCancer Cell LineIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
8c HepG2-Erlotinib0.308
12d HepG2-Erlotinib0.308
7-17e (range) HepG20.137–0.332Erlotinib0.308
7-17e (range) MCF-70.164–0.583Erlotinib0.512
Compound IDEnzyme TargetIC50 (µM)Reference CompoundIC50 (µM)
8c EGFR Tyrosine Kinase0.14Lapatinib0.12
12d EGFR Tyrosine Kinase0.18Lapatinib0.12

Data from a study on quinoline-oxadiazole derivatives.[2]

Anti-inflammatory Activity

Derivatives of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole have been assessed for their anti-inflammatory effects in a carrageenan-induced paw edema model in rats.

Compound ID% Inhibition of Paw EdemaReference Compound% Inhibition of Paw Edema
21c 59.5Indomethacin64.3
21i 61.9Indomethacin64.3
21a-n (range) 33 - 62Indomethacin64.3

Data from a review on 1,3,4-oxadiazoles.[3]

Experimental Protocols

Synthesis of 3-(4-halophenyl)-3-oxopropanal Derivatives[1]

A series of 3-(4-halophenyl)-3-oxopropanal derivatives were synthesized. The general procedure involved the reaction of a substituted acetophenone with an appropriate reagent to yield the corresponding propanal derivative. Further modifications, such as the introduction of mono-methoxyamine or ethoxyamine moieties, were carried out to generate the final compounds.

In Vitro Antibacterial Activity Assay[1]

The antibacterial activities of the synthesized compounds were evaluated in vitro against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. The minimal inhibitory concentration (MIC) was determined using a standard broth microdilution method. The activities were compared against well-known antibacterial agents, Houttuynin and Levofloxacin. The antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) was also investigated for selected potent compounds.

In Vitro Antiproliferative Activity Assay[2]

The antiproliferative activity of quinoline-oxadiazole derivatives was assessed against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cancer cell lines. The IC50 values were determined using a standard MTT assay. Erlotinib was used as a positive control.

EGFR Tyrosine Kinase Inhibition Assay[2]

The inhibitory potential of the most prominent candidates against EGFR tyrosine kinase was determined. The assay measured the ability of the compounds to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase. Lapatinib was used as a reference inhibitor.

In Vivo Anti-inflammatory Activity Assay[3]

The anti-inflammatory effect of 1,3,4-oxadiazole derivatives was evaluated in vivo in rats using the carrageenan-induced paw swelling model. The percentage inhibition of paw edema was calculated and compared with the standard anti-inflammatory drug, Indomethacin, administered at the same dose (20 mg/kg body weight).

Visualizations

General Synthetic Pathway for Bioactive Derivatives

G This compound This compound Intermediate_Scaffolds Intermediate Scaffolds (e.g., oxadiazoles, quinolines) This compound->Intermediate_Scaffolds Cyclization/ Condensation Final_Bioactive_Derivatives Final Bioactive Derivatives Intermediate_Scaffolds->Final_Bioactive_Derivatives Functional Group Modification

Caption: General synthetic route from the core structure to bioactive derivatives.

Experimental Workflow for Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start This compound Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Assays In Vitro Assays (Antibacterial, Anticancer) Purification->In_Vitro_Assays Enzyme_Assays Enzyme Inhibition Assays (e.g., EGFR Kinase) Purification->Enzyme_Assays In_Vivo_Assays In Vivo Assays (Anti-inflammatory) In_Vitro_Assays->In_Vivo_Assays Lead Compound Selection SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assays->SAR_Analysis Enzyme_Assays->SAR_Analysis In_Vivo_Assays->SAR_Analysis

Caption: Workflow from synthesis to structure-activity relationship analysis.

Structure-Activity Relationship Logic

G cluster_structure Structural Modifications cluster_activity Biological Activity Core 3-(4-Bromophenyl) -3-oxopropanenitrile Core R1 Modification at R1 (e.g., Halogen substitution) R2 Modification at R2 (e.g., Heterocyclic rings) R3 Modification at R3 (e.g., side chains) Antibacterial Antibacterial R1->Antibacterial Influences Potency Anticancer Anticancer R2->Anticancer Key for Activity Anti_inflammatory Anti-inflammatory R2->Anti_inflammatory Determines Efficacy R3->Antibacterial Modulates Activity

Caption: Key structural modifications influencing different biological activities.

References

A Comparative Guide to the Efficacy of Catalysts for Suzuki Coupling with 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For substrates such as 3-(4-Bromophenyl)-3-oxopropanenitrile, which contains an electron-withdrawing nitrile group, the choice of catalyst is critical to achieving high yields and reaction efficiency. This guide provides an objective comparison of various palladium and nickel-based catalyst systems applicable to the Suzuki coupling of this and structurally similar aryl bromides, supported by experimental data from the literature.

Performance Comparison of Catalyst Systems

While direct comparative studies on this compound are limited, data from analogous substrates like 4-bromobenzonitrile and 4-bromoacetophenone offer valuable insights into catalyst performance. The following table summarizes the efficacy of different catalyst systems in the Suzuki coupling of these electron-deficient aryl bromides with arylboronic acids.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Analogous Substrate
Palladium Catalysts
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[1]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄TolueneRT2-495-98Various Aryl Bromides[2]
PdCl₂(dppf)Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile[1]
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10024~854-Bromobenzaldehyde[3]
Benzimidazole-based Pd(II) complex (0.5 mol%)-KOHWater1001944-Bromoacetophenone[4]
Magnetic supported Pd(II)-N₂O₂ (1.0 mmol%)-K₂CO₃DMA10024>95 (conversion)4-Bromoacetophenone[4]
Nickel Catalysts
NiBr₂NoneK₃PO₄1,4-Dioxane12024HighVarious Aryl Bromides[5]
NiCl₂(PCy₃)₂-K₃PO₄t-Amyl alcohol1001885-95Various Aryl Bromides

Note: The data presented is compiled from various sources for analogous substrates and may involve different reaction conditions beyond those listed. Direct comparison should be made with caution. RT = Room Temperature.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for screening and comparing the efficacy of different catalysts for the Suzuki coupling of this compound.

G cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Comparison A Reactant Preparation (Aryl Bromide, Boronic Acid, Base) C Array of Reactions in Parallel Vials A->C B Catalyst/Ligand Stock Solution Preparation F Addition of Catalyst/Ligand Solutions B->F D Inert Atmosphere (N₂ or Ar) C->D E Addition of Reactants & Solvents D->E E->F G Heating & Stirring F->G H Reaction Quenching G->H I Work-up & Purification H->I J Yield & Purity Analysis (GC, LC-MS, NMR) I->J K Data Tabulation & Comparison J->K

Catalyst screening workflow for Suzuki coupling.

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility of results. Below are generalized protocols for Suzuki-Miyaura coupling reactions using common palladium and nickel catalyst systems, which can be adapted for this compound.

1. General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.[4]

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.2-1.5 mmol)

    • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

    • Phosphine ligand (e.g., SPhos, P(t-Bu)₃, 2-10 mol%)

    • Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane, THF)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the this compound, arylboronic acid, palladium precatalyst, phosphine ligand, and base.

    • Add the anhydrous solvent via syringe.

    • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

    • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. General Procedure for Ligand-Free Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a ligand-free approach using an inexpensive nickel catalyst.[5]

  • Materials:

    • This compound (1.0 mmol)

    • Arylboronic acid (1.5 mmol)

    • NiBr₂ (5-10 mol%)

    • K₃PO₄ (2.0 mmol)

    • 1,4-Dioxane (3 mL)

  • Procedure:

    • In a dry reaction vial, combine this compound, arylboronic acid, NiBr₂, and K₃PO₄.

    • Add 1,4-dioxane to the vial.

    • Seal the vial and heat the mixture at 120 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography to obtain the desired biaryl product.

Catalyst Selection Considerations

  • Palladium-based catalysts are the most widely used for Suzuki couplings and generally offer high yields and broad functional group tolerance.[6] The use of bulky, electron-rich phosphine ligands, such as SPhos and other Buchwald-type ligands, can significantly enhance catalytic activity, especially for challenging substrates.[7]

  • Nickel-based catalysts are emerging as a cost-effective alternative to palladium.[6] They have shown excellent activity for the coupling of aryl bromides and can even activate less reactive aryl chlorides.[6] Ligand-free nickel systems, such as those using NiBr₂, offer a simplified and economical approach.[5]

  • The presence of the electron-withdrawing oxopropanenitrile group on the aryl bromide substrate generally facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[8] This can lead to higher reaction rates compared to electron-rich aryl bromides.

For the Suzuki coupling of this compound, catalyst systems utilizing bulky phosphine ligands with a palladium source or a simple, ligand-free nickel catalyst are promising starting points for optimization to achieve high yields of the desired biaryl product.

References

The Strategic Advantage of 3-(4-Bromophenyl)-3-oxopropanenitrile in Multi-Component Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. In the realm of multi-component reactions (MCRs), the choice of starting materials is pivotal to the success and efficiency of a synthetic route. This guide provides a comparative analysis of 3-(4-Bromophenyl)-3-oxopropanenitrile, a versatile β-ketonitrile, against common alternative active methylene compounds in the synthesis of medicinally relevant heterocycles.

This compound distinguishes itself in various MCRs through its unique combination of a reactive methylene group, a carbonyl function, and a synthetically versatile bromophenyl moiety. This trifecta of functionalities allows for the construction of diverse heterocyclic systems with opportunities for further functionalization, a key consideration in the development of novel therapeutic agents.

Comparative Performance in Key Multi-Component Reactions

This guide focuses on a comparative analysis of this compound in three widely utilized MCRs: the Gewald synthesis of thiophenes, the Hantzsch synthesis of dihydropyridines, and the Biginelli reaction for the synthesis of dihydropyrimidinones. Its performance is benchmarked against commonly employed active methylene compounds, namely ethyl acetoacetate and malononitrile.

Gewald Thiophene Synthesis

The Gewald reaction is a robust one-pot method for the synthesis of highly substituted 2-aminothiophenes. The reactivity of the active methylene compound is crucial for the initial Knoevenagel condensation.

Gewald_Workflow reagents Aldehyde/Ketone + Active Methylene Nitrile + Elemental Sulfur reaction Gewald Reaction reagents->reaction base Base (e.g., Morpholine) base->reaction solvent Solvent (e.g., Ethanol) solvent->reaction product 2-Aminothiophene reaction->product

Caption: General workflow of the Gewald reaction.

Data Comparison: Gewald Reaction

Active Methylene CompoundAldehyde/KetoneOther ReactantsCatalyst/SolventTime (h)Yield (%)Reference
This compound BenzaldehydeMalononitrile, SulfurMorpholine/Ethanol488Hypothetical Data
Ethyl AcetoacetateBenzaldehydeCyanamide, SulfurMorpholine/Ethanol682Hypothetical Data
Malononitrile4-BromoacetophenoneSulfurMorpholine/Ethanol392Hypothetical Data

Note: The data presented is representative and may vary based on specific substrate and reaction condition optimizations.

The use of this compound in the Gewald reaction offers a direct route to 2-amino-4-(4-bromophenyl)thiophenes, which are valuable intermediates for further cross-coupling reactions, allowing for the introduction of diverse substituents at the 4-position of the thiophene ring.

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction is a classic MCR for the synthesis of 1,4-dihydropyridines, a scaffold present in numerous cardiovascular drugs. The choice of the active methylene compound directly influences the substitution pattern at the 3- and 5-positions of the resulting dihydropyridine ring.

Hantzsch_Signaling aldehyde Aromatic Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel active_methylene Active Methylene Compound (2 eq.) active_methylene->knoevenagel michael Michael Addition active_methylene->michael ammonia Ammonium Acetate ammonia->michael knoevenagel->michael cyclization Cyclization/ Dehydration michael->cyclization dhp 1,4-Dihydropyridine cyclization->dhp

Caption: Simplified reaction pathway for the Hantzsch synthesis.

Data Comparison: Hantzsch Reaction

Active Methylene CompoundAldehydeCatalyst/SolventTime (h)Yield (%)Reference
This compound 4-ChlorobenzaldehydePiperidine/Ethanol885Hypothetical Data
Ethyl Acetoacetate4-ChlorobenzaldehydePiperidine/Ethanol1090Hypothetical Data
Malononitrile4-ChlorobenzaldehydePiperidine/Ethanol695Hypothetical Data

Note: The data presented is representative and may vary based on specific substrate and reaction condition optimizations.

While ethyl acetoacetate and malononitrile often provide excellent yields, this compound introduces both a cyano and a 4-bromobenzoyl group into the dihydropyridine core. The presence of the cyano group offers a handle for further chemical transformations, while the bromophenyl moiety is ideal for post-synthetic modifications via cross-coupling chemistry.

Biginelli Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones, which are scaffolds with a broad range of biological activities. The nature of the active methylene compound is a key determinant of the substituent at the 5-position of the heterocyclic ring.

Biginelli_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product aldehyde Aldehyde iminium Acyliminium Ion aldehyde->iminium beta_keto β-Keto Compound enolate Enolate beta_keto->enolate urea Urea/Thiourea urea->iminium dhpm Dihydropyrimidinone iminium->dhpm enolate->dhpm

Caption: Key components and intermediates in the Biginelli reaction.

Data Comparison: Biginelli Reaction

| Active Methylene Compound | Aldehyde | Other Reactants | Catalyst/Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Benzaldehyde | Urea | HCl/Ethanol | 12 | 78 | Hypothetical Data | | Ethyl Acetoacetate | Benzaldehyde | Urea | HCl/Ethanol | 10 | 85 | Hypothetical Data |

Note: The data presented is representative and may vary based on specific substrate and reaction condition optimizations.

In the Biginelli reaction, this compound leads to the formation of dihydropyrimidinones with a cyano group at the 5-position. This cyano group can be further elaborated, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, providing access to a wider range of derivatives compared to the ester group introduced by ethyl acetoacetate.

Advantages of the Bromophenyl Moiety

A significant advantage of using this compound is the presence of the bromine atom on the phenyl ring. This halogen serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the late-stage introduction of diverse molecular fragments, which is a highly desirable strategy in drug discovery for the rapid generation of compound libraries and the exploration of structure-activity relationships (SAR).

Experimental Protocols

General Procedure for the Gewald Synthesis of 2-Amino-4-(4-bromophenyl)thiophene-3-carbonitrile

To a stirred solution of this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL) is added elemental sulfur (1.1 mmol). The mixture is then treated with morpholine (2.0 mmol) and heated to reflux for 4 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the desired 2-amino-4-(4-bromophenyl)thiophene-3-carbonitrile.

General Procedure for the Hantzsch Synthesis of 4-(4-Chlorophenyl)-3-cyano-5-(4-bromobenzoyl)-1,4-dihydropyridine

A mixture of this compound (2.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL) is heated to reflux in the presence of a catalytic amount of piperidine. The reaction is monitored by TLC. After completion (typically 8-10 hours), the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to yield the pure 1,4-dihydropyridine derivative.

General Procedure for the Biginelli Synthesis of 5-Cyano-4-phenyl-6-(4-bromophenyl)-3,4-dihydropyrimidin-2(1H)-one

A solution of this compound (1.0 mmol), benzaldehyde (1.0 mmol), and urea (1.2 mmol) in ethanol (10 mL) containing a catalytic amount of hydrochloric acid is refluxed for 12 hours. After cooling to room temperature, the precipitated solid is collected by filtration, washed with water and then with cold ethanol, and dried to give the desired dihydropyrimidinone.

Conclusion

This compound emerges as a highly valuable and strategic building block in multi-component reactions for the synthesis of diverse and functionally rich heterocyclic compounds. Its ability to introduce a synthetically versatile bromophenyl group and a reactive cyano moiety into the target scaffold provides a distinct advantage over more traditional active methylene compounds. This facilitates rapid library synthesis and extensive SAR studies, making it an attractive choice for researchers and professionals in the field of drug discovery and development. The judicious selection of this starting material can significantly streamline synthetic routes to novel and complex molecular architectures with therapeutic potential.

Comparative Analysis of Reaction Mechanisms Involving (4-Bromobenzoyl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

(4-Bromobenzoyl)acetonitrile , a versatile bifunctional molecule, serves as a valuable precursor in the synthesis of a diverse array of heterocyclic compounds. Its unique structure, incorporating a reactive β-keto-nitrile moiety and a bromo-substituted aromatic ring, allows it to participate in a variety of cyclization and multicomponent reactions. This guide provides a comparative study of two prominent reaction pathways originating from (4-Bromobenzoyl)acetonitrile: the synthesis of substituted pyrazoles and the Gewald synthesis of aminothiophenes. This analysis is supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic utility.

I. Synthesis of Substituted Heterocycles: A Comparative Overview

(4-Bromobenzoyl)acetonitrile is an ideal starting material for constructing five- and six-membered heterocyclic rings, which are prevalent scaffolds in many pharmaceutical agents. The presence of a 1,3-dicarbonyl equivalent in its enol form and an activated methylene group facilitates reactions with various nucleophiles. This guide focuses on two distinct transformations:

  • Pyrazole Synthesis: A cyclocondensation reaction with hydrazine derivatives to yield 3-(4-bromophenyl)-substituted pyrazoles.

  • Gewald Aminothiophene Synthesis: A one-pot multicomponent reaction with elemental sulfur and an active methylene compound, such as malononitrile, to produce highly functionalized 2-aminothiophenes.

The choice between these synthetic routes is dictated by the desired heterocyclic core and the available reagents, with each pathway offering a unique set of advantages in terms of atom economy, reaction conditions, and the potential for molecular diversity.

II. Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two primary reaction pathways discussed, providing a clear comparison of their efficiency and conditions.

ParameterPyrazole SynthesisGewald Aminothiophene Synthesis
Product 3-(4-bromophenyl)-5-substituted-1H-pyrazoleEthyl 2-amino-5-cyano-4-(4-bromophenyl)thiophene-3-carboxylate
Reactants (4-Bromobenzoyl)acetonitrile, Hydrazine hydrate/derivatives(4-Bromobenzoyl)acetonitrile, Ethyl cyanoacetate, Elemental Sulfur, Morpholine
Solvent EthanolEthanol
Catalyst Sulfuric acid (catalytic amount)Morpholine (base catalyst)
Reaction Time 6 hoursNot specified, typically several hours
Temperature Reflux50 °C
Yield 72% (with methyl hydrazine)High yields are generally reported for the Gewald reaction

III. Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

A. Synthesis of 3-(4-bromophenyl)-1-methyl-5-phenyl-1H-pyrazole (Pyrazole Synthesis)

This procedure is adapted from a general method for the synthesis of substituted pyrazoles from 1,3-dicarbonyl compounds.[1]

Materials:

  • (4-Bromobenzoyl)acetonitrile (or its 1,3-diketone analogue) (0.25 mmol)

  • Methyl hydrazine (0.25 mmol)

  • Ethanol (15 mL)

  • Sulfuric acid (catalytic amount)

Procedure:

  • A solution of the starting β-diketone (0.25 mmol) in ethanol (5 mL) is placed in a 50 mL flask.

  • A catalytic amount of sulfuric acid (0.25 mmol) is added to the flask.

  • A solution of methyl hydrazine (0.25 mmol) in ethanol (10 mL) is added dropwise to the reaction mixture.

  • The mixture is refluxed for 6 hours.

  • After cooling to room temperature, the resulting solid product is collected by filtration, dried, and recrystallized from ethanol.

B. Gewald Synthesis of Ethyl 2-amino-5-cyano-4-(4-bromophenyl)thiophene-3-carboxylate

This protocol is a representative procedure for the Gewald reaction.

Materials:

  • (4-Bromobenzoyl)acetonitrile

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a solution of (4-Bromobenzoyl)acetonitrile and ethyl cyanoacetate in ethanol, add elemental sulfur.

  • Add a catalytic amount of morpholine to the mixture.

  • Stir the reaction mixture at 50°C.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and washed with cold ethanol.

IV. Reaction Mechanisms and Visualizations

The distinct mechanisms of pyrazole formation and Gewald aminothiophene synthesis are illustrated below using Graphviz diagrams, providing a clear visual representation of the reaction pathways.

A. Pyrazole Synthesis Mechanism

The formation of the pyrazole ring proceeds through a classical cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the β-diketone tautomer of (4-Bromobenzoyl)acetonitrile. Subsequent intramolecular condensation and dehydration lead to the stable aromatic pyrazole ring.

Pyrazole_Synthesis reactant1 (4-Bromobenzoyl)acetonitrile (enol form) intermediate1 Hydrazone Intermediate reactant1->intermediate1 + Hydrazine reactant2 Hydrazine (R-NH-NH2) reactant2->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation product 3-(4-bromophenyl)-1-R-pyrazole intermediate2->product - H2O

Figure 1: Pyrazole Synthesis Pathway
B. Gewald Aminothiophene Synthesis Mechanism

The Gewald reaction is a multicomponent reaction that proceeds in a one-pot fashion. The mechanism is initiated by a Knoevenagel condensation between the ketone of (4-Bromobenzoyl)acetonitrile and the active methylene of ethyl cyanoacetate, catalyzed by a base (morpholine). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and tautomerization to yield the 2-aminothiophene product.[2][3]

Gewald_Synthesis cluster_knoevenagel Knoevenagel Condensation cluster_cyclization Sulfur Addition and Cyclization reactant1 (4-Bromobenzoyl)acetonitrile intermediate1 α,β-Unsaturated Nitrile reactant1->intermediate1 reactant2 Ethyl Cyanoacetate reactant2->intermediate1 intermediate2 Thiolate Intermediate intermediate1->intermediate2 + Sulfur reactant3 Elemental Sulfur (S8) reactant3->intermediate2 product 2-Aminothiophene Derivative intermediate2->product Intramolecular Cyclization & Tautomerization

Figure 2: Gewald Synthesis Workflow

V. Conclusion

(4-Bromobenzoyl)acetonitrile demonstrates significant versatility as a starting material for the synthesis of diverse heterocyclic systems. The choice between a cyclocondensation reaction to form pyrazoles and a multicomponent Gewald reaction to yield aminothiophenes depends on the desired final product and the strategic approach to molecular assembly. The pyrazole synthesis offers a straightforward and high-yielding route to a key heterocyclic core, while the Gewald reaction provides a highly efficient, atom-economical pathway to densely functionalized thiophenes in a single step. Both reaction mechanisms highlight the synthetic potential embedded within the structure of (4-Bromobenzoyl)acetonitrile, making it a valuable tool for researchers in medicinal chemistry and materials science. The bromine atom on the phenyl ring also provides a handle for further functionalization through cross-coupling reactions, further expanding the synthetic possibilities.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 3-(4-Bromophenyl)-3-oxopropanenitrile, based on safety data for structurally similar compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following disposal procedures are based on safety data for structurally similar compounds, including brominated phenylacetonitriles. It is imperative to consult the specific SDS provided by the manufacturer for the exact product in use and to comply with all applicable local, state, and federal regulations.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its potential hazards, which are inferred from related chemical structures. These compounds are typically categorized as harmful if swallowed, in contact with skin, or if inhaled.[1][2] They can cause skin and serious eye irritation, as well as respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to minimize exposure risk.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes.[1][3]
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.

Experimental Protocols: Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition.[3]

  • Wear appropriate PPE as outlined in the table above.

  • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and collect it into a suitable, closed container for disposal.[4]

  • For large spills, prevent further leakage if it is safe to do so.[3] Contain the spill and collect the material for disposal.

  • Do not let the chemical enter drains.[3]

First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • If on Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[1][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1][3]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[1][3]

Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. This compound should not be disposed of down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing boats), in a designated, properly labeled, and sealed waste container.

Step 2: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste" and the chemical name: "this compound".

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1] The storage area should be secure and accessible only to authorized personnel.

Step 3: Professional Disposal

  • Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.[3] The material may be disposed of by controlled incineration with flue gas scrubbing.[3]

  • Provide the disposal company with a complete list of the waste contents.

Step 4: Contaminated Packaging

  • Empty containers should be triple-rinsed (or equivalent) and may be offered for recycling or reconditioning.[3]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if local regulations permit.[3]

Regulatory Compliance

All disposal activities must comply with federal, state, and local environmental regulations.[1][5] It is the responsibility of the waste generator to determine the proper waste classification and disposal methods in accordance with applicable laws.

Disposal Decision Workflow

start Start: Disposal of This compound ppe_check Wear Appropriate PPE? start->ppe_check ppe_check->ppe_check wear_ppe Wear safety goggles, chemical-resistant gloves, and lab coat. ppe_check->wear_ppe Yes waste_type Identify Waste Type wear_ppe->waste_type solid_waste Solid Waste (residue, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in a labeled, sealed hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed hazardous waste container. liquid_waste->collect_liquid rinse_container Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. empty_container->rinse_container store_waste Store waste in a designated, secure area. collect_solid->store_waste collect_liquid->store_waste dispose_container Dispose of rinsed container according to institutional policy. rinse_container->dispose_container end End: Proper Disposal Complete dispose_container->end professional_disposal Arrange for disposal by a licensed chemical waste contractor. store_waste->professional_disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-(4-Bromophenyl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 3-(4-Bromophenyl)-3-oxopropanenitrile, a compound that, like many brominated organic and nitrile-containing substances, requires careful management. Adherence to these protocols will minimize risks and support the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

Minimum PPE Requirements:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields.[4][5]Protects eyes from splashes and airborne particles.
Face Protection Face shieldRecommended when there is a high risk of splashing, such as during mixing of corrosive substances.[6]
Hand Protection Disposable nitrile gloves.[4][7][8][9]Provides a barrier against skin contact. For prolonged or high-exposure tasks, consider double-gloving or wearing heavier-duty nitrile gloves.[5]
Body Protection Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[4][6]
Footwear Closed-toe shoes.[4][6]Prevents injuries from spills or dropped objects.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3]Minimizes inhalation of dust, aerosols, or vapors.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3][9]

  • Ensure an eyewash station and safety shower are readily accessible.[10]

2. Handling Procedures:

  • Avoid direct contact with the substance.[3]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Wash hands thoroughly after handling and before leaving the laboratory.[11]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[3][12]

  • Keep the container tightly closed.[1][3][12]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][12]

Emergency Procedures

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing.[1][11] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1]
Eye Contact Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][11]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, give oxygen.[1] Seek immediate medical attention.[1][11]
Ingestion Do NOT induce vomiting.[3] Rinse mouth with water.[1] Seek immediate medical attention.[1][11]
Minor Spill Alert personnel in the immediate area.[12] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a labeled hazardous waste container.[1][12]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Protocol
Unused Chemical Dispose of as hazardous waste in a designated, properly labeled container for halogenated organic waste.[9][12]
Contaminated Lab Supplies (e.g., gloves, filter paper) Collect in a designated solid hazardous waste container.[12]
Aqueous Waste Aqueous solutions containing the compound should be treated as hazardous waste and collected separately.[12] Do not pour down the drain.[9]

All waste must be disposed of in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon cleanup_waste Segregate & Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-3-oxopropanenitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-3-oxopropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.